1-(5-Nitropyridin-2-yl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)8-1-2-9(11-7-8)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPRCPIKTUGVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387878 | |
| Record name | 1-(5-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82205-58-1 | |
| Record name | 4-(5-Nitropyridin-2-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82205-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-nitropyridin-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-Nitropyridin-2-yl)piperazine (CAS: 82205-58-1)
A Core Intermediate for Advanced Pharmaceutical Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(5-Nitropyridin-2-yl)piperazine, CAS number 82205-58-1, a key heterocyclic intermediate in contemporary drug discovery and development. This document delves into the compound's physicochemical properties, outlines robust synthetic and purification protocols, and details methods for its analytical characterization. Furthermore, it explores its critical application as a building block in the synthesis of targeted therapeutics, most notably the cyclin-dependent kinase (CDK) 4/6 inhibitor, Palbociclib. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the field of pharmaceutical sciences.
Introduction: The Strategic Importance of the Nitropyridinylpiperazine Scaffold
The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its rigid, six-membered ring containing two nitrogen atoms at the 1 and 4 positions provides a versatile anchor for structural modifications, enabling fine-tuning of a molecule's interaction with biological targets.[1][2] When combined with a substituted pyridine ring, as in this compound, the resulting molecule becomes a highly valuable building block for creating complex, biologically active compounds. The electron-withdrawing nitro group on the pyridine ring plays a crucial role in activating the ring system for nucleophilic aromatic substitution, a key reaction in its synthetic utility.[3]
This compound has gained significant prominence as a crucial intermediate in the synthesis of Palbociclib, a first-in-class oral inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle.[4][5] Its application in the synthesis of such a significant therapeutic agent underscores the industrial and academic importance of this compound. This guide aims to serve as a detailed technical resource for scientists working with this important intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use and quality control.
Physical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate solvents for reactions and purification, as well as for setting up appropriate experimental conditions.
| Property | Value | Reference(s) |
| CAS Number | 82205-58-1 | [6] |
| Molecular Formula | C₉H₁₂N₄O₂ | [6] |
| Molecular Weight | 208.22 g/mol | [6] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 84-85 °C | [6] |
| Boiling Point | 418.1 ± 40.0 °C (Predicted) | [6] |
| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 8.42 ± 0.10 (Predicted) | [4] |
| Storage | 2-8°C, Keep in dark place, Inert atmosphere | [4] |
Analytical Characterization: A Self-Validating System
Accurate characterization of this compound is critical to ensure its purity and identity before its use in subsequent synthetic steps. A combination of spectroscopic techniques should be employed for a comprehensive analysis.
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The expected chemical shifts in ¹H and ¹³C NMR are dictated by the electronic environments of the protons and carbons in the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the piperazine ring. The protons on the nitropyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm) and will be significantly downfield due to the electron-withdrawing effect of the nitro group and the pyridine nitrogen. The piperazine protons will appear as multiplets in the aliphatic region (typically δ 2.5-4.0 ppm). The integration of these signals should correspond to the number of protons in each environment. The presence of conformational isomers due to the restricted rotation around the amide-like C-N bond and piperazine ring inversion can lead to broadened signals at room temperature.[3][7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbons of the nitropyridine ring will resonate at lower field (typically δ 110-160 ppm), with the carbon bearing the nitro group being significantly deshielded. The carbons of the piperazine ring will appear at higher field (typically δ 40-60 ppm).[8][9]
FT-IR spectroscopy is a valuable technique for identifying the key functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale | Reference(s) |
| N-H Stretch | 3200-3400 | Secondary amine in the piperazine ring. | |
| C-H Stretch (Aromatic) | 3000-3100 | Protons on the pyridine ring. | |
| C-H Stretch (Aliphatic) | 2800-3000 | Protons on the piperazine ring. | [10] |
| NO₂ Asymmetric Stretch | 1500-1560 | Nitro group on the pyridine ring. | |
| NO₂ Symmetric Stretch | 1345-1385 | Nitro group on the pyridine ring. | |
| C=N & C=C Stretch | 1400-1600 | Pyridine ring vibrations. | [11] |
| C-N Stretch | 1180-1360 | Stretching vibrations of the C-N bonds in the piperazine and attached to the pyridine ring. |
The absence of a carbonyl peak (around 1700 cm⁻¹) from a BOC-protecting group would confirm successful deprotection during synthesis.
Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 209.22.[4]
The fragmentation of piperazine derivatives is well-documented and typically involves cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine to the pyridine ring.[12][13]
Synthesis and Purification: Pathways to a High-Purity Intermediate
The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
Synthetic Workflow Overview
A common and effective strategy for the synthesis of this compound involves a two-step process starting from a commercially available halo-nitropyridine and a protected piperazine. This approach offers good control over the reaction and facilitates purification.
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocols
This protocol is a robust and widely applicable method for the preparation of this compound. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen prevents undesired side reactions and allows for straightforward purification of the intermediate.
Step 1: Synthesis of 1-Boc-4-(5-nitropyridin-2-yl)piperazine
-
To a stirred solution of 2-chloro-5-nitropyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-Boc-piperazine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-4-(5-nitropyridin-2-yl)piperazine as a solid.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SₙAr reaction. The base is crucial to neutralize the HCl generated during the reaction. Heating is necessary to overcome the activation energy of the reaction.
Step 2: Synthesis of this compound (Deprotection) [4]
-
Dissolve 1-Boc-4-(5-nitropyridin-2-yl)piperazine (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the crude residue in DCM and adjust the pH to alkaline (pH > 9) by the addition of an aqueous solution of a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow solid.[4]
Self-Validating System: The success of the deprotection can be quickly verified by TLC, where the product will have a different Rf value than the starting material. The final product's identity and purity should be confirmed by NMR and MS as described in Section 2.2.
Purification
For most applications, the product obtained from the work-up procedure in Protocol 3.2.1 is of sufficient purity. However, if higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed. The purity should be assessed by HPLC.
Applications in Drug Development: A Key Building Block for Palbociclib
The primary and most significant application of this compound is as a key intermediate in the synthesis of Palbociclib (Ibrance®), a groundbreaking therapy for certain types of breast cancer.[5][14]
Role in the Synthesis of Palbociclib
In the synthesis of Palbociclib, this compound serves as the precursor to the 2-amino-5-(piperazin-1-yl)pyridine moiety, which is a critical component of the final drug molecule. The synthetic strategy typically involves the reduction of the nitro group to an amine, followed by coupling with the core pyrido[2,3-d]pyrimidin-7-one structure of Palbociclib.
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An In-Depth Technical Guide to the Molecular Structure and Properties of 1-(5-Nitropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(5-Nitropyridin-2-yl)piperazine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular structure, synthesis, and physicochemical characterization, providing field-proven insights and detailed protocols to support researchers in drug discovery and development.
Introduction: The Significance of the Nitropyridinyl-Piperazine Scaffold
The this compound moiety is a privileged scaffold in drug discovery, forming the core of several important therapeutic agents. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. When coupled with a nitropyridine ring, this scaffold serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors and receptor modulators. Its utility is exemplified by its role as a key precursor in the synthesis of blockbuster drugs like the CDK4/6 inhibitor Palbociclib and the antiemetic Netupitant. Understanding the synthesis and characterization of this foundational molecule is therefore of paramount importance for medicinal chemists.
Molecular Structure and Physicochemical Properties
This compound is a crystalline solid with the molecular formula C₉H₁₂N₄O₂ and a molecular weight of 208.22 g/mol .[1] The molecule consists of a piperazine ring linked at one of its nitrogen atoms to the 2-position of a pyridine ring, which is substituted with a nitro group at the 5-position.
| Property | Value | Source |
| CAS Number | 82205-58-1 | [1] |
| Molecular Formula | C₉H₁₂N₄O₂ | [1] |
| Molecular Weight | 208.22 g/mol | [1] |
| Melting Point | 84-85 °C | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Boiling Point (Predicted) | 418.1 ± 40.0 °C | [1] |
| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 8.42 ± 0.10 | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the piperazine and nitropyridine protons. The piperazine protons typically appear as two multiplets in the range of 2.5-4.0 ppm. The protons on the pyridine ring will be in the aromatic region (7.0-9.0 ppm), with the nitro group causing a downfield shift of the adjacent protons.
-
¹³C NMR: The carbon spectrum will show signals for the four distinct carbons of the piperazine ring, typically in the range of 40-55 ppm. The carbons of the nitropyridine ring will appear in the aromatic region, with the carbon bearing the nitro group being significantly deshielded.
Mass Spectrometry (MS):
The mass spectrum of this compound is expected to show a molecular ion peak [M]+ at m/z 208. The fragmentation pattern would likely involve cleavage of the piperazine ring and the bond connecting the piperazine and pyridine rings.[3][4]
Synthesis of this compound: A Validated Protocol
The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloro-5-nitropyridine with piperazine. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack by the secondary amine of the piperazine.
Experimental Protocol
Materials:
-
2-Chloro-5-nitropyridine
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethanol
-
Ethyl acetate
Procedure: [5]
-
To a stirred mixture of 2-chloro-5-nitropyridine (1 equivalent) and piperazine (1 equivalent) in N,N-Dimethylformamide (DMF), add potassium carbonate (1 equivalent).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a mixture of ethanol and ethyl acetate (e.g., 10:90) as the eluent, to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and facilitate the nucleophilic attack.
-
Base: Potassium carbonate acts as a base to deprotonate the piperazine, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.
-
Temperature: Heating the reaction to 100 °C provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
-
Purification: Column chromatography is a standard and effective method for purifying the product from any unreacted starting materials and side products.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several clinically important drugs. Its structure allows for further functionalization at the second nitrogen of the piperazine ring, enabling the creation of diverse chemical libraries for drug screening.
Key Intermediate in Palbociclib Synthesis
Palbociclib (Ibrance®) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. The synthesis of Palbociclib involves the coupling of this compound with a pyrimidine derivative.[6]
Caption: Role of this compound in Palbociclib synthesis.
Precursor to Netupitant
Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used in combination with palonosetron for the prevention of chemotherapy-induced nausea and vomiting. The synthesis of Netupitant also utilizes a derivative of this compound.[6]
Biological Activity
While this compound is primarily valued as a synthetic intermediate, the broader class of piperazine derivatives exhibits a wide range of biological activities. These include antimicrobial, anticancer, and central nervous system effects.[7] The presence of the piperazine ring is often key to the interaction of these molecules with their biological targets.[8] Further research may reveal intrinsic biological activities of this compound itself.
Conclusion
This compound is a fundamentally important building block in medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable tool for the development of novel therapeutics. This guide has provided a detailed overview of its molecular structure, synthesis, and applications, equipping researchers with the knowledge to effectively utilize this key intermediate in their drug discovery programs.
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Synthesis of 1-(5-Nitropyridin-2-yl)piperazine: A Mechanistic and Practical Examination
An In-Depth Technical Guide:
This guide provides a comprehensive technical overview for the synthesis of 1-(5-nitropyridin-2-yl)piperazine, a key building block in contemporary medicinal chemistry. We will delve into the core chemical principles, strategic considerations for achieving high yield and purity, a detailed experimental protocol, and a summary of expected outcomes. This document is intended for researchers, chemists, and drug development professionals seeking a field-proven understanding of this important synthetic transformation.
Part 1: The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the pyridine ring is inherently electron-deficient. This deficiency is dramatically amplified by the presence of a potent electron-withdrawing group, in this case, a nitro group (-NO₂).
Mechanism and Rationale:
The reaction proceeds via a two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, the secondary amine of piperazine, on the electron-deficient carbon atom bearing the leaving group (a chlorine atom at the C2 position).[2] This attack is highly favored because the C2 position is para to the electron-withdrawing nitro group at the C5 position.[3][4] This specific orientation is critical, as it allows for the effective stabilization of the resulting negatively charged intermediate.[5][6]
-
Formation of the Meisenheimer Complex: The nucleophilic attack temporarily disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge of this complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group.[1][5] This delocalization provides significant stabilization, lowering the activation energy for the reaction and facilitating the substitution. An attack at other positions, such as C6, would not allow for this direct resonance stabilization by the nitro group, making the C2 pathway overwhelmingly dominant.[1]
-
Elimination and Re-aromatization: Aromaticity is restored in the final step by the expulsion of the chloride ion, which is an effective leaving group.[1] The resulting product is the thermodynamically stable substituted pyridine.
The overall transformation is the displacement of a halide on an activated aromatic ring by an amine nucleophile, a cornerstone reaction in the synthesis of many pharmaceutical agents.[7]
Part 2: Strategic Considerations in Synthesis Design
While the core chemistry is straightforward, successful execution requires careful consideration of several experimental parameters to maximize yield and minimize side products.
Starting Materials: The primary reactants are 2-chloro-5-nitropyridine and piperazine.
-
2-Chloro-5-nitropyridine: This substrate is ideal for SNAr reactions. The chlorine at C2 serves as an excellent leaving group, and its position para to the activating nitro group at C5 makes the ring highly susceptible to nucleophilic attack at the desired carbon.[3] This starting material can be synthesized from 2-hydroxypyridine through nitration followed by chlorination with reagents like phosphorus oxychloride and phosphorus pentachloride.[8][9]
-
Piperazine: As a symmetrical secondary diamine, piperazine presents a primary challenge: the potential for N,N'-disubstitution, where two nitropyridine molecules react with a single piperazine molecule.
Controlling Mono-substitution vs. Di-substitution: To favor the desired mono-substituted product, two primary strategies are employed:
-
Use of Excess Nucleophile: The most common and direct method is to use a significant molar excess of piperazine (e.g., 3 to 10 equivalents). According to Le Châtelier's principle, this high concentration of piperazine statistically favors the reaction of a 2-chloro-5-nitropyridine molecule with a free piperazine molecule over a reaction with the already-formed product, this compound.[7]
-
Protecting Group Strategy: An alternative, multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the amine functionalities, allowing the other to react selectively. The Boc group can then be removed under acidic conditions to yield the final product.[7] This method provides excellent control but adds steps to the overall synthesis.
Reaction Parameters:
-
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or alcohols like ethanol and isopropanol are commonly used.[3][10] These solvents can solvate the charged Meisenheimer complex, stabilizing it and accelerating the reaction rate.
-
Base: While excess piperazine can act as both the nucleophile and the acid scavenger (neutralizing the HCl byproduct), an additional non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is often included to ensure the reaction goes to completion by fully neutralizing the generated acid.[3][10]
-
Temperature: The reaction is typically performed at elevated temperatures, ranging from 80 °C to reflux, to provide sufficient activation energy for the substitution to occur at a practical rate.[3][10] Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) until the starting material is consumed.[3][10]
Part 3: Visualization of the Synthesis Pathway
The following diagram illustrates the direct synthesis of this compound via the SNAr pathway.
Caption: SNAr synthesis of this compound.
Part 4: Experimental Protocol
This protocol is a representative procedure based on established methods.[3][10] Researchers should adapt it based on their specific laboratory conditions and scale.
Materials and Equipment:
-
2-Chloro-5-nitropyridine
-
Piperazine (anhydrous)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for flash column chromatography (silica gel)
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq.) in the chosen solvent (e.g., DMSO or ethanol).
-
Addition of Reagents: To the stirred solution, add piperazine (3.0-5.0 eq.) followed by the base (e.g., triethylamine, 1.2 eq.). The use of excess piperazine is crucial to minimize di-substitution.
-
Heating: Heat the reaction mixture to 80-100 °C under a reflux condenser.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the 2-chloro-5-nitropyridine spot is no longer visible (typically 2-8 hours).[3][10]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger beaker containing ice-water and stir.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[3]
-
Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[3][10]
-
Part 5: Quantitative Data Summary
The reaction conditions for the synthesis of this compound and related structures are robust, consistently providing high yields.
| Starting Material | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-nitropyridine | Piperazine | Isopropanol/Water | - | 80 | 2-4 | 85-95 | [3] |
| 2-Chloro-5-nitropyridine | Piperazine | N/A | DBU | Heat | N/A | Quantitative | [7] |
| 5-Bromo-2-nitropyridine | Piperazine | Acetonitrile | DIPEA | Reflux | 8 | 82 | [10] |
| 5-Bromo-2-nitropyridine | Piperazine | DMSO | - | 80 | 5 | 94.8 | [10] |
Note: Yields are highly dependent on the scale, purification method, and specific conditions employed.
The final product is typically a yellow solid.[10] Characterization is confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
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- Alkylated piperazine compounds.
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- Nucleophilic aromatic substitution I. Khan Academy. [Link]
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An In-Depth Technical Guide to 1-(5-Nitropyridin-2-yl)piperazine: A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 1-(5-Nitropyridin-2-yl)piperazine, a key heterocyclic building block in medicinal chemistry. Rather than possessing a single, defined mechanism of action, this compound serves as a versatile and privileged scaffold for the synthesis of a diverse array of potent and selective therapeutic agents. We will explore the fundamental chemical properties of this scaffold and detail the varied mechanisms of action of its derivatives across major therapeutic areas, including oncology, neuropharmacology, and infectious diseases. This guide synthesizes field-proven insights with technical data, offering detailed experimental protocols for researchers to validate and explore novel compounds derived from this core structure. All key mechanistic claims are supported by authoritative sources to ensure scientific integrity and provide a robust resource for drug development professionals.
The this compound Scaffold: A Foundation for Discovery
This compound (CAS No: 82205-58-1) is not an end-product therapeutic but rather a foundational precursor in synthetic chemistry.[1][2] Its value lies in the strategic combination of two key pharmacophoric motifs: the piperazine ring and a nitropyridine system.
-
The Piperazine Ring: The piperazine moiety is considered a "privileged scaffold" in drug design.[3][4][5] Its six-membered ring containing two opposing nitrogen atoms provides a combination of structural rigidity, a large polar surface area, and hydrogen bond donors/acceptors. These features often lead to enhanced aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties in the resulting drug candidates.[3][4] The secondary amine at the N4 position provides a reactive handle for facile chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
-
The Nitropyridine Moiety: The 2-substituted pyridine ring serves as a bioisostere for a phenyl group but with distinct electronic properties. The nitrogen atom can act as a hydrogen bond acceptor, influencing target binding. The nitro group at the 5-position is a strong electron-withdrawing group, which significantly modulates the electronic character of the pyridine ring and can be a key interaction point in a receptor's binding pocket or be chemically reduced to an amino group for further functionalization.
The strategic combination of these two components creates a versatile starting material for building libraries of diverse small molecules aimed at a wide range of biological targets.
Caption: Synthetic utility of the this compound scaffold.
Mechanisms of Action of Key Derivative Classes
The true mechanistic story of this compound is told through the biological activities of the compounds it helps create.
Oncology
Derivatives of this scaffold have shown significant promise as anticancer agents, operating through multiple mechanisms of action.
2.1.1. Inhibition of Tubulin Polymerization A primary mechanism for several anticancer piperazine derivatives is the disruption of microtubule dynamics, which are essential for cell division.
-
Mechanism: Certain arylamide derivatives incorporating the piperazine moiety have been shown to bind to the colchicine binding site on β-tubulin.[6] This binding event prevents the polymerization of α,β-tubulin heterodimers into microtubules. The failure to form a functional mitotic spindle halts the cell cycle, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[6]
-
Causality: The piperazine linker positions the arylamide groups optimally within the colchicine pocket, maximizing binding interactions and leading to potent antiproliferative activity, with some compounds showing IC₅₀ values in the nanomolar range against liver cancer cell lines.[6]
Caption: Mechanism of tubulin polymerization inhibition by piperazine derivatives.
2.1.2. General Antiproliferative Activity Beyond tubulin inhibition, various derivatives have demonstrated broad cytotoxic activity against panels of human cancer cell lines, such as the NCI-60 screen.[7] For example, vindoline-piperazine conjugates have shown potent growth inhibition against breast cancer, non-small cell lung cancer, and melanoma cell lines.[7] While the exact mechanisms for each derivative vary, they often converge on the induction of apoptosis and cell cycle arrest.[5][7]
Neuropharmacology
The arylpiperazine substructure is a classic pharmacophore for targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine (D) receptors.
2.2.1. Serotonin 5-HT₁ₐ Receptor Agonism Derivatives have been specifically designed as potential antidepressants by targeting the 5-HT₁ₐ receptor.
-
Mechanism: The 5-HT₁ₐ receptor is an inhibitory G-protein coupled receptor (GPCR). Agonism by a piperazine derivative leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. In the hippocampus, activation of the 5-HT₁ₐ receptor is linked to the upregulation of neuroprotective and neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA).[8] This pathway is crucial for neuronal survival and plasticity and is a key target in antidepressant therapy.
-
Causality: Molecular docking studies show that these derivatives fit snugly into the 5-HT₁ₐ receptor binding pocket, achieving high affinity (Kᵢ values as low as 1.28 nM).[8] This potent and selective engagement triggers the downstream signaling cascade that is hypothesized to mediate the therapeutic effect.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Radioligand Receptor Binding Assay
This protocol determines the affinity (Kᵢ) of a test compound for a specific receptor (e.g., 5-HT₁ₐ).
Objective: To quantify the binding affinity of a novel piperazine derivative to its target GPCR.
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., HEK293-5HT₁ₐR)
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐR)
-
Test Compound stock solution
-
Non-specific binding control (a high concentration of a known, non-labeled ligand, e.g., 10 µM Serotonin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (GF/B or GF/C)
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer
-
Non-specific Binding: Membranes + Radioligand + Non-specific Control
-
Test Compound: Membranes + Radioligand + Serial Dilutions of Test Compound
-
-
Incubation: Add cell membranes (20-40 µg protein/well), radioligand (at a concentration near its Kₔ), and the appropriate compound/control. The final assay volume is typically 200 µL. Incubate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percent inhibition of specific binding caused by each concentration of the test compound.
-
Plot the percent inhibition against the log of the test compound concentration to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion and Future Outlook
This compound stands as a testament to the power of scaffold-based drug discovery. Its simple yet elegant structure provides a robust foundation for developing therapeutic agents with highly specific and potent mechanisms of action against a wide range of diseases. The derivatives explored herein—from tubulin inhibitors in oncology to GPCR modulators in neuropharmacology—highlight the remarkable versatility of this chemical motif.
Future research should focus on leveraging this scaffold to tackle emerging challenges, such as drug resistance in cancer and infectious diseases. The development of novel derivatives as covalent inhibitors, proteolysis-targeting chimeras (PROTACs), or multi-target agents represents an exciting frontier. The continued exploration of the structure-activity relationships of compounds built from this core will undoubtedly yield the next generation of innovative medicines.
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An In-Depth Technical Guide to 1-(5-Nitropyridin-2-yl)piperazine: Synthesis, Chemical Significance, and Predicted Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-Nitropyridin-2-yl)piperazine, a key heterocyclic intermediate in contemporary pharmaceutical synthesis. While direct biological activity data for this specific compound is not extensively available in public literature, its critical role as a precursor to the cyclin-dependent kinase (CDK) 4/6 inhibitor, Palbociclib, underscores its importance. This document details the synthesis of this compound, its subsequent conversion to Palbociclib, and an analysis of its potential biological activity profile based on the well-documented pharmacology of its constituent nitropyridine and piperazine scaffolds. This guide serves as a vital resource for researchers in medicinal chemistry, process development, and regulatory affairs.
Introduction: A Pivotal Intermediate in Oncology Drug Synthesis
This compound is a substituted piperazine derivative of significant interest in the field of pharmaceutical chemistry. Its primary claim to notability is its function as a crucial starting material in the synthesis of Palbociclib, a first-in-class oral inhibitor of CDK4 and CDK6.[] Palbociclib is a cornerstone therapy for certain types of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer.[] The structural integrity and purity of this compound are therefore of paramount importance in the good manufacturing practice (GMP) of this life-extending oncology drug. Understanding its synthesis, reactivity, and potential biological implications as a process-related impurity is critical for both drug manufacturing and safety assessment.[2][3]
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the reaction of an electron-deficient nitropyridine with a nucleophilic piperazine.
General Synthetic Protocol
The most common route involves the reaction of 2-chloro-5-nitropyridine with piperazine. The electron-withdrawing nitro group at the 5-position activates the pyridine ring, making the 2-position susceptible to nucleophilic attack by the secondary amine of piperazine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-chloro-5-nitropyridine in a suitable organic solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or an alcohol), add an excess of piperazine. The excess piperazine can also serve as the base to neutralize the hydrochloric acid formed during the reaction. Alternatively, a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine can be added.
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 60 to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching with water, extraction with an organic solvent, and subsequent purification by column chromatography or recrystallization to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Role as a Key Intermediate in the Synthesis of Palbociclib
This compound serves as the foundational scaffold upon which the complex structure of Palbociclib is built. The synthesis of Palbociclib involves several key transformations starting from this intermediate.
Conversion to 5-(Piperazin-1-yl)pyridin-2-amine
The nitro group of this compound is reduced to an amine, typically through catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source. This step yields 5-(piperazin-1-yl)pyridin-2-amine, a critical building block for the subsequent coupling reaction.
Coupling to the Pyridopyrimidine Core
The newly formed aminopyridine is then coupled with a suitably activated pyridopyrimidine core of Palbociclib. This is often a Buchwald-Hartwig amination or a related palladium-catalyzed cross-coupling reaction. The final steps of the synthesis may involve modifications to the other parts of the molecule to arrive at the final structure of Palbociclib.[4]
Caption: Conversion of the intermediate to Palbociclib.
Analytical Methods for Detection and Control
As a key starting material and potential process-related impurity in the synthesis of Palbociclib, the detection and quantification of this compound are crucial for quality control.[5] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical technique employed for this purpose.[6][7]
Table 1: Analytical Parameters for Impurity Profiling
| Parameter | Method | Typical Conditions |
| Separation | RP-HPLC | C18 column, gradient elution with a mobile phase of acetonitrile and an aqueous buffer (e.g., phosphate or formate buffer). |
| Detection | UV-Vis | Detection at a wavelength where both Palbociclib and the impurity have significant absorbance. |
| Identification | Mass Spectrometry (LC-MS) | Confirmation of the molecular weight of the impurity. |
| Quantification | HPLC with a calibrated reference standard | Determination of the concentration of the impurity relative to the active pharmaceutical ingredient (API). |
Predicted Biological Activity Profile
While there is a paucity of direct experimental data on the biological activity of this compound, its structural motifs—a nitropyridine ring and a piperazine ring—are present in a vast number of pharmacologically active molecules.[8][9] This allows for an informed prediction of its potential biological activities.
Insights from the Nitropyridine Moiety
Nitropyridine derivatives have been reported to exhibit a wide range of biological activities.[10][11][12]
-
Antimicrobial Activity: The nitro group can be reduced in microbial cells to form reactive nitrogen species that are cytotoxic. Various nitropyridine derivatives have shown activity against bacteria and protozoa.[8][13]
-
Kinase Inhibition: The pyridine ring is a common scaffold in kinase inhibitors. The electronic properties of the nitro group could influence the binding of the molecule to the ATP-binding pocket of various kinases.[8][13]
-
Anticancer Activity: Some nitropyridine-containing compounds have demonstrated antiproliferative effects on cancer cell lines.[10]
Insights from the Piperazine Moiety
The piperazine ring is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a multitude of biological targets and improve the pharmacokinetic properties of drug candidates.[9][14][15]
-
Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their effects on the CNS, often acting on dopamine, serotonin, and adrenergic receptors.
-
Anticancer Activity: A large number of anticancer drugs incorporate a piperazine ring, which can contribute to target binding and solubility.[16]
-
Antiviral and Antimalarial Activity: The piperazine scaffold is also found in various antiviral and antimalarial agents.[9]
In Silico Predictions
Computational methods can be employed to predict the potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound.[17][18][19][20] Such studies could provide valuable hypotheses for future experimental validation.
Table 2: Predicted Biological Activities and Properties (Hypothetical)
| Property | Predicted Outcome | Rationale |
| Kinase Inhibition | Possible | The pyridine and piperazine scaffolds are common in kinase inhibitors. |
| GPCR Modulation | Possible | The piperazine moiety is a well-known pharmacophore for GPCRs. |
| Antimicrobial Activity | Possible | The nitropyridine moiety is associated with antimicrobial effects. |
| Oral Bioavailability | Moderate | The piperazine ring generally improves solubility, but the overall properties would need to be assessed. |
| Toxicity | Potential for nitroaromatic-related toxicity | Nitroaromatic compounds can be associated with genotoxicity and other adverse effects. |
Conclusion
This compound stands as a molecule of significant industrial and pharmaceutical relevance, primarily due to its indispensable role in the synthesis of the CDK4/6 inhibitor Palbociclib. While its own biological activity has not been a major focus of research, an understanding of its synthesis, chemical properties, and potential pharmacological and toxicological profile based on its constituent moieties is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.
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An In-Depth Technical Guide to 1-(5-Nitropyridin-2-yl)piperazine Derivatives and Analogs
Abstract
The 1-(5-nitropyridin-2-yl)piperazine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical synthon and a core pharmacophore in the development of high-affinity ligands for central nervous system (CNS) targets. This technical guide provides an in-depth analysis of this chemical series, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological evaluation, particularly concerning its prominent role in targeting dopamine D2 and serotonin 5-HT1A receptors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of established protocols, mechanistic insights, and field-proven strategies for advancing drug discovery programs based on this versatile core.
Introduction: The Strategic Importance of the Arylpiperazine Moiety
The arylpiperazine motif is a cornerstone of CNS drug discovery, present in numerous clinically successful antipsychotic, antidepressant, and anxiolytic agents. Its prevalence is due to a combination of favorable physicochemical properties and its ability to present key pharmacophoric elements in a specific spatial orientation for optimal receptor engagement. The piperazine ring, with its two nitrogen atoms, offers structural rigidity, improved aqueous solubility, and two distinct points for chemical modification, allowing for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.
The this compound core, specifically, is of high strategic value. The pyridine ring acts as a bioisostere for a phenyl group but with altered electronic properties and the potential for hydrogen bonding. The nitro group is a strong electron-withdrawing group that serves two primary purposes:
-
Activation for Synthesis: It strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), facilitating the crucial bond formation with the piperazine nucleophile.
-
A Precursor for Diversification: The nitro group can be readily reduced to an amine, which then serves as a versatile chemical handle for further library development, as seen in the synthesis of numerous advanced drug candidates.
This guide will dissect the synthesis of this core, explore the nuanced structure-activity relationships that govern its biological effects, and detail the standard workflows for its pharmacological characterization.
Synthesis and Methodology: Building the Core Scaffold
The construction of the this compound scaffold and its subsequent derivatization relies on robust and well-established synthetic organic chemistry principles. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction.
Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The key synthetic step is the reaction between an activated halopyridine, typically 2-chloro-5-nitropyridine, and piperazine. The electron-withdrawing nitro group at the para-position to the chlorine leaving group is essential for activating the C2 position of the pyridine ring towards nucleophilic attack.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).
-
Solvent and Reagents: Dissolve the starting material in an anhydrous polar aprotic solvent such as ethanol or acetonitrile (to a concentration of approx. 0.1 M). Add piperazine (1.1 - 1.5 equivalents). Note: Piperazine can act as both the nucleophile and the base. Alternatively, a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equivalents) can be added to scavenge the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the 2-chloro-5-nitropyridine starting material is complete.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous base (e.g., NaHCO₃ solution).
-
Purification: The organic layer is washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
Synthetic Workflow for Analog Development
The true utility of the this compound core lies in its potential for diversification. The following diagram illustrates a typical workflow for generating a library of analogs targeting CNS receptors.
Caption: General synthetic workflow for analog development.
-
Path A (N4-Substitution): The secondary amine of the piperazine ring is readily functionalized via standard N-alkylation or N-arylation (e.g., Buchwald-Hartwig amination) reactions. This position is critical for exploring interactions with receptor sub-pockets.
-
Path B (Pyridine Modification): The nitro group is catalytically hydrogenated (e.g., using H₂ gas and a Palladium on carbon catalyst) to the corresponding aniline. This primary amine is a key intermediate, providing a vector for further modifications such as amidation, sulfonylation, or reductive amination to probe interactions with different regions of the target receptor.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a single, unified series of this compound derivatives is not publicly available, we can synthesize a robust SAR model by integrating data from various studies on structurally related arylpiperazine ligands targeting D2 and 5-HT1A receptors.
Caption: Key regions for Structure-Activity Relationship (SAR) analysis.
-
Region A (Pyridine Ring): The electronic nature of this ring is crucial. The initial nitro group is a powerful electron-withdrawing feature. Post-synthesis, its reduction to an amino group transforms it into an electron-donating group and a hydrogen bond donor. This amine can form critical interactions with acidic residues like Aspartate in the binding pockets of aminergic GPCRs.
-
Region B (Piperazine Core): This central scaffold acts as a rigid spacer, ensuring the correct distance and orientation between the pyridinyl moiety (Region A) and the N4-substituent (Region C). Its basic nitrogen atom is typically protonated at physiological pH, forming a key ionic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of D2 and 5-HT1A receptors.
-
Region C (N4-Substituent): This is the most commonly modified position to achieve desired potency and selectivity.
-
For D2/5-HT1A Affinity: Long, lipophilic chains, often terminating in another aryl or heteroaryl group, are frequently employed. These "tails" are believed to occupy a secondary hydrophobic pocket within the receptors.
-
Influence on Functional Activity: The nature of this substituent can significantly influence whether the compound acts as an agonist, antagonist, or partial agonist. For instance, bulky, rigid terminal groups are often associated with antagonism.
-
Illustrative Biological Data
To provide a quantitative context for the SAR, the following table presents representative binding affinity data for arylpiperazine analogs with structural features relevant to the this compound series.
| Compound ID | N1-Aryl Group | N4-Substituent | D₂ Kᵢ (nM) | 5-HT₁ₐ Kᵢ (nM) |
| 1a | 1-Phenyl | 2-(5-Benzimidazole)-ethyl | 178 | 102 |
| 1b | 2-Pyridyl | 2-(5-Benzimidazole)-ethyl | 234 | 211 |
| 1d | 2,3-Dimethylphenyl | 2-(5-Benzimidazole)-ethyl | 12 | 15 |
| 1e | 1-Naphthyl | 2-(5-Benzimidazole)-ethyl | 8 | 9 |
| 3d | 2,3-Dimethylphenyl | 2-(5-Benzimidazole-2-thione)-ethyl | 18 | 11 |
Caption: Representative binding affinities for a series of 1-aryl-4-(heteroarylethyl)piperazines. Data is illustrative of general SAR trends in this class of compounds. The data highlights that bulky, lipophilic N1-aryl groups (e.g., 1-Naphthyl, 2,3-Dimethylphenyl) significantly enhance affinity for both D2 and 5-HT1A receptors compared to simpler phenyl or pyridyl groups.
Pharmacological Evaluation Workflow
A systematic pharmacological evaluation is required to characterize the activity, selectivity, and functional profile of novel this compound derivatives.
In Vitro Evaluation
The initial screening phase focuses on determining the affinity and functional activity at primary targets and assessing selectivity against a panel of off-targets.
Experimental Protocol: Radioligand Binding Assay
-
Target Preparation: Prepare membrane homogenates from cells stably expressing the human recombinant receptor of interest (e.g., D2 or 5-HT1A) or from relevant animal tissues (e.g., bovine caudate for D2, hippocampus for 5-HT1A).
-
Assay Conditions: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
Incubation & Termination: Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Functional Assays: Following binding affinity determination, functional assays are critical to classify compounds as agonists, antagonists, or partial agonists.
-
Agonist Activity: Assays measuring second messenger modulation, such as cAMP levels or [³⁵S]GTPγS binding, are used. An agonist will stimulate a response, while an antagonist will block the response of a known agonist.
-
Functional Selectivity: Advanced assays, such as those measuring β-arrestin recruitment, can determine if a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin-mediated signaling), a concept known as biased agonism.
In Vivo Characterization
Promising candidates from in vitro screening are advanced to in vivo models to assess their therapeutic potential and side-effect profile.
Workflow for In Vivo Pharmacological Profiling
Caption: Stepwise workflow for in vivo evaluation.
-
Pharmacokinetics & Target Engagement: The initial step is to confirm that the compound can cross the blood-brain barrier and engage the intended CNS targets.
-
Models of Psychosis: Amphetamine- or phencyclidine-induced hyperlocomotion models are standard for assessing antipsychotic potential. A compound with D2 antagonist activity is expected to attenuate this drug-induced hyperactivity. The conditioned avoidance response (CAR) model is another classic assay with high predictive validity for antipsychotic efficacy.
-
Side Effect Profiling: A critical aspect of development is assessing the potential for extrapyramidal side effects (EPS). The catalepsy test in rodents is a primary screen for compounds with strong D2 receptor blockade, which is often associated with EPS.
Conclusion and Future Perspectives
The this compound scaffold represents a highly validated and synthetically accessible starting point for the discovery of novel CNS-active agents. Its strategic design, which combines a readily displaceable leaving group with a versatile nitro-group handle, ensures its continued relevance in drug discovery. The principles of nucleophilic aromatic substitution provide a reliable entry into this chemical series, while subsequent modifications to both the piperazine and pyridine moieties allow for extensive exploration of the chemical space around key aminergic GPCRs.
Future work in this area will likely focus on leveraging this core to design ligands with highly specific polypharmacology and functional selectivity. By fine-tuning the SAR, it is possible to develop biased ligands that preferentially activate therapeutic signaling pathways while avoiding those associated with adverse effects. The integration of computational modeling with the synthetic and pharmacological workflows described herein will be paramount to rationally designing the next generation of safer and more effective therapeutics derived from this potent chemical core.
References
- Zahirović, A., et al. (2005). Structure-affinity Relationship Studies on D-2/5-HT1A Receptor Ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. PubMed.
- Bhavana, S. N., & Shajahan, A. R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- Ullah, N., et al. (2013). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. PubMed.
- Leopoldo, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
- Feenstra, R. W., et al. (2001). New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D2-receptor and serotonin 5-HT1A-receptor affinities. Otava Chemicals.
- Rorick-Kehn, L. M., et al. (2007). In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders. PubMed.
- Popović, J., et al. (2023). Synthesis of novel 5
The Lynchpin of Modern Therapeutics: A Technical Guide to the Discovery and History of 1-(5-Nitropyridin-2-yl)piperazine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The arylpiperazine moiety is a cornerstone of modern medicinal chemistry, embedded in the core of numerous blockbuster drugs. This in-depth technical guide delves into the history and discovery of a pivotal, yet often overlooked, building block: 1-(5-Nitropyridin-2-yl)piperazine. We will explore its synthesis, tracing the chemical logic that has made it a versatile intermediate, and illuminate its role in the development of critical therapeutics. This whitepaper provides not only a historical narrative but also detailed, actionable experimental protocols and an analysis of the structure's significance, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Rise of the Privileged Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a quintessential "privileged scaffold" in drug discovery.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, confer favorable aqueous solubility and oral bioavailability to drug candidates. The dual nitrogen atoms also provide handles for synthetic modification, allowing for the fine-tuning of a molecule's interaction with biological targets.[1][2]
Historically, the journey of antipsychotic drug development has been one of serendipitous discoveries and subsequent rational design.[3] The evolution from first-generation to atypical antipsychotics highlighted the need for compounds with multi-target receptor profiles to improve efficacy and reduce side effects.[3] This necessity propelled the exploration of the arylpiperazine scaffold, which has proven to be exceptionally versatile in modulating the activity of dopamine and serotonin receptors, key players in the pathophysiology of schizophrenia and other CNS disorders.
It is within this rich historical and chemical context that this compound emerges not as an end-product, but as a critical starting point—a molecular lynchpin upon which more complex and potent therapeutics are built.
The Genesis of a Key Intermediate: The Synthesis of this compound
The discovery and widespread adoption of this compound are intrinsically linked to the development of efficient and scalable synthetic methodologies for its production. The primary and most established route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.
The Chemistry of Activation: Nucleophilic Aromatic Substitution
The SNAr reaction is a cornerstone of heterocyclic chemistry, enabling the facile introduction of nucleophiles onto aromatic rings. The success of this reaction hinges on the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. In the case of our target molecule, the nitro group (-NO2) on the pyridine ring serves as a powerful electron-withdrawing group, significantly increasing the electrophilicity of the carbon atoms in the ring.
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile, in this case, the secondary amine of piperazine, attacks the electron-deficient carbon atom bearing a leaving group (typically a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product.
Diagram 1: General Mechanism of SNAr for the Synthesis of this compound
Caption: SNAr mechanism for the synthesis of this compound.
Experimental Protocol: A Validated Synthetic Route
The following protocol details a robust and reproducible method for the synthesis of this compound, adapted from established procedures for analogous compounds.[4][5]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles (equiv.) |
| 2-Chloro-5-nitropyridine | 4548-45-2 | 158.55 g/mol | 10.0 g | 0.063 mol (1.0) |
| Piperazine | 110-85-0 | 86.14 g/mol | 16.3 g | 0.189 mol (3.0) |
| n-Butanol | 71-36-3 | 74.12 g/mol | 100 mL | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (10.0 g, 0.063 mol) and piperazine (16.3 g, 0.189 mol).
-
Solvent Addition: Add n-butanol (100 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 117 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Isolation: Filter the solid product and wash with cold n-butanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the desired this compound as a solid.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: As an indicator of purity.
A Versatile Building Block in Drug Discovery
The true significance of this compound lies in its role as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The presence of the nitro group and the secondary amine on the piperazine ring provide two distinct points for further chemical modification.
The Nitro Group: A Precursor to Functionality
The nitro group is not merely an activating group for the initial SNAr reaction; it is also a valuable synthetic handle. It can be readily reduced to an amino group (-NH2) under various conditions, such as catalytic hydrogenation (e.g., H2/Pd-C). This newly formed amino group can then be further functionalized through a variety of reactions, including:
-
Amide bond formation: Reaction with carboxylic acids or acyl chlorides.
-
Urea formation: Reaction with isocyanates.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Diazotization and subsequent Sandmeyer reactions: To introduce a range of substituents.
This versatility allows for the construction of a diverse library of compounds from a common intermediate.
The Piperazine Nitrogen: A Gateway to Diverse Side Chains
The secondary amine of the piperazine ring is a nucleophilic center that can be readily alkylated or acylated. This allows for the introduction of various side chains, which can be tailored to interact with specific biological targets. This strategy is a cornerstone of arylpiperazine drug design, where the nature of the substituent on the second piperazine nitrogen plays a crucial role in determining the pharmacological profile of the final compound. For instance, the use of a related intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, in the synthesis of the CDK inhibitor Palbociclib, highlights the importance of this synthetic strategy.[5]
Diagram 2: Synthetic Utility of this compound
Caption: Synthetic pathways from this compound.
Historical Perspective and Future Directions
While the precise first synthesis of this compound is not prominently documented as a landmark discovery in itself, its emergence is a direct consequence of the burgeoning field of medicinal chemistry in the mid to late 20th century. The relentless pursuit of novel therapeutics for CNS disorders, coupled with advancements in synthetic organic chemistry, created the perfect environment for the development and utilization of such versatile building blocks.
The enduring legacy of arylpiperazines in modern medicine is a testament to the power of this chemical scaffold. The principles that led to the synthesis and application of this compound continue to guide contemporary drug discovery efforts. The ability to systematically modify a core structure to optimize its biological activity remains a central paradigm in the pharmaceutical industry.
Looking ahead, the demand for novel and highly specific therapeutics will undoubtedly drive further innovation in the synthesis and application of piperazine-based intermediates. As our understanding of disease biology deepens, the need for precisely tailored molecules will grow, ensuring that foundational building blocks like this compound will remain indispensable tools for the medicinal chemist.
Conclusion
This compound stands as a powerful example of a chemical intermediate whose importance is defined by the vast therapeutic potential it unlocks. Its straightforward and robust synthesis via nucleophilic aromatic substitution, combined with the dual reactivity of its nitro group and secondary amine, has cemented its place as a valuable tool in the medicinal chemist's arsenal. This guide has provided a comprehensive overview of its discovery, synthesis, and strategic application, underscoring its pivotal role in the historical and ongoing development of life-changing medicines.
References
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- Amination of 2-halopyridines. [a]. (n.d.). ResearchGate.
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- 1-[3-Halo-2-pyridinyl]piperazines, processes for their preparation and pharmaceutical composition containing them. (n.d.).
- Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12.
- Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7083.
- Singh, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- Krasavin, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.
- Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters, 14(4), 953-957.
- Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Nitropyridines, Their Synthesis and Reactions. (1998). Acta Chemica Scandinavica, 52, 243-259.
- SUCCINATE SALT OF 7-CYCLOPENTYL-2-(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO). (n.d.). Google Patents.
- The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design, 103(6), e14537.
- Singh, A. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2021). New Journal of Chemistry, 45(31), 14035-14045.
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1-(5-Nitropyridin-2-yl)piperazine literature review
An In-Depth Technical Guide to 1-(5-Nitropyridin-2-yl)piperazine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, certain molecular scaffolds serve as foundational pillars for the construction of complex therapeutic agents. The piperazine ring is one such "privileged structure," frequently incorporated into drug candidates to modulate physicochemical properties like solubility and basicity, and to provide a versatile linker for engaging with biological targets.[1][2] When combined with an activated aromatic system such as 5-nitropyridine, the resulting compound, this compound, becomes a highly valuable and versatile synthetic intermediate.
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical properties, detail its synthesis with mechanistic explanations, explore its critical role as a building block in the synthesis of advanced pharmaceutical compounds, and discuss its potential based on the well-documented activities of related derivatives.
Section 1: Physicochemical and Structural Properties
This compound is a stable, light yellow to yellow solid at room temperature.[3] Its structure features a piperazine ring attached at its N1 position to the C2 position of a pyridine ring, which is substituted with a nitro group at the C5 position. This nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring, a key aspect of its synthetic utility.
Below is a diagram of the chemical structure of this compound.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 82205-58-1 | [3][4][5][6] |
| Molecular Formula | C₉H₁₂N₄O₂ | [3][4] |
| Molecular Weight | 208.22 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 84-85 °C | [3] |
| Boiling Point | 418.1 ± 40.0 °C (Predicted) | [3] |
| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.42 ± 0.10 (Predicted) | [3] |
| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [3] |
Section 2: Synthesis and Mechanistic Insights
The most prevalent and efficient method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SₙAr) reaction. This reaction is fundamentally enabled by the presence of the electron-withdrawing nitro group on the pyridine ring.
Causality Behind the Synthetic Choice: The nitro group at the 5-position, along with the ring nitrogen, powerfully withdraws electron density from the pyridine ring, particularly from the ortho (C6) and para (C2) positions. This electron deficiency makes the C2 carbon highly electrophilic and susceptible to attack by a nucleophile. Piperazine, with its secondary amine, acts as an excellent nucleophile. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group (typically a halide like chloro- or bromo-) is eliminated to restore aromaticity.
Caption: General workflow for the SₙAr synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from analogous procedures for the synthesis of similar nitropyridinyl-piperazine compounds.[7]
Materials:
-
2-Chloro-5-nitropyridine (1 equivalent)
-
Piperazine (1.2-1.5 equivalents)
-
A weak base, e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Solvent: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, column chromatography supplies)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1 eq) and the chosen solvent (e.g., Acetonitrile).
-
Addition of Reagents: Add piperazine (1.2 eq) to the solution, followed by the base (e.g., DIPEA, 1.5 eq). The excess piperazine and the base are crucial to drive the reaction to completion and to neutralize the HCl generated in situ.
-
Reaction Conditions: Heat the reaction mixture to reflux (for ACN, ~82°C) or to a specified temperature if using a higher boiling point solvent like DMSO (e.g., 80°C).[7]
-
Monitoring: The reaction progress must be monitored to ensure completion and prevent side-product formation. This is a self-validating step. Use Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., Dichloromethane:Methanol, 95:5) to track the disappearance of the 2-chloro-5-nitropyridine spot.
-
Workup: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water or brine to remove excess piperazine, the base, and any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate. The crude product is then purified by column chromatography on silica gel to yield the pure this compound as a yellow solid.
Section 3: A Versatile Intermediate in Drug Synthesis
The true value of this compound lies in its role as a versatile synthetic intermediate. Its structure contains two key functional handles for subsequent chemical modifications:
-
The Nitro Group: This group can be readily reduced to a primary amine (-NH₂) using standard catalytic hydrogenation (e.g., H₂, Pd/C) or other reducing agents (e.g., SnCl₂, Fe/HCl). This newly formed aniline derivative is a nucleophile that can participate in a wide array of coupling reactions (e.g., amide bond formation, reductive amination, Buchwald-Hartwig amination).
-
The Secondary Amine: The N4 nitrogen of the piperazine ring is a secondary amine that can be alkylated, acylated, or used in various coupling reactions to introduce diverse substituents.[8]
A prominent example of its application is in the synthesis of Palbociclib , a CDK4/6 inhibitor approved for the treatment of HR-positive breast cancer.[8] this compound serves as a key precursor to the aminopyridinyl-piperazine core of the drug.[3][8]
Caption: Synthetic pathway from this compound to advanced drug molecules.
Section 4: Predicted Pharmacological Profile and Future Directions
While this compound is primarily used as a building block, its core structure is composed of two pharmacologically significant moieties. The piperazine ring is a cornerstone of many centrally active drugs, including antipsychotics, antidepressants, and anxiolytics, often by interacting with monoamine pathways.[9][10][11] Furthermore, various piperazine derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects.[1][12][13][14][15]
The nitropyridine moiety is also found in compounds with diverse biological activities. Given this, derivatives of this compound could be rationally designed and synthesized for screening against a variety of biological targets. For instance, functionalization at the N4 position of the piperazine could yield libraries of compounds for screening as:
-
Antimicrobial Agents: Many N-aryl and N-alkyl piperazine derivatives have shown significant antibacterial and antifungal activity.[12][13][15]
-
CNS Agents: Modification could lead to ligands for serotonin, dopamine, or other neurotransmitter receptors.[10][11]
-
Kinase Inhibitors: As seen with Palbociclib, the aminopyridine scaffold derived from this intermediate is a potent hinge-binding motif for many protein kinases, making it a valuable starting point for developing new kinase inhibitors for oncology and other diseases.[8]
Conclusion
This compound is more than a simple chemical; it is a strategic and enabling building block in the complex process of drug discovery and development. Its straightforward and high-yielding synthesis via Nucleophilic Aromatic Substitution, combined with the dual reactivity of its nitro group and secondary amine, provides chemists with a versatile platform for molecular elaboration. Its demonstrated utility in the synthesis of complex drugs like Palbociclib underscores its importance. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this intermediate is essential for the efficient design and construction of the next generation of therapeutic agents.
References
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A Technical Guide to the Safe Handling of 1-(5-Nitropyridin-2-yl)piperazine for Research and Development
Introduction
1-(5-Nitropyridin-2-yl)piperazine is a key heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a reactive nitropyridine moiety and a versatile piperazine ring, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1][2] The presence of these two distinct functional groups, however, necessitates a thorough understanding of its chemical properties to ensure safe handling in a laboratory setting. The nitroaromatic group presents potential toxicity and reactivity hazards, while the piperazine component can be associated with corrosive and sensitizing properties.[3][4]
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of this compound. By synthesizing data from analogous compounds and adhering to established principles of laboratory safety, this document aims to foster a culture of proactive risk mitigation. The protocols and insights described herein are designed to be self-validating, explaining the causality behind each recommendation to empower laboratory personnel with the knowledge to work safely and effectively.
Hazard Identification and Risk Assessment
Toxicological Profile (Inferred)
The primary hazards are associated with the nitroaromatic and piperazine moieties.
-
Nitroaromatic Compounds: This class of chemicals is known for potential toxicity, and many are suspected or established mutagens or carcinogens.[4][7] The nitro group can be metabolically reduced to form reactive intermediates that may interact with cellular macromolecules.[8] Therefore, exposure should be minimized as the long-term toxicological properties of this compound have not been thoroughly investigated.[6]
-
Piperazine and Derivatives: Piperazine itself is classified as a skin corrosive (Category 1B) and can cause severe eye damage.[3] It is also a known respiratory and skin sensitizer, meaning that repeated exposure can lead to allergic reactions, such as asthma-like symptoms or dermatitis, even at very low concentrations.[9][10] There is also evidence suggesting that piperazine may be a reproductive toxicant.[3][10]
Inferred Hazard Statements for this compound:
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]
-
May cause an allergic skin reaction.
Physicochemical and Reactivity Hazards
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to light and moisture.[10]
-
Incompatibilities: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides should be avoided.[10] Mixing with incompatible materials can lead to vigorous reactions, generating heat and potentially hazardous byproducts.
-
Hazardous Decomposition: Upon combustion, this compound will likely produce toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5]
The following table summarizes the key hazard information inferred from related compounds.
| Hazard Category | Description | Supporting Evidence from Analogous Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed. | Piperazine derivatives can cause serious health problems.[13][14][15] 3-Nitropyridine is listed as toxic if swallowed.[12] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Piperazine is a Category 1B skin corrosive.[3] |
| Sensitization | May cause respiratory and skin sensitization. | Piperazine is a known sensitizer.[9] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Piperazine is classified as a Category 2 reproductive toxicant.[3][10] |
| Specific Target Organ Toxicity | May cause respiratory irritation upon single exposure. | SDS for a similar nitropyridine piperazine derivative notes this risk.[6] |
Laboratory Safety and Handling Protocols
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for handling this compound.
Engineering Controls
The primary objective of engineering controls is to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood.[16][17] This is critical to prevent inhalation of fine particulates and any potential vapors, which is the primary exposure route for sensitizers.[9]
-
Ventilated Cabinets: For storage, a ventilated cabinet is recommended to prevent the accumulation of any potential vapors.[18]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[10][17]
Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense and should be based on the highest potential level of exposure for the task being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[19] A face shield should be worn over the goggles during procedures with a higher risk of splashes, such as when handling bulk quantities or working with solutions under pressure.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[17] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contamination. Change gloves immediately if they become contaminated.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fully fastened.[19]
-
-
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a respirator with an appropriate cartridge (e.g., type ABEK-P2 for organic vapors and particulates) should be used by trained emergency response personnel.[6]
Waste Disposal
All waste containing this compound, whether solid or in solution, must be treated as hazardous waste. [16][17]
-
Waste Collection: Collect all waste materials (excess solid, contaminated consumables, and solutions) in a clearly labeled, sealable, and chemically compatible waste container. [16]2. Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound". [16]3. Storage: Store the sealed hazardous waste container in a designated satellite accumulation area, away from general work areas.
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program. Never dispose of this chemical down the drain or in the regular trash. [16][17]
Conclusion
While this compound is an important synthetic intermediate, its potential hazards, inferred from its nitroaromatic and piperazine functionalities, demand rigorous adherence to safety protocols. By understanding the rationale behind these procedures—from the mandatory use of fume hoods to mitigate inhalation and sensitization risks, to strict segregation from incompatible materials—researchers can effectively manage the risks. This guide provides the technical framework for a safe and productive research environment, empowering scientists to handle this valuable compound with the respect and caution it requires.
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An In-Depth Technical Guide to the Solubility Profile of 1-(5-Nitropyridin-2-yl)piperazine
Foreword: The Imperative of Solubility in Drug Discovery
Physicochemical Characteristics of 1-(5-Nitropyridin-2-yl)piperazine
A foundational understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility. For this compound (CAS RN: 82205-58-1), the following data has been reported:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₄O₂ | [8] |
| Molecular Weight | 208.22 g/mol | [8] |
| Melting Point | 84-85 °C | [8][9] |
| Boiling Point (Predicted) | 418.1 ± 40.0 °C | [8][9] |
| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [8][9] |
| pKa (Predicted) | 8.42 ± 0.10 | [8][9] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [8][9][10] |
The presence of a piperazine ring, a common moiety in many pharmaceuticals, generally imparts some degree of aqueous solubility.[11][12][13] Piperazine itself is freely soluble in water.[11][13] However, the introduction of the 5-nitropyridin-2-yl group significantly alters the molecule's polarity, lipophilicity, and crystal lattice energy, all of which are key determinants of solubility. The nitro group, being strongly electron-withdrawing, can influence the pKa of the piperazine nitrogens and the overall electronic distribution of the molecule.
Experimental Determination of Aqueous Solubility: A Step-by-Step Protocol
The gold standard for determining thermodynamic solubility is the shake-flask method .[14][15] This method establishes the equilibrium solubility of a compound in a specific solvent at a given temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.
Materials and Reagents
-
This compound (solid, purity >98%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (hydrophilic)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Experimental Workflow Diagram
Caption: Workflow for shake-flask solubility determination.
Detailed Protocol
-
Preparation of Calibration Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mg/mL. From this stock, create a series of calibration standards in PBS (pH 7.4) ranging from 1 µg/mL to 200 µg/mL. This step is crucial for accurate quantification.
-
Sample Preparation: To each of three separate 2 mL glass vials, add an excess amount of solid this compound (approximately 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[15]
-
Solvent Addition: Accurately pipette 1 mL of PBS (pH 7.4) into each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to 250 rpm at a constant temperature (e.g., 25°C or 37°C) for 24 hours.[4] This extended incubation period is necessary to ensure that the system reaches thermodynamic equilibrium.
-
Phase Separation: After incubation, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at 14,000 rpm for 15 minutes to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw a portion of the clear supernatant and filter it through a 0.22 µm hydrophilic syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilution and Analysis: Dilute the filtered supernatant with PBS to a concentration that falls within the range of the calibration curve. Analyze the diluted samples and the calibration standards by HPLC-UV. The concentration of the saturated solution is then determined from the calibration curve.
Factors Influencing the Solubility of this compound
The solubility of a compound is not an immutable constant but is influenced by a variety of environmental and structural factors.[1][16][17][18] For a molecule like this compound, with its basic piperazine moiety, pH is a particularly critical factor.
The Role of pH
Weakly basic compounds like this compound exhibit pH-dependent solubility.[2][16] The piperazine ring can be protonated in acidic conditions. The protonated, or ionized, form of the molecule is generally more water-soluble than the neutral, or unionized, form due to ion-dipole interactions with water molecules.[2]
Given the predicted pKa of 8.42, it is expected that the solubility of this compound will be significantly higher in acidic environments (pH < pKa) compared to neutral or basic environments (pH > pKa). A pH-solubility profile should be experimentally determined by repeating the shake-flask protocol using buffers of varying pH values (e.g., from pH 2 to pH 10).
Other Influential Factors
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[2][17] However, this is not universally true, and the effect of temperature should be determined experimentally.
-
Co-solvents: The addition of organic co-solvents (e.g., ethanol, propylene glycol) can increase the solubility of poorly water-soluble compounds by reducing the polarity of the solvent system.[16]
-
Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies and, consequently, different solubilities.[18] The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in solubility experiments.
Interrelationship of Factors Affecting Solubility
Caption: Key factors influencing the compound's solubility.
Conclusion and Future Directions
While specific, publicly available solubility data for this compound is currently lacking, this guide provides the essential theoretical framework and a detailed, practical protocol for its robust experimental determination. The predicted pKa suggests that pH will be a critical determinant of its aqueous solubility, a hypothesis that must be confirmed through the generation of a comprehensive pH-solubility profile. Understanding the solubility of this compound is a crucial first step in evaluating its potential as a drug candidate, informing everything from initial biological screening to eventual formulation strategies. Researchers and drug development professionals are encouraged to utilize the methodologies outlined herein to build a comprehensive solubility profile for this and other novel chemical entities.
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spectroscopic data for 1-(5-Nitropyridin-2-yl)piperazine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(5-Nitropyridin-2-yl)piperazine
This guide provides a detailed exploration of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. This molecule is a key intermediate in medicinal chemistry and drug discovery, making its unambiguous identification and characterization paramount for researchers and developers. The methodologies and interpretations presented herein are grounded in established principles and are designed to provide a practical, field-proven framework for analysis.
Compound Overview and Physicochemical Properties
This compound (CAS No. 82205-58-1) is a heterocyclic compound featuring a piperazine ring attached to a 5-nitropyridine scaffold. The electron-withdrawing nature of the nitro group significantly influences the electronic environment of the entire molecule, a feature that is clearly reflected in its spectroscopic profile. Accurate characterization is crucial for ensuring purity, confirming identity, and serving as a reference for reaction monitoring and quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 82205-58-1 | [1][2] |
| Molecular Formula | C₉H₁₂N₄O₂ | [1][3] |
| Molecular Weight | 208.22 g/mol | [1][3] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 84-85 °C | [3][4] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place |[3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon skeleton and the chemical environment of protons.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR provides a distinct signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, offering clear insights into the molecular structure.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a 5 mm NMR tube. CDCl₃ is often preferred for its volatility and simple solvent signal.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[5]
-
Instrument Setup: The analysis is performed on a 400 MHz (or higher) spectrometer. After inserting the sample, the instrument's field is locked onto the deuterium signal of the solvent, and automated shimming is performed to optimize magnetic field homogeneity.[5]
-
Acquisition: A standard proton-decoupled ¹³C NMR experiment is run. A sufficient number of scans (e.g., 1024 or more) is acquired to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance. A relaxation delay (e.g., 2 seconds) is used to ensure proper quantitation if needed, although it is not strictly necessary for simple identification.
Caption: Workflow for ¹³C NMR Spectroscopy.
While a complete experimental spectrum for this compound is not available in the cited literature, the ¹³C NMR data for the closely related precursor, tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, provides the definitive chemical shifts for the pyridine ring carbons.[6] The shifts for the piperazine carbons are estimated based on typical values for N-arylpiperazines.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ), ppm (Solvent: CDCl₃) | Rationale |
|---|---|---|
| C2 (Ar-N) | ~164.2* | Attached to two nitrogen atoms, highly deshielded. |
| C6 (Ar-H) | ~154.7* | Deshielded by the ring nitrogen and the electron-withdrawing nitro group. |
| C5 (Ar-NO₂) | ~145.3* | Directly attached to the strongly electron-withdrawing nitro group. |
| C4 (Ar-H) | ~135.0* | Aromatic CH, influenced by the adjacent nitro group. |
| C3 (Ar-H) | ~105.0* | Shielded relative to other pyridine carbons due to its position. |
| C7, C11 (Pip-CH₂) | ~46.0 | Carbons adjacent to the pyridine-substituted nitrogen (N1). |
| C8, C10 (Pip-CH₂) | ~45.0 | Carbons adjacent to the secondary amine nitrogen (N4). |
*Note: Chemical shifts for C2-C6 are experimental values from tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate and are expected to be nearly identical for the target compound.[6] Piperazine carbon shifts are estimated.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
The protocol is similar to that for ¹³C NMR, with the following distinctions:
-
Acquisition: Fewer scans (e.g., 8-16) are typically needed due to the high natural abundance of the ¹H isotope.
-
Spectral Width: The typical spectral width for ¹H NMR is 0-12 ppm.
Caption: Workflow for ¹H NMR Spectroscopy.
Disclaimer: Experimental ¹H NMR data for this compound was not found in the cited literature. The following data is a prediction based on established spectroscopic principles and analysis of analogous structures.
Table 3: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton(s) | Predicted Shift (δ), ppm | Multiplicity | Coupling (J), Hz | Rationale |
|---|---|---|---|---|
| H6 | ~8.90 | d | ~2.5 | Aromatic proton ortho to the nitro group, strongly deshielded. |
| H4 | ~8.10 | dd | ~9.0, 2.5 | Aromatic proton coupled to both H3 and H6. |
| H3 | ~6.60 | d | ~9.0 | Aromatic proton ortho to the piperazine substituent. |
| H7, H11 (4H) | ~3.65 | t | ~5.0 | Protons on carbons adjacent to the pyridine ring. |
| H8, H10 (4H) | ~3.05 | t | ~5.0 | Protons on carbons adjacent to the N-H group. |
| N-H | ~1.90 | s (broad) | - | Exchangeable proton of the secondary amine. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The sample spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Caption: Workflow for ATR-IR Spectroscopy.
Table 4: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3400–3250 (m) | N-H Stretch | Secondary Amine | Characteristic stretching vibration of the N-H bond in the piperazine ring.[7] |
| 3100–3000 (m) | C-H Stretch | Aromatic (Ar-H) | Stretching of C-H bonds on the pyridine ring.[7] |
| 3000–2850 (m) | C-H Stretch | Aliphatic (C-H) | Symmetric and asymmetric stretching of the C-H bonds in the piperazine ring.[7] |
| 1550–1475 (s) | N-O Asymmetric Stretch | Nitro Group (Ar-NO₂) | Strong absorption characteristic of the asymmetric stretch of the nitro group.[7] |
| 1360–1290 (s) | N-O Symmetric Stretch | Nitro Group (Ar-NO₂) | Strong absorption characteristic of the symmetric stretch of the nitro group.[7] |
| 1600–1400 (m) | C=C & C=N Stretch | Aromatic Ring | In-ring stretching vibrations of the pyridine skeleton.[7] |
| 1335–1250 (s) | C-N Stretch | Aromatic Amine | Stretching of the C-N bond between the pyridine ring and the piperazine nitrogen.[7] |
| 1250–1020 (m) | C-N Stretch | Aliphatic Amine | Stretching of the C-N bonds within the piperazine ring.[7] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions are produced. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Detection: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight) and detected to generate the mass spectrum.
Caption: Workflow for ESI-Mass Spectrometry.
Table 5: Mass Spectrometry Data for this compound
| Ion | Expected m/z | Rationale |
|---|
| [M+H]⁺ | 209.22 | The protonated molecular ion. The piperazine nitrogens are basic and readily accept a proton in the ESI source. |
Predicted Fragmentation: While ESI is a soft ionization technique, fragmentation can be induced in the collision cell (tandem MS or MS/MS). For phenylpiperazine-type structures, the most common fragmentation pathways involve the cleavage of the piperazine ring.[8][9] Key predicted fragments for this compound would result from the cleavage of C-N bonds within the piperazine ring, leading to characteristic neutral losses and charged fragments that can be used to confirm the connectivity of the molecule.
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- 1-(5-nitropyridin-2-yl)-piperazine hydrochloride,(CAS# 1185319-62-3). Sinfoo Biotech. [Link]
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- Mass spectra and major fragmentation patterns of piperazine designer drugs....
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Unlocking the Therapeutic Potential of 1-(5-Nitropyridin-2-yl)piperazine: A Technical Guide to Target Identification and Validation
Abstract
The confluence of the nitropyridine scaffold and the piperazine moiety in the small molecule 1-(5-Nitropyridin-2-yl)piperazine presents a compelling starting point for therapeutic innovation. The piperazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, particularly those targeting the central nervous system, while the nitropyridine component offers versatile chemical handles for structural modification and optimization. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, moving beyond a superficial overview to offer actionable, field-proven insights for researchers and drug development professionals. We will delve into three primary, evidence-based target classes: Protein Kinases , with a focus on Bruton's Tyrosine Kinase (Btk) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6); G-Protein Coupled Receptors (GPCRs) , specifically serotonin and dopamine receptors; and a broader consideration of other potential targets based on the rich pharmacology of the piperazine scaffold. This guide is designed to be a self-validating system, where the rationale behind each proposed target is substantiated by existing data, and the experimental protocols provided are robust and designed for definitive target validation.
Introduction: The Scientific Rationale for Investigating this compound
The chemical architecture of this compound is a deliberate intersection of two pharmacologically significant motifs. The piperazine ring is a privileged structure in medicinal chemistry, known for its ability to interact with a wide array of biological targets, often conferring favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] Its derivatives have demonstrated a remarkable breadth of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, anticancer, and anti-inflammatory activities.[2] The arylpiperazine substructure, in particular, is a cornerstone in the design of ligands for aminergic GPCRs, such as serotonin and dopamine receptors.[3][4]
Complementing the piperazine core is the 5-nitropyridine ring. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the aromatic system, influencing binding affinities and metabolic stability. Furthermore, the nitro group can be chemically reduced to an amino group, providing a convenient synthetic handle for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The pyridine ring itself is a common feature in many approved drugs.[5]
This guide will systematically explore the most promising therapeutic avenues for this compound, grounded in patent literature, its relationship to existing drugs, and the extensive pharmacology of its constituent chemical classes.
Potential Therapeutic Target Class I: Protein Kinases
Recent evidence strongly suggests that the (nitropyridin-yl)piperazine scaffold is a key building block for potent and selective protein kinase inhibitors. Two high-value oncology targets, Bruton's Tyrosine Kinase (Btk) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6), have emerged as primary candidates for investigation.
Bruton's Tyrosine Kinase (Btk): A Key Regulator in B-Cell Malignancies
Mechanism of Action: Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[6] Dysregulation of this pathway leads to the uncontrolled proliferation and survival of malignant B-cells, a hallmark of several hematological cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[6][7] Btk inhibitors block this aberrant signaling, leading to apoptosis of cancerous B-cells.[6]
The Link to this compound: A key piece of evidence comes from the patent literature, where a close structural analog, (2R,5S)-tert-Butyl-2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, is cited as a crucial intermediate in the synthesis of novel Btk inhibitors.[8] This strongly implies that the (nitropyridin-yl)piperazine core is a viable scaffold for engaging the Btk active site. The piperazine moiety often serves to anchor the molecule within the kinase hinge region or to provide vectors for substitution to enhance potency and selectivity.[9]
Experimental Validation Workflow:
Detailed Experimental Protocol: Btk Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a non-radioactive, luminescence-based assay to determine the in vitro inhibitory activity of this compound against Btk.
-
Reagent Preparation:
-
Prepare a 2X Btk enzyme solution in kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a 2X substrate/ATP solution containing a suitable substrate (e.g., poly(Glu,Tyr) 4:1) and ATP at a concentration close to the Km for Btk.
-
Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the test compound dilutions.
-
Add 5 µL of the 2X Btk enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Parameter | Description |
| Enzyme | Recombinant human Btk |
| Substrate | Poly(Glu,Tyr) 4:1 |
| Detection Method | ADP-Glo™ Luminescence |
| Readout | IC₅₀ (nM or µM) |
Cyclin-Dependent Kinases 4 and 6 (CDK4/6): Halting the Cell Cycle in Cancer
Mechanism of Action: CDK4 and CDK6 are key regulators of the cell cycle, specifically the G1 to S phase transition.[10] They form complexes with cyclin D, which then phosphorylate the retinoblastoma protein (Rb).[11] This phosphorylation releases the E2F transcription factor, allowing the expression of genes required for DNA replication.[10] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6-cyclin D-Rb pathway is hyperactive.[12] CDK4/6 inhibitors block this phosphorylation, leading to cell cycle arrest and a cytostatic effect on tumor cells.[1][8]
The Link to this compound: The compound this compound has been identified as a process-related impurity in the synthesis of Palbociclib, a potent and selective CDK4/6 inhibitor.[13][14] The presence of this structurally related compound suggests that the (nitropyridin-yl)piperazine core is compatible with the CDK4/6 active site. Impurities often share a common scaffold with the active pharmaceutical ingredient, and in some cases, may retain a degree of biological activity.
Experimental Validation Workflow:
Detailed Experimental Protocol: Radioligand Binding Assay for 5-HT₇ Receptor
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the human 5-HT₇ receptor. [15][16][17][18][19]
-
Membrane Preparation:
-
Prepare cell membranes from a stable cell line overexpressing the human 5-HT₇ receptor (e.g., HEK293 cells).
-
Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]5-CT), and increasing concentrations of the unlabeled test compound (this compound).
-
Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known 5-HT₇ ligand (e.g., SB-269970).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| Receptor Source | HEK293 cells expressing human 5-HT₇ receptor |
| Radioligand | [³H]5-CT |
| Non-specific Ligand | SB-269970 (10 µM) |
| Readout | Ki (nM or µM) |
Detailed Experimental Protocol: cAMP Functional Assay
This protocol is used to determine whether this compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor (e.g., 5-HT₇, which is Gs-coupled). [2][20][21][22][23]
-
Cell Culture:
-
Plate cells expressing the receptor of interest (e.g., HEK293-5-HT₇) in a 96-well plate and grow to near confluency.
-
-
Agonist Mode:
-
Treat the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes.
-
Add a known agonist (e.g., serotonin) at its EC₈₀ concentration and incubate for an additional 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC₅₀ and Emax values.
-
Antagonist Mode: Plot the percent inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀ value.
-
| Parameter | Description |
| Cell Line | HEK293 cells expressing the target GPCR |
| Detection Method | HTRF, AlphaScreen, or ELISA |
| Readout (Agonist) | EC₅₀ (nM or µM), Emax (%) |
| Readout (Antagonist) | IC₅₀ (nM or µM) |
Conclusion and Future Directions
This compound stands at a promising crossroads of medicinal chemistry, with strong, evidence-based hypotheses pointing towards its potential as a modulator of protein kinases and G-protein coupled receptors. The structural links to potent Btk and CDK4/6 inhibitors, coupled with the well-established pharmacology of the arylpiperazine scaffold in the CNS, provide a robust foundation for a targeted and efficient drug discovery program.
The experimental workflows and detailed protocols outlined in this guide offer a clear and logical path forward for the comprehensive evaluation of this compound. By systematically assessing its activity against Btk, CDK4/6, and a panel of serotonin and dopamine receptors, researchers can rapidly elucidate its primary therapeutic targets and pave the way for lead optimization. The inherent chemical tractability of the this compound scaffold, particularly the potential for modification at the nitro position and the unsubstituted piperazine nitrogen, provides ample opportunity for the development of novel, potent, and selective therapeutics for oncology and CNS disorders.
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- Al-Hujaily, E. M., et al. (2021). CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). Experimental and Therapeutic Medicine, 22(5), 1-10. [Link]
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- López-Rodríguez, M. L., et al. (2002). Arylpiperazine Derivatives Acting at 5-HT1A Receptors. Current Medicinal Chemistry, 9(4), 443-469.
- Capuano, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed.
- Capuano, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
- BenchChem. (2025).
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- Veeprho. (n.d.).
- Woyach, J. (2013). BTK Inhibition and the Mechanism of Action of Ibrutinib. Targeted Oncology.
- MD Anderson Cancer Center. (2023). How BTK inhibitors treat mantle cell lymphoma. MD Anderson Cancer Center.
- ResearchGate. (n.d.). Signaling pathways involved in the mechanisms of action of Bruton kinase inhibitors in chronic lymphocytic leukemia (CLL) cells.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. BenchChem.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BTK Overview. Thermo Fisher Scientific.
- ResearchGate. (2022). (PDF) Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
- Oxford Academic. (2020). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
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- Taylor & Francis Online. (2022). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
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- ResearchGate. (2020). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds.
- National Center for Biotechnology Information. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC.
- BPS Bioscience. (n.d.). Chemi-Verse BTK Kinase Assay Kit. BPS Bioscience.
- BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. BellBrook Labs.
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An In-depth Technical Guide to the In Vitro Evaluation of 1-(5-Nitropyridin-2-yl)piperazine
This guide provides a comprehensive framework for the in vitro investigation of 1-(5-Nitropyridin-2-yl)piperazine, a heterocyclic compound incorporating both a nitropyridine and a piperazine moiety. Given the pharmacological significance of these structural motifs, a systematic in vitro evaluation is paramount to elucidating its potential biological activities, mechanism of action, and suitability for further drug development. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach from initial characterization to detailed mechanistic studies.
Introduction: Rationale and Scientific Context
The compound this compound is a synthetic molecule that marries two pharmacologically relevant scaffolds. The piperazine ring is a common feature in a multitude of approved drugs, exhibiting a wide range of biological activities, including anthelmintic, anticancer, and antipsychotic properties.[1][2][3] Its basic nitrogen atoms can be crucial for receptor interactions and for improving the physicochemical properties of a molecule.[3] The nitropyridine moiety, on the other hand, is a known precursor in the synthesis of various bioactive molecules and can itself contribute to biological effects such as antimicrobial or enzyme-inhibiting activities.[4]
The convergence of these two moieties suggests several potential, yet unconfirmed, biological activities for this compound. It could potentially act as a novel psychoactive substance (NPS), an enzyme inhibitor, or an antimicrobial agent.[4][5] Therefore, a rigorous and multi-faceted in vitro investigation is essential to characterize its pharmacological profile. This guide outlines a proposed cascade of experiments designed to systematically explore these possibilities.
Physicochemical Characterization and Compound Handling
Prior to any biological assessment, a thorough physicochemical characterization of this compound is critical for data integrity and reproducibility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method | Reference |
| CAS Number | 82205-58-1 | - | [6] |
| Molecular Formula | C9H12N4O2 | - | - |
| Molecular Weight | 208.22 g/mol | - | - |
| Purity | >95% | HPLC, NMR | Internal QC |
| Solubility | To be determined | Kinetic & Thermodynamic Solubility Assays | - |
| LogP/LogD | To be determined | In silico prediction & experimental determination | - |
| pKa | To be determined | Potentiometric titration or UV-metric method | - |
Protocol 1: Stock Solution Preparation
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
For all in vitro assays, the final DMSO concentration should not exceed 0.5% to minimize solvent-induced artifacts.
Tier 1: Initial Screening for Biological Activity
The initial screening phase is designed to broadly assess the compound's potential biological effects across several key areas.
Cytotoxicity Assessment
Rationale: Determining the cytotoxic potential of a compound is a fundamental first step in any in vitro study. It establishes a therapeutic window and informs the concentration range for subsequent, more specific assays.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Plate a panel of human cell lines (e.g., HeLa for cervical cancer, HEK293 for embryonic kidney, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Screening
Rationale: The nitropyridine moiety is associated with antimicrobial properties.[4] A preliminary screen against a panel of representative microbes is warranted.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Prepare standardized inoculums of representative bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans) in their respective broth media.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tier 2: Mechanistic Elucidation and Target Identification
Based on the initial screening results, a more focused investigation into the compound's mechanism of action can be pursued. Given the structural alerts, a focus on neurological and enzymatic targets is a logical progression.
Receptor Binding Profile
Rationale: Many piperazine-containing compounds exhibit psychoactive properties by interacting with various neurotransmitter receptors.[5] A broad receptor binding screen can identify potential neurological targets.
Protocol 4: Radioligand Binding Assays
-
Assay Panel: Utilize a commercially available receptor binding panel (e.g., from Eurofins or CEREP) that includes a wide range of CNS targets such as dopamine, serotonin, adrenergic, and GABA receptors.
-
Assay Principle: The assay measures the ability of this compound to displace a specific radioligand from its receptor.
-
Execution: The compound is incubated with a preparation of cell membranes expressing the target receptor and a specific radiolabeled ligand.
-
Measurement: The amount of bound radioactivity is measured, and the percentage of inhibition of radioligand binding is calculated.
-
Data Interpretation: Significant inhibition (>50% at a given concentration, typically 10 µM) suggests an interaction with the receptor, which should be followed up with concentration-response curves to determine the Ki (inhibition constant).
Enzyme Inhibition Assays
Rationale: The nitropyridine scaffold has been associated with enzyme inhibition, including urease and chymotrypsin.[4] Additionally, piperazine-based structures are known to inhibit enzymes like matrix metalloproteinases (MMPs) and soluble epoxide hydrolase (sEH).[7][8]
Protocol 5: General Enzyme Inhibition Assay (Fluorometric)
-
Enzyme and Substrate Selection: Based on structural similarity to known inhibitors, select a panel of relevant enzymes (e.g., sEH, MMPs, cytochrome P450 isoforms).
-
Assay Setup: In a 96-well plate, combine the enzyme, a fluorogenic substrate, and varying concentrations of this compound in an appropriate assay buffer.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader. The rate of increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Tier 3: In Vitro ADME/Tox Profiling
Understanding the drug-like properties of the compound is crucial for assessing its developmental potential.
Metabolic Stability
Rationale: The metabolism of a compound can significantly impact its efficacy and safety. In vitro metabolism studies, particularly with human liver microsomes, are standard practice for evaluating novel chemical entities.[5][9]
Protocol 6: Human Liver Microsome (HLM) Stability Assay
-
Incubation Mixture: In a microcentrifuge tube, combine HLM, NADPH (as a cofactor), and this compound in a phosphate buffer.
-
Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[10][11]
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Cytochrome P450 (CYP) Inhibition
Rationale: Inhibition of major CYP isoforms can lead to drug-drug interactions.
Protocol 7: CYP Inhibition Assay (Fluorometric)
-
Assay Kits: Utilize commercially available kits for the major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
-
Procedure: The assay is similar to the general enzyme inhibition assay, using recombinant CYP enzymes and their specific fluorogenic substrates.
-
Data Analysis: Determine the IC50 values for this compound against each CYP isoform.
Data Visualization and Workflow
Diagram 1: Proposed In Vitro Testing Cascade for this compound
Caption: A tiered approach to the in vitro evaluation of this compound.
Conclusion and Future Directions
This guide presents a structured and comprehensive approach to the initial in vitro characterization of this compound. The proposed workflow, from broad screening to more specific mechanistic and ADME/Tox studies, is designed to efficiently and robustly assess the compound's biological activity and drug-like properties. The results from these studies will be instrumental in determining the potential therapeutic applications of this molecule and will guide any subsequent in vivo investigations.
References
- Structures of novel psychoactive substances including synthetic... - ResearchGate. (n.d.).
- Piperazine - Wikipedia. (n.d.).
- Norton, S. (1955). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 10(3), 389–392. [Link]
- Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism - YouTube. (2025, May 28).
- Trofimov, A. I., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(16), 4998. [Link]
- Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. (2021, November 16).
- Novel Psychoactive Drugs | Frontiers Research Topic. (n.d.).
- US20130116245A1 - Alkylated piperazine compounds - Google Patents. (n.d.).
- Testing For Novel Psychoactive Substances | Agilent. (n.d.).
- Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors - PubMed. (2003, October 6).
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.).
- Piperazine - chemeurope.com. (n.d.).
- CAS No : 82205-58-1 | Product Name : this compound | Pharmaffiliates. (n.d.).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.).
- In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice - PubMed Central. (n.d.).
- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). (n.d.).
- In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice - PubMed. (2006, July).
- The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase - NIH. (n.d.).
- In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed. (2020, November).
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- 11. agilent.com [agilent.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-(5-Nitropyridin-2-yl)piperazine
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 1-(5-nitropyridin-2-yl)piperazine, a valuable building block in medicinal chemistry, from 2-bromo-5-nitropyridine. The described methodology is grounded in the principles of nucleophilic aromatic substitution (SNA r) and has been designed to be a self-validating system, ensuring reliable outcomes. This guide offers in-depth explanations for experimental choices, detailed procedural steps, and thorough characterization data, tailored for researchers in drug discovery and organic synthesis.
Introduction: The Significance of this compound
The piperazine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of approved therapeutic agents. Its unique physicochemical properties often impart favorable aqueous solubility and oral bioavailability. The title compound, this compound, serves as a key intermediate in the synthesis of a diverse range of biologically active molecules, including potential anticancer and antiviral agents. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, enabling subsequent elaboration of the molecular structure. This application note details a robust and reproducible synthetic route to this important intermediate.
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNA r)
The synthesis of this compound from 2-bromo-5-nitropyridine proceeds via a nucleophilic aromatic substitution (SNA r) mechanism. This reaction is facilitated by the specific electronic properties of the pyridine ring system in the starting material.
Key Mechanistic Features:
-
Electron-Deficient Ring: The pyridine nitrogen atom and, more significantly, the strongly electron-withdrawing nitro group at the 5-position, render the pyridine ring electron-deficient. This electronic state makes the ring susceptible to attack by nucleophiles.
-
Leaving Group: The bromine atom at the 2-position serves as a good leaving group.
-
Nucleophilic Attack: Piperazine, a secondary amine, acts as the nucleophile, attacking the carbon atom bearing the bromine. This attack temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, with the nitro group playing a crucial role in delocalizing the charge. This stabilization is a key factor in the feasibility of the reaction.
-
Rearomatization: The intermediate subsequently collapses, expelling the bromide ion and restoring the aromaticity of the pyridine ring to yield the final product.
The overall transformation is a substitution of the bromine atom with the piperazine moiety, driven by the formation of a stable aromatic product.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes at each stage.
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Bromo-5-nitropyridine | ≥98% | e.g., Sigma-Aldrich | 4487-59-6 | Refer to MSDS for handling. |
| Piperazine | ≥99% | e.g., Sigma-Aldrich | 110-85-0 | Hygroscopic; store in a desiccator. |
| Acetonitrile (CH3CN) | Anhydrous | e.g., Sigma-Aldrich | 75-05-8 | Use a dry solvent for optimal results. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | e.g., Sigma-Aldrich | 7087-68-5 | Acts as a non-nucleophilic base. |
| Ethyl acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific | 141-78-6 | For extraction and chromatography. |
| Hexanes | ACS Grade | e.g., Fisher Scientific | 110-54-3 | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich | 7631-86-9 | For column chromatography. |
Safety Precautions
-
2-Bromo-5-nitropyridine: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]
-
Piperazine: Piperazine can cause severe skin burns and eye damage. It may also cause an allergic skin reaction or asthma-like symptoms if inhaled. Handle with extreme care in a fume hood, using appropriate PPE.[3][4]
-
DIPEA: This is a flammable liquid and is harmful if swallowed or inhaled. It causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-nitropyridine (5.0 g, 24.6 mmol).
-
Addition of Reagents: Add anhydrous acetonitrile (100 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add piperazine (2.54 g, 29.5 mmol, 1.2 equivalents) followed by N,N-diisopropylethylamine (DIPEA) (6.4 mL, 36.9 mmol, 1.5 equivalents).
-
Causality: Using a slight excess of piperazine ensures the complete consumption of the limiting reagent, 2-bromo-5-nitropyridine. DIPEA acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of piperazine which would render it non-nucleophilic.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 8-12 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
TLC System: 50% ethyl acetate in hexanes.
-
Visualization: UV light (254 nm).
-
Expected Outcome: The starting material (2-bromo-5-nitropyridine) will have a higher Rf value than the more polar product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Purpose: The water wash removes DIPEA hydrobromide salt and any remaining piperazine. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange solid.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation: Prepare a slurry of silica gel in hexanes and pack it into a glass column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate and gradually increasing to 70% ethyl acetate).
-
Rationale: The gradient elution allows for the separation of non-polar impurities first, followed by the desired product.
-
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to afford this compound as a yellow solid.
Visual Workflow
Figure 1: A schematic overview of the synthesis and purification workflow.
Results and Discussion: Validation of Synthesis
Expected Yield
Following this protocol, the expected yield of pure this compound is typically in the range of 80-90%.
Physicochemical Properties
-
Appearance: Yellow solid
-
Molecular Formula: C9H12N4O2
-
Molecular Weight: 208.22 g/mol
Characterization Data
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, DMSO-d6):
-
δ 8.13 (d, J = 2.8 Hz, 1H)
-
δ 7.68 (dd, J = 9.2, 2.8 Hz, 1H)
-
δ 6.85 (d, J = 9.2 Hz, 1H)
-
δ 3.55 (t, J = 5.2 Hz, 4H)
-
δ 2.83 (t, J = 5.2 Hz, 4H)
-
Interpretation: The signals in the aromatic region are characteristic of the 2,5-disubstituted nitropyridine ring. The two triplets in the aliphatic region, each integrating to 4 protons, confirm the presence of the piperazine ring.
-
-
¹³C NMR (100 MHz, DMSO-d6):
-
δ 161.9, 153.2, 137.4, 130.2, 106.8, 45.9, 45.2
-
Interpretation: The number and chemical shifts of the signals are consistent with the carbon framework of the target molecule.
-
-
Mass Spectrometry (ESI+):
-
m/z = 209.1 [M+H]⁺
-
Interpretation: The observed mass-to-charge ratio corresponds to the protonated molecular ion of this compound, confirming its molecular weight.
-
The congruence of these analytical data provides a robust validation of the successful synthesis of the desired compound.
Visual Representation of the Reaction
Figure 2: The chemical transformation from reactants to the final product.
Conclusion
This application note provides a reliable and thoroughly documented protocol for the synthesis of this compound. By detailing the mechanistic underpinnings, providing a step-by-step procedure with causal explanations, and outlining a clear validation strategy through spectroscopic analysis, this guide equips researchers with the necessary tools to confidently and safely produce this valuable chemical intermediate for applications in drug discovery and development.
References
- Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
Sources
Application Notes and Protocols for the Analytical Determination of 1-(5-Nitropyridin-2-yl)piperazine
Abstract: This document provides a comprehensive guide for the analytical determination of 1-(5-Nitropyridin-2-yl)piperazine, a key intermediate and potential impurity in pharmaceutical development. Recognizing the critical need for robust and reliable analytical methods in drug manufacturing and quality control, these application notes detail two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and impurity profiling, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices. Adherence to the principles of scientific integrity, including method validation according to ICH guidelines, is emphasized throughout.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical synthesis. Its structural motif, combining a nitropyridine core with a piperazine ring, makes it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). However, its presence as a starting material, intermediate, or potential impurity necessitates the development of precise and accurate analytical methods to ensure the quality, safety, and efficacy of the final drug product.
The presence of the nitropyridine moiety provides a chromophore, making UV-based detection a viable and accessible analytical strategy. The piperazine ring, a common feature in many APIs, can also be a source of related impurities. Therefore, a well-designed analytical method must not only quantify the target analyte but also be capable of separating it from potential process-related impurities and degradation products. This stability-indicating nature is a cornerstone of robust pharmaceutical analysis.
These application notes are structured to provide a logical progression from the foundational understanding of the analyte's properties to the detailed execution of validated analytical methods.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to the development of effective analytical methods.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 82205-58-1 | [1][2][3] |
| Molecular Formula | C₉H₁₂N₄O₂ | [1][2] |
| Molecular Weight | 208.22 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility will be pH-dependent due to the basic nature of the piperazine moiety. | N/A |
Recommended Analytical Methodologies
Two primary analytical techniques are recommended for the detection and quantification of this compound: HPLC-UV for routine quality control and LC-MS/MS for applications requiring higher sensitivity and selectivity, such as trace impurity analysis or bioanalytical studies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The presence of the nitropyridine chromophore in this compound allows for direct UV detection, obviating the need for derivatization that is often required for the parent piperazine molecule.[4][5] A reversed-phase HPLC method is proposed, offering excellent resolution and compatibility with a wide range of analytical columns and mobile phases.
Caption: HPLC-UV workflow for the analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution is recommended to ensure separation from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | To be determined experimentally (scan from 200-400 nm); likely in the 254-350 nm range. | The nitropyridine moiety is expected to have a strong UV absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent. Dilute with the mobile phase to a concentration that falls within the linear range of the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels of this compound in complex matrices (e.g., biological fluids, API at very low impurity levels), an LC-MS/MS method is recommended. This technique offers superior specificity through the use of Multiple Reaction Monitoring (MRM).
The basic piperazine nitrogen in this compound is expected to readily protonate, making positive ion electrospray ionization (ESI+) the ideal ionization mode. The precursor ion will be the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) in the mass spectrometer's collision cell will fragment the precursor ion into characteristic product ions. The selection of specific precursor-to-product ion transitions for MRM provides a high degree of selectivity and sensitivity.
Caption: LC-MS/MS workflow for the sensitive quantification of this compound.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions: (Similar to HPLC-UV method, but can be optimized for faster run times if resolution from interferences is sufficient).
MS/MS Parameters (ESI+):
| Parameter | Proposed Value | Justification |
| Precursor Ion [M+H]⁺ | m/z 209.2 | Based on the molecular weight of 208.22. |
| Product Ions | To be determined by infusion of a standard solution and performing a product ion scan. Likely fragments would result from the cleavage of the piperazine ring or the loss of the nitro group. | Experimental determination is crucial for optimal sensitivity. |
| Collision Energy | To be optimized for each transition. | Optimization maximizes the signal of the product ions. |
| Dwell Time | 100-200 ms | A balance between sensitivity and the number of data points across the peak. |
Method Validation: Ensuring Trustworthiness and Reliability
Both the HPLC-UV and LC-MS/MS methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is particularly important for stability-indicating methods.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Stability-Indicating Aspects and Forced Degradation Studies
To establish the stability-indicating nature of the developed analytical methods, forced degradation studies should be performed on this compound.[7][8][9] These studies involve subjecting the analyte to stress conditions to induce degradation and identify the potential degradation products.
Recommended Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The stressed samples should be analyzed using the developed HPLC-UV or LC-MS/MS method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a DAD is also recommended to ensure that the parent peak is free from any co-eluting degradants. Nitropyridine derivatives are known to be susceptible to degradation under such conditions.
Potential Impurities
The synthesis of this compound typically involves the reaction of a halonitropyridine with piperazine. Therefore, potential process-related impurities could include:
-
Starting Materials: Unreacted 2-chloro-5-nitropyridine and piperazine.
-
Side Products: Di-substituted piperazine or other reaction byproducts.
The analytical method should be capable of separating these potential impurities from the main analyte.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the reliable detection and quantification of this compound. The proposed HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers enhanced sensitivity and selectivity for more demanding applications. It is imperative that any laboratory implementing these methods performs a thorough validation to ensure their suitability for the intended purpose and to comply with regulatory expectations. These protocols, grounded in scientific principles, are designed to support the development of safe and effective pharmaceutical products.
References
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Semantic Scholar.
- This compound Property. ChemicalBook.
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- Addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions. Benchchem.
- Forced Degrad
- Forced degrad
- LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed.
- A Review on Analytical Methods for Piperazine Determin
- 1-(5-Nitropyridin-2-yl)homopiperazine | CAS 287114-27-6. SCBT.
- AN001657: Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p. Thermo Fisher Scientific.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- SUCCINATE SALT OF 7-CYCLOPENTYL-2-(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO). Googleapis.com.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). MDPI.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- This compound, CasNo. 82205-58-1.
- Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. (2019).
- Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. (2024).
- Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2025). PubMed Central.
- Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2025). PubMed.
- UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- 82205-58-1|this compound|BLD Pharm.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of 1-(5-Nitropyridin-2-yl)piperazine
Abstract
This application note details a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(5-Nitropyridin-2-yl)piperazine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and stability critical for drug development and quality control. The described method effectively separates the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products, ensuring reliable analysis. The protocol is developed and validated in accordance with the International Conference on Harmonization (ICH) guidelines, making it suitable for implementation in research, development, and regulated good manufacturing practice (GMP) environments.[1][2]
Introduction and Scientific Rationale
This compound is a heterocyclic building block of significant interest in medicinal chemistry. It serves as a crucial precursor in the synthesis of several targeted therapies, including kinase inhibitors. For instance, it is listed as an impurity or intermediate for drugs like Palbociclib.[3][4] The purity of such intermediates is paramount, as any contaminants can carry over into the final drug substance, potentially affecting its safety and efficacy.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and stability of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[2][5] This document provides a comprehensive guide to a stability-indicating RP-HPLC method. The "stability-indicating" nature of the method is a critical attribute, proven through forced degradation studies, which ensures that the analytical procedure can accurately measure the decrease in the amount of the active substance due to degradation.[6][7] The causality behind our chromatographic choices—from the C18 stationary phase to the acidified mobile phase—is based on the physicochemical properties of the analyte, a basic compound containing a polar nitropyridine moiety.[3][8] This ensures optimal retention, peak shape, and separation from potential degradants.
Experimental Design and Methodology
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).
-
Data Acquisition: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data software.
-
Analytical Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.
-
pH Meter: Calibrated pH meter for mobile phase preparation.
-
Analytical Balance: Mettler Toledo or equivalent, readable to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Filters: 0.45 µm nylon membrane filters for solvent filtration.
Chemicals and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%).
-
Acetonitrile (ACN): HPLC Grade.
-
Methanol (MeOH): HPLC Grade.
-
Water: Deionized (DI) Water, 18.2 MΩ·cm, filtered.
-
Formic Acid (HCOOH): ACS Grade (≥98%).
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): ACS Grade, for forced degradation studies.
Chromatographic Conditions
The selection of a C18 column provides a non-polar stationary phase ideal for retaining the moderately polar analyte. The use of an acidified mobile phase (0.1% Formic Acid) serves a dual purpose: it protonates the basic piperazine nitrogen, improving peak shape and reducing tailing, while also controlling the ionization state for consistent retention. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 340 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Diluent | Methanol:Water (50:50, v/v) |
Detailed Protocols
Solution Preparation
-
Mobile Phase Preparation (1 L):
-
Measure 700 mL of DI water and 300 mL of acetonitrile into a 1 L amber glass bottle.
-
Add 1.0 mL of formic acid to the mixture.
-
Mix thoroughly and degas for 15 minutes in an ultrasonic bath.
-
-
Reference Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10.0 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix until homogeneous. This stock solution should be stored at 2-8°C and can be used for up to 7 days.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10.0 mL of the Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent and mix well. Prepare this solution fresh daily.
-
-
Sample Preparation (10 µg/mL):
-
Accurately weigh an amount of the test sample equivalent to 10.0 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to volume with diluent and mix.
-
Pipette 10.0 mL of this solution into a 100 mL volumetric flask, dilute to volume with diluent, and mix.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis Workflow
The following diagram outlines the logical flow of the analytical procedure, from initial setup to final data reporting.
Caption: General workflow for the HPLC analysis of this compound.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified. This is a non-negotiable step in any validated method, ensuring the system's performance is adequate for the analysis to be conducted.[9]
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (10 µg/mL) six times consecutively.
-
Evaluate the results against the acceptance criteria in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the ability to produce sharp, narrow peaks. |
| %RSD of Peak Area | ≤ 2.0% for 6 replicate injections | Demonstrates the precision and reproducibility of the autosampler and detector. |
| %RSD of Retention Time | ≤ 1.0% for 6 replicate injections | Confirms the stability and consistency of the pump and mobile phase composition. |
Method Validation Protocol
To ensure this method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1]
Specificity (Forced Degradation)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] Forced degradation studies are the cornerstone of demonstrating this.
-
Procedure: Expose a sample solution (10 µg/mL) to the stress conditions listed below. Analyze the stressed samples alongside an unstressed control.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C (dry heat) for 48 hours (on solid sample).
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Acceptance Criteria: The method is considered stability-indicating if the main peak is spectrally pure (as determined by DAD peak purity analysis) and well-resolved (Resolution > 2.0) from all degradation product peaks. A mass balance of 95-105% should be achieved.
Caption: Logic diagram for establishing method specificity via forced degradation.
Validation Parameter Summary
The following table summarizes the key validation parameters, their typical ranges, and acceptance criteria. This framework provides a self-validating system for the protocol.[6][9][10]
| Parameter | Typical Range / Procedure | Acceptance Criteria |
| Linearity | 5 concentration levels from 50% to 150% of the nominal concentration (e.g., 5 to 15 µg/mL). | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | Triplicate analysis at 3 levels (80%, 100%, 120%) by spiking placebo with known API amounts. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (Repeatability) | 6 individual sample preparations at 100% of the test concentration on the same day. | %RSD ≤ 2.0% |
| Intermediate Precision | Repeatability test performed by a different analyst on a different day with a different instrument. | Overall %RSD for both sets of data ≤ 2.0%. |
| LOD (Limit of Detection) | Signal-to-Noise Ratio of 3:1. | Calculated concentration. |
| LOQ (Limit of Quantitation) | Signal-to-Noise Ratio of 10:1. Precision (%RSD) at this level should be evaluated. | %RSD ≤ 10.0% at the LOQ concentration. |
| Robustness | Deliberate small variations in method parameters (Flow rate ±0.1, Temp ±2°C, Mobile Phase %B ±2%). | System suitability parameters must pass. Peak area %RSD should not significantly change. |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, precise, accurate, and specific for the analysis of this compound. The successful validation against ICH guidelines, particularly the establishment of stability-indicating capabilities through forced degradation studies, confirms its reliability. This method is well-suited for routine quality control analysis of bulk drug material and for monitoring the stability of this compound in various pharmaceutical development contexts.
References
- Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmanet.
- Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group.
- Prajapati, Y. et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
- Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline.
- Ngwa, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- ResearchGate. (n.d.). Forced degradation study. ResearchGate.
- Pharmaffiliates. (n.d.). This compound. Pharmaffiliates.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- Reddy, P. R. et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Singh, S. et al. (2013). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. 82205-58-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. helixchrom.com [helixchrom.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
Application Notes and Protocols for 1-(5-Nitropyridin-2-yl)piperazine in Chemical Research
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-(5-Nitropyridin-2-yl)piperazine as a pivotal research chemical. Its primary role as a synthetic intermediate in the development of targeted therapeutics, particularly cyclin-dependent kinase (CDK) 4/6 inhibitors, is detailed. This guide furnishes field-proven insights, step-by-step protocols for key synthetic transformations, and strategies for its application in fragment-based drug discovery (FBDD).
Introduction: A Versatile Scaffold in Medicinal Chemistry
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically successful drugs due to its favorable physicochemical properties and synthetic tractability.[1][2] The two nitrogen atoms of the piperazine core provide versatile handles for chemical modification, allowing for the fine-tuning of properties such as solubility, basicity, and target engagement.[3][4]
This compound (CAS No. 82205-58-1) has emerged as a significant building block, most notably as a key intermediate in the synthesis of Palbociclib (Ibrance®), a potent and selective inhibitor of CDK4 and CDK6, approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[5][6][7] The nitropyridinyl moiety serves as a precursor to the 2-aminopyridine group, which is crucial for establishing key hydrogen bond interactions within the ATP-binding pocket of the CDK6 enzyme.[8] This guide will explore the practical applications of this compound, focusing on its role in the synthesis of kinase inhibitors and its potential in broader drug discovery campaigns.
Physicochemical Properties
A summary of the key properties of this compound is provided for easy reference.
| Property | Value | Reference |
| CAS Number | 82205-58-1 | [5] |
| Molecular Formula | C₉H₁₂N₄O₂ | [9] |
| Molecular Weight | 208.22 g/mol | [9] |
| Appearance | Yellow Solid (typical) | [N/A] |
| Melting Point | 84-85 °C | [9] |
| Boiling Point | 418.1±40.0 °C (Predicted) | [9] |
| pKa | 8.42±0.10 (Predicted) | [9] |
| Storage | 2-8°C, Inert atmosphere | [9] |
Core Application: Intermediate in Kinase Inhibitor Synthesis
The primary and most well-documented application of this compound is as a precursor for the synthesis of the 2-((5-(piperazin-1-yl)pyridin-2-yl)amino) pharmacophore found in several CDK4/6 inhibitors.[6] The synthetic strategy involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of the piperazine's secondary amine with an activated heterocyclic core.
-
Nitro Group Reduction: Conversion of the nitro group to a primary amine, which is essential for target binding.
Application Note 1: Synthesis of a Palbociclib Precursor
The synthesis of Palbociclib and related analogs involves the coupling of a piperazine-containing fragment with a 2-chloro-pyrido[2,3-d]pyrimidin-7-one core. The this compound is first protected (e.g., with a Boc group) and then its nitro group is reduced to an amine. This amine is then coupled to the heterocyclic core. The following protocol is a representative example of the subsequent SNAr coupling step using the derived amine and the core structure, which is a critical step in the overall synthesis.
Protocol 1: Representative SNAr Coupling for Pyrido[2,3-d]pyrimidine Core
This protocol describes a general procedure for the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming the crucial C-N bond between the piperazine-derived amine and the heterocyclic core. This is a critical step in the synthesis of many kinase inhibitors.
Causality: The Buchwald-Hartwig reaction is chosen for its high efficiency and tolerance of various functional groups, which is essential when working with complex heterocyclic systems. The use of a bulky, electron-rich phosphine ligand (like XPhos or RuPhos) is critical to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, especially with sterically demanding substrates.
Caption: General workflow for Buchwald-Hartwig C-N coupling.
Materials:
| Reagent/Material | Purpose | Typical Molar Excess/Conc. |
| 2-Chloro-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one | Electrophilic core | 1.0 eq |
| tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | Nucleophile (from reduced nitro compound) | 1.1 - 1.5 eq |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Catalyst Precursor | 1-5 mol% |
| XPhos, RuPhos, or SPhos | Phosphine Ligand | 2-10 mol% |
| NaOtBu or K₂CO₃ | Base | 1.5 - 2.5 eq |
| Anhydrous Toluene or Dioxane | Solvent | 0.1 - 0.5 M |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the 2-chloro-pyrido[2,3-d]pyrimidine core (1.0 equiv.), the piperazine-aniline fragment (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.5 equiv.). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the coupled product. The final step in synthesizing Palbociclib would involve the deprotection of the Boc group under acidic conditions.
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da). This compound is an ideal candidate for an FBDD campaign targeting kinases or other enzyme classes where a substituted piperazine moiety can occupy a key pocket.
Application Note 2: Library Generation for Kinase Screening
The this compound fragment contains two key features for elaboration:
-
The secondary amine of the piperazine ring: This provides a vector for introducing a wide variety of substituents to explore specific binding pockets.
-
The nitro group on the pyridine ring: This can be reduced to an amine and subsequently functionalized, or the pyridine ring itself can be modified.
This allows for the creation of a diverse library of small molecules around a common, privileged core. A typical FBDD workflow using this fragment would involve linking it to other fragments or growing the fragment to increase affinity and selectivity.
Sources
- 1. GSRS [precision.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of CDK4/6 Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 7. A new route for the synthesis of Palbociclib | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]
The Strategic Role of 1-(5-Nitropyridin-2-yl)piperazine in Modern Drug Discovery: Application Notes and Synthetic Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold Intermediate
In the landscape of contemporary drug discovery, the piperazine moiety stands out as a "privileged scaffold," a structural element consistently found in a multitude of clinically successful therapeutic agents.[1][2] Its unique physicochemical properties, including its basicity and ability to modulate aqueous solubility, render it an invaluable component in the medicinal chemist's toolkit.[1] Within this important class of heterocycles, 1-(5-Nitropyridin-2-yl)piperazine has emerged not as a direct therapeutic agent, but as a pivotal building block in the synthesis of highly targeted and effective pharmaceuticals.
This guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its primary utility as a key intermediate in the synthesis of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Palbociclib, a frontline treatment for certain types of breast cancer. The narrative will elucidate the chemical rationale behind its synthetic utility and provide detailed, field-tested protocols for its application. While direct biological activity data for this compound is not extensively reported in the scientific literature, its profound impact lies in enabling the efficient and scalable production of life-saving medicines.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂N₄O₂ | [3] |
| Molecular Weight | 208.22 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 84-85 °C | [3][4] |
| Boiling Point (Predicted) | 418.1 ± 40.0 °C | [3][4] |
| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [3][4] |
| pKa (Predicted) | 8.42 ± 0.10 | [4] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [3][4] |
Application Spotlight: A Cornerstone in the Synthesis of Palbociclib
The most significant application of this compound in drug discovery is its role as a key precursor in the synthesis of Palbociclib (Ibrance®). Palbociclib is a highly selective inhibitor of CDK4 and CDK6, enzymes that play a crucial role in the cell cycle progression of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[5] The chemical structure of Palbociclib features a 2-aminopyridine moiety linked to a piperazine ring, a pharmacophore directly constructed from this compound.
The Chemical Rationale: Activating the Pyridine Ring
The synthetic utility of this compound hinges on the electronic properties of the nitropyridine ring. The strongly electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic aromatic substitution (SNA). This activation is crucial for the efficient coupling of the piperazine moiety to the core structure of Palbociclib. The nitro group effectively stabilizes the negative charge of the Meisenheimer intermediate formed during the substitution reaction, thereby lowering the activation energy and facilitating the displacement of a leaving group at the 2-position of the pyridine ring.[1]
Synthetic Protocols: From Intermediate to Active Pharmaceutical Ingredient
The following protocols provide a detailed, step-by-step guide for the utilization of this compound and its derivatives in the synthesis of Palbociclib. These protocols are based on established synthetic routes and are intended for use by trained professionals in a laboratory setting.
Protocol 1: Synthesis of the Boc-Protected Intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
The synthesis of Palbociclib often proceeds through a Boc-protected derivative of this compound to ensure selective reaction at the desired nitrogen atom.
Workflow for the Synthesis of the Boc-Protected Intermediate
Caption: Synthetic workflow for the preparation of the Boc-protected aminopyridine intermediate.
Step-by-Step Procedure:
-
Boc Protection:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
-
Nitro Group Reduction:
-
Dissolve the Boc-protected nitro compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation (H₂) using a balloon or a Parr hydrogenator at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
-
Protocol 2: Coupling with the Pyrido[2,3-d]pyrimidin-7(8H)-one Core
This protocol details the crucial coupling step to form the core structure of Palbociclib.
Key Nucleophilic Aromatic Substitution Mechanism
Sources
- 1. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. 82205-58-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound CAS#: 82205-58-1 [m.chemicalbook.com]
- 5. vibrantpharma.com [vibrantpharma.com]
Application Notes and Protocols: 1-(5-Nitropyridin-2-yl)piperazine in Drug Discovery
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental applications of 1-(5-Nitropyridin-2-yl)piperazine. This compound is a valuable heterocyclic building block, leveraging the well-established pharmacophoric properties of the arylpiperazine motif. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2][3] The nitropyridine moiety serves as an activated electrophile for nucleophilic aromatic substitution (SNAr), facilitating the facile synthesis of diverse chemical libraries.[3] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol design for evaluating this compound and its derivatives as potential CNS-active agents, with a focus on serotonergic receptor modulation.
Introduction: A Scaffold of Potential
This compound, with CAS Number 82205-58-1, is a synthetic intermediate whose value lies in its structural components.[4][5]
-
The Piperazine Core: This six-membered heterocycle containing two opposing nitrogen atoms is a cornerstone of modern drug design.[3][6] Its presence can enhance aqueous solubility and oral bioavailability, and its basic nitrogen atoms can form critical salt-bridge interactions with acidic residues in protein targets.[7]
-
The Arylpiperazine Motif: The direct linkage of the piperazine to an aromatic system (the nitropyridine ring) creates the arylpiperazine pharmacophore. This motif is renowned for its interaction with aminergic G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, making it a key feature in many antipsychotic and antidepressant drugs.[8][9]
-
The 5-Nitropyridine Activator: The strongly electron-withdrawing nitro group at the 5-position of the pyridine ring makes the 2-position highly electron-deficient. This chemical property is crucial for its primary use in synthesis, allowing for efficient SNAr reactions where the piperazine moiety is introduced.[3] The secondary, unsubstituted nitrogen of the piperazine ring remains a reactive nucleophile, serving as a versatile handle for subsequent chemical modifications to build molecular diversity.
Given the prevalence of the arylpiperazine scaffold in neuropharmacology, this guide will focus on protocols to characterize this compound and its derivatives as potential ligands for the serotonin 1A (5-HT1A) receptor, a key target in the treatment of anxiety and depression.[9]
Chemical Properties Summary
| Property | Value | Reference |
| CAS Number | 82205-58-1 | [10] |
| Molecular Formula | C9H12N4O2 | [5] |
| Molecular Weight | 208.22 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [5] |
| Melting Point | 84-85 °C | [5] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [5] |
Experimental Workflows and Rationale
The evaluation of a novel compound follows a logical progression from initial target interaction to functional consequence and potential for optimization. The workflow outlined below provides a robust framework for characterizing this compound.
Caption: High-level experimental workflow for characterizing a novel compound.
Protocol 1: In Vitro 5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor through competitive displacement of a known high-affinity radioligand.
Scientific Rationale: This assay is a foundational step to confirm direct interaction with the target protein. It operates on the principle of competition: the test compound's ability to displace a radioactive ligand ([³H]-8-OH-DPAT, a standard 5-HT1A agonist) from the receptor is proportional to its binding affinity.[11] The data generated (IC50) is converted to an inhibition constant (Ki), an intrinsic measure of affinity, using the Cheng-Prusoff equation. This allows for standardized comparison of affinity across different compounds and experiments.
Materials:
-
Test Compound: this compound
-
Membrane Preparation: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~100-200 Ci/mmol)
-
Non-specific Binding Ligand: 5-Hydroxytryptamine (Serotonin), 10 µM final concentration.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Instrumentation: 96-well microplate, Brandel or PerkinElmer cell harvester, liquid scintillation counter, scintillation fluid.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to create a concentration range from 100 µM to 0.1 nM. The final DMSO concentration in the assay should not exceed 0.1% to avoid artifacts.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding (TB): 50 µL assay buffer.
-
Non-specific Binding (NSB): 25 µL assay buffer + 25 µL of 20 µM Serotonin (yields 10 µM final).
-
Test Compound: 25 µL assay buffer + 25 µL of each test compound dilution.
-
-
Add Radioligand: Add 50 µL of [³H]-8-OH-DPAT (diluted in assay buffer to a final concentration of ~0.5 nM) to all wells.
-
Add Membranes: Thaw the receptor membranes on ice. Dilute them in ice-cold assay buffer to a concentration that yields approximately 10-20 µg of protein per well. Add 100 µL of the membrane suspension to all wells. The total assay volume is now 200 µL.
-
Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours in the dark.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) for each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot a competition curve with the log of the test compound concentration on the x-axis and the percentage of specific binding on the y-axis.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that displaces 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Hypothetical Data Presentation
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 85.4 | 42.1 |
| Serotonin (Control) | 12.2 | 6.0 |
Protocol 2: Functional Characterization via cAMP Assay
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
Scientific Rationale: The 5-HT1A receptor is a Gi/o-coupled GPCR.[12] Activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures changes in this second messenger to quantify the functional activity of the test compound. An antagonist will have no effect on its own but will block the cAMP decrease caused by a known agonist. An inverse agonist would increase cAMP levels above the basal state.[13]
Caption: Simplified 5-HT1A receptor Gi-coupled signaling cascade.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Agonist Control: 8-OH-DPAT.
-
Stimulating Agent: Forskolin (used to elevate basal cAMP levels to create a measurable window for inhibition).
-
Assay Kit: A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
Step-by-Step Methodology:
-
Cell Seeding: Plate the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Agonist Mode Testing: a. Wash cells once with stimulation buffer. b. Add serial dilutions of the test compound or 8-OH-DPAT (positive control) to the wells. c. Add Forskolin to all wells at a pre-determined concentration (e.g., 1-10 µM) that elicits a sub-maximal cAMP response. d. Incubate at 37°C for 30 minutes.
-
Antagonist Mode Testing: a. Wash cells once with stimulation buffer. b. Add serial dilutions of the test compound to the wells and incubate for 15-30 minutes. c. Add the agonist control (8-OH-DPAT) at its EC80 concentration to all wells (except for the basal control). d. Incubate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to the control agonist.
-
Antagonist Mode: Plot the cAMP response against the log of the test compound concentration and determine the IC50. This can be converted to a functional antagonist constant (Kb) using the Schild equation.
-
Protocol 3: Synthesis of N-Substituted Derivatives
Objective: To demonstrate the utility of this compound as a synthetic scaffold by performing a representative N-alkylation reaction.
Scientific Rationale: The free secondary amine on the piperazine ring is a potent nucleophile, making it an ideal point for chemical modification.[14][15] This protocol describes a standard SN2 reaction with an alkyl halide to generate a library of derivatives for structure-activity relationship (SAR) studies. Modifying this position can drastically alter a compound's potency, selectivity, and pharmacokinetic properties.
General Reaction Scheme: (Self-created image for illustrative purposes)
Materials:
-
Starting Material: this compound
-
Alkylating Agent: Benzyl bromide (or other suitable alkyl/aryl halide).
-
Base: Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA).
-
Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF).
-
Instrumentation: Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser, rotary evaporator, thin-layer chromatography (TLC) plates, silica gel for column chromatography.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile (10 mL/mmol) in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add Electrophile: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Attach a condenser and heat the reaction mixture to 60-70°C. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase) until the starting material is consumed (typically 4-8 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic base (K2CO3) and wash the solid with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: a. Dissolve the crude residue in a minimal amount of dichloromethane. b. Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%).
-
Characterization: Combine the pure fractions (as determined by TLC), concentrate under reduced pressure, and dry under high vacuum to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
This synthetic protocol provides a versatile template for creating a wide array of derivatives, enabling a thorough exploration of the chemical space around the core scaffold to identify compounds with improved biological activity.[16]
References
- Vertex AI Search result, citing Henan Longke Chem Co., Ltd.
- Screening models of anti psychotic drugs-converted | PDF - Slideshare. (n.d.).
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
- García-García, A., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(3), 231-241. [Link]
- Gray, J. A., & Roth, B. L. (2001). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular Interventions, 1(4), 200-213. [Link]
- Pharmacological screening of Anti-psychotic agents | PPTX. (n.d.).
- Gemo, M., et al. (2021).
- Noreen, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9034-9049. [Link]
- Antipsychotic screening models | PPTX. (n.d.).
- Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]
- TW. (n.d.). 5-HT5A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.
- Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
- ResearchGate. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation.
- ResearchGate. (n.d.). Assembly of 2-substituted piperazines 1 (a) and fused piperazine...
- Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Ferorelli, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7101. [Link]
- Wikipedia. (n.d.). Piperazine.
- IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
- Russell, M. G., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of Medicinal Chemistry, 44(22), 3589-3600. [Link]
- NeuroQuantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
- Wang, L., et al. (2024). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286183. [Link]
- Levin, J. I., et al. (2001). Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(16), 2189-2192. [Link]
- chemeurope.com. (n.d.). Piperazine.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. [Link]
- PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Ferorelli, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7101. [Link]
- Biointerface Research in Applied Chemistry. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity.
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High-Purity Purification Strategies for 1-(5-Nitropyridin-2-yl)piperazine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Nitropyridin-2-yl)piperazine is a critical building block in contemporary drug discovery, serving as a key intermediate for a range of pharmacologically active agents. The purity of this intermediate is paramount, as it directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Standard synthetic routes, typically involving nucleophilic aromatic substitution, often yield a crude product containing unreacted starting materials, over-alkylated byproducts, and residual solvents. This application note provides a comprehensive guide with detailed protocols for the purification of this compound, designed for researchers and process chemists. We present three field-proven methodologies—recrystallization, flash column chromatography, and acid-base extraction—explaining the scientific rationale behind each technique and providing step-by-step instructions to achieve high-purity material suitable for downstream applications.
Introduction
In the landscape of medicinal chemistry, the 2-substituted pyridine scaffold is a privileged structure, and its combination with a piperazine moiety offers a versatile entry point for modulating physicochemical properties and biological activity. This compound (MW: 208.22 g/mol ) is a frequently utilized intermediate in the synthesis of kinase inhibitors and other targeted therapies.[1][2] The presence of reactive functional groups—a nucleophilic secondary amine on the piperazine ring and an electrophilic nitropyridine ring—makes it a versatile synthon.
However, the synthesis, often a reaction between a halo-nitropyridine and piperazine, can lead to a challenging impurity profile.[3][4][5] Achieving a purity level of >99% is not merely a matter of analytical neatness; it is a prerequisite for generating reliable biological data, meeting regulatory standards, and ensuring the success of multi-step synthetic campaigns. This guide details robust purification protocols, moving beyond simple procedural steps to explain the underlying chemical principles that ensure their success.
Physicochemical Profile and Impurity Analysis
A thorough understanding of the target molecule's properties and potential contaminants is the foundation of an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₄O₂ | [6][7] |
| Molecular Weight | 208.22 g/mol | [6][7][8] |
| Appearance | Light yellow to yellow solid | [9] |
| Melting Point | 84-85 °C | [6][9] |
| pKa (Predicted) | 8.42 ± 0.10 | [9] |
| CAS Number | 82205-58-1 | [6] |
Common Impurity Profile:
-
Unreacted Starting Materials: Residual 2-halo-5-nitropyridine and piperazine.
-
Di-substituted Byproduct: 1,4-bis(5-nitropyridin-2-yl)piperazine, formed when a second molecule of the halo-nitropyridine reacts with the product. This impurity is less polar than the desired product but can be challenging to separate.
-
Positional Isomers: If the synthesis involves isomeric starting materials, related impurities may be present.
-
Degradation Products: Potential reduction of the nitro group or cleavage under harsh conditions.
-
Residual Solvents: Solvents used in the synthesis, such as DMSO, n-butanol, or acetonitrile, may be retained.[3][5]
Selecting the Optimal Purification Strategy
The choice of purification method depends on the scale of the synthesis, the initial purity of the crude material, and the required final purity. The following decision tree provides a general guideline.
Caption: Purification method selection flowchart.
Protocol 1: Recrystallization for High-Yield Bulk Purification
Principle: Recrystallization is the most efficient method for purifying large quantities of solid material, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the target compound and its impurities in a solvent at varying temperatures. The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C), while impurities either remain soluble or insoluble at all temperatures.
Protocol:
-
Solvent Screening (Small Scale):
-
Place ~50 mg of crude material into several test tubes.
-
Add a few drops of different solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile) to each tube.
-
Heat the tubes that do not dissolve the solid at room temperature. A good candidate solvent will dissolve the solid upon heating.
-
Cool the dissolved solutions to room temperature and then in an ice bath. The formation of well-defined crystals indicates a promising solvent. An anti-solvent (e.g., water or hexane) can be added dropwise to a solution to induce crystallization. A patent for a related compound suggests a propanol/hexane system is effective.[10]
-
-
Bulk Recrystallization Procedure (Isopropanol):
-
Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of isopropanol (e.g., 3-5 mL per gram of crude material) to create a slurry.
-
Heat the mixture to reflux with stirring on a hot plate. Continue to add isopropanol portion-wise until all the solid dissolves completely. Causality Note: Adding the minimum volume of hot solvent is crucial for maximizing recovery. Excess solvent will keep more product dissolved upon cooling, reducing the yield.
-
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
After the flask has reached ambient temperature, place it in an ice-water bath for at least 1 hour to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
-
Quality Control:
-
Melting Point: The purified product should exhibit a sharp melting point around 84-85 °C.[6][9]
-
TLC/HPLC: Analyze the crystalline material and the mother liquor. The crystals should show a single spot (TLC) or a major peak of >98% purity (HPLC), while impurities should be enriched in the mother liquor.
Protocol 2: High-Purity Isolation via Flash Column Chromatography
Principle: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. For this compound, the basic piperazine moiety necessitates a modification to the standard mobile phase to achieve optimal separation.
Protocol:
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Standard silica gel (40-63 µm).
-
Mobile Phase (Eluent): A gradient of methanol (MeOH) in dichloromethane (DCM) is effective. Start with 100% DCM and gradually increase to 2-5% MeOH in DCM.
-
Critical Additive: Add 0.5% triethylamine (TEA) or ammonium hydroxide to the mobile phase. Causality Note: The silica gel surface is acidic due to silanol groups, which can cause strong ionic interactions with the basic piperazine nitrogen. This leads to severe peak tailing and poor recovery. A basic modifier like TEA acts as a competitive base, masking the silanol groups and allowing the compound to elute with a symmetrical peak shape.
-
-
Column Preparation and Loading:
-
Prepare a slurry of silica gel in the initial eluent (DCM with 0.5% TEA).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Pre-elute the column with 2-3 column volumes of the initial eluent.
-
Dissolve the crude material in a minimal amount of DCM. Alternatively, for less soluble material, create a slurry with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% DCM (+0.5% TEA).
-
Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 5% MeOH over 10-20 column volumes.
-
Collect fractions and monitor them by TLC (stain with UV light and/or potassium permanganate).
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the eluent from the pooled fractions using a rotary evaporator.
-
The resulting solid should be dried under high vacuum to remove residual solvents.
-
Caption: Workflow for flash column chromatography.
Protocol 3: Selective Purification by Acid-Base Extraction
Principle: This liquid-liquid extraction technique exploits the basicity of the piperazine ring (predicted pKa ≈ 8.42)[9]. The compound can be protonated by a dilute acid, rendering it water-soluble as a salt. Neutral organic impurities will remain in the organic phase and can be removed. Subsequent basification of the aqueous layer regenerates the free base, which can be extracted back into an organic solvent. This method is exceptionally effective for removing non-basic impurities.
Protocol:
-
Dissolution and Acidification:
-
Dissolve the crude material in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated product will be in the top aqueous layer.
-
-
Separation of Impurities:
-
Drain the bottom organic layer, which contains neutral impurities.
-
Wash the aqueous layer with a fresh portion of organic solvent to remove any residual non-basic impurities.
-
-
Basification and Re-extraction:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add 3 M sodium hydroxide (NaOH) solution with swirling until the pH is >10 (confirm with pH paper).[9] The deprotonated product may precipitate as a solid or oil.
-
Add a fresh portion of DCM or EtOAc to the separatory funnel.
-
Shake vigorously to extract the free base back into the organic layer.
-
Drain the organic layer and repeat the extraction of the aqueous layer twice more with fresh solvent.
-
-
Final Workup:
-
Combine all organic extracts.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
-
Caption: Workflow for purification via acid-base extraction.
Purity Verification and Final Characterization
Regardless of the method used, the final product's purity and identity must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like formic acid or trifluoroacetic acid is suitable.[11][12] Purity should be ≥99.0%.
-
Nuclear Magnetic Resonance (¹H-NMR): Confirms the chemical structure and can reveal the presence of proton-containing impurities.
-
Mass Spectrometry (MS): Verifies the molecular weight. For this compound, expect to see the [M+H]⁺ ion at m/z 209.1.[3]
-
Melting Point: A sharp melting range consistent with the literature value (84-85 °C) is a strong indicator of purity.[6][9]
Conclusion
The purification of this compound can be effectively achieved using several standard laboratory techniques. For large-scale work with moderately pure crude material, recrystallization offers an excellent balance of yield, efficiency, and scalability. For achieving the highest levels of purity required for sensitive applications or reference standard preparation, flash column chromatography with a base-modified eluent is the method of choice. Finally, acid-base extraction serves as a powerful and rapid preliminary purification step to remove non-basic impurities, significantly simplifying subsequent purification by chromatography or recrystallization. The selection of the appropriate protocol, guided by the principles outlined in this note, will enable researchers to consistently produce high-purity material for their drug discovery and development programs.
References
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- National Institutes of Health. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. [Link]
- Organic Chemistry Portal. Synthesis of piperazines. [Link]
- Google Patents.
- Wikipedia. Piperazine. [Link]
- SIELC Technologies. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. [Link]
- Sinfoo Biotech. 1-(5-nitropyridin-2-yl)-piperazine hydrochloride. [Link]
- Helmholtz-Zentrum Dresden-Rossendorf (HZDR). N-Acryloyllysine piperazides as irreversible inhibitors of transglutaminase 2. [Link]
- Google Patents. Preparation method of ribociclib and its salt and crystalline form thereof.
- ResearchGate. Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. [Link]
- Semantic Scholar. Piperazine amides with desirable solubility, physicochemical and drug-like properties. [Link]
- Google Patents. SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).
- SIELC Technologies. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. [Link]
- Oakwood Chemical. This compound. [Link]
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The Versatile Scaffolding of 1-(5-Nitropyridin-2-yl)piperazine in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry
1-(5-Nitropyridin-2-yl)piperazine is a pivotal building block for organic chemists, particularly those engaged in the design and synthesis of novel therapeutic agents. Its structure marries the electron-deficient nitropyridine ring with the versatile piperazine moiety, creating a scaffold ripe for strategic functionalization. The piperazine ring, a common feature in many approved drugs, imparts favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[1][2] The nitropyridine component, on the other hand, serves as a latent amino group and an anchor for nucleophilic aromatic substitution, guiding the synthetic pathway towards complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 82205-58-1 | [3] |
| Molecular Formula | C₉H₁₂N₄O₂ | [3] |
| Molecular Weight | 208.22 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 84-85 °C | [4] |
| Boiling Point | 418.1±40.0 °C (Predicted) | [4] |
| pKa | 8.42±0.10 (Predicted) | [4] |
| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [4] |
Synthetic Pathways and Key Transformations
The true utility of this compound is realized through a series of key transformations that functionalize both the piperazine and the nitropyridine moieties. The following sections detail the most critical of these reactions, providing both the rationale and step-by-step protocols.
Synthesis of the Building Block: Nucleophilic Aromatic Substitution
The parent compound, this compound, is typically synthesized via a nucleophilic aromatic substitution (SNAᵣ) reaction between an activated halopyridine and piperazine. The electron-withdrawing nitro group is crucial for activating the pyridine ring towards nucleophilic attack.
Reaction Scheme:
Caption: Synthesis of the title compound via SNAr.
Detailed Protocol 1: Synthesis of this compound [5]
-
Materials:
-
5-Chloro-2-nitropyridine
-
Piperazine
-
n-Butanol
-
-
Procedure:
-
To a nitrogen-flushed round bottom flask, add 5-chloro-2-nitropyridine (1.0 eq.) and piperazine (2.0 eq.).
-
Add n-butanol to the flask.
-
Stir the resulting suspension and heat to 95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and process accordingly for isolation and purification of the product.
-
The Gateway Transformation: Reduction of the Nitro Group
A frequent and critical subsequent reaction is the reduction of the nitro group to an amine, yielding 1-(5-aminopyridin-2-yl)piperazine. This transformation opens up a vast array of further functionalization possibilities for the pyridine ring, such as amide bond formation and participation in cross-coupling reactions.
Reaction Scheme:
Caption: Reduction of the nitro group to form the corresponding amine.
Detailed Protocol 2: Reduction of this compound [6]
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, monitoring by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up to isolate the product.
-
Functionalization of the Piperazine Moiety: N-Alkylation
The secondary amine of the piperazine ring is a nucleophilic handle for introducing a wide variety of substituents via N-alkylation. This is a common strategy to modulate the pharmacological properties of the final molecule. To achieve mono-alkylation, it is often advantageous to use a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogens.
Reaction Scheme:
Caption: N-Alkylation of the piperazine ring.
Detailed Protocol 3: N-Alkylation with an Alkyl Halide [7][8]
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide) (1.0 - 1.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 - 3.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DMF.
-
Add anhydrous potassium carbonate to the suspension and stir at room temperature for 30 minutes.
-
Slowly add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-90°C and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Advanced C-N Bond Formation: Buchwald-Hartwig Amination
The amino group of 1-(5-aminopyridin-2-yl)piperazine can participate in palladium-catalyzed Buchwald-Hartwig amination reactions. This powerful cross-coupling method allows for the formation of C-N bonds with aryl halides, providing access to a diverse range of N-aryl piperazine derivatives which are prevalent scaffolds in many biologically active molecules.[9][10]
Reaction Scheme:
Caption: Buchwald-Hartwig amination for C-N bond formation.
Detailed Protocol 4: General Procedure for Buchwald-Hartwig Amination [9]
-
Materials:
-
1-(5-Aminopyridin-2-yl)piperazine (or its N'-protected derivative) (1.2-1.5 eq.)
-
Aryl halide (1.0 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XantPhos)
-
Base (e.g., Cs₂CO₃ or NaO-t-Bu) (1.4-2.0 eq.)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide, the piperazine derivative, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
-
Application in the Synthesis of Kinase Inhibitors
Derivatives of this compound are prominent intermediates in the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. For instance, the core structure is found in compounds targeting Bruton's tyrosine kinase (Btk) and Glycogen Synthase Kinase 3 (GSK-3).[11][12] The general synthetic strategy often involves the initial functionalization of the piperazine nitrogen, followed by reduction of the nitro group, and subsequent coupling of the resulting amino-pyridine with a suitable heterocyclic partner.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its strategic combination of a reactive piperazine moiety and a modifiable nitropyridine ring provides chemists with a powerful tool for the construction of complex, biologically active molecules. The protocols and insights provided in this guide are intended to facilitate the effective use of this important scaffold in the pursuit of novel chemical entities with therapeutic potential.
References
- Synthesis of piperazine-linked aminopyridine derivatives. Reagents and conditions. ResearchGate.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
- US20130116245A1 - Alkylated piperazine compounds - Google Patents.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Piperazine synthesis - Organic Chemistry Portal.
- SUCCINATE SALT OF 7-CYCLOPENTYL-2-(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO) - Googleapis.com.
- The medicinal chemistry of piperazines: A review - Scilit.
- Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
- WO2014059383A1 - Gsk3 inhibitors and methods of use thereof - Google Patents.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc.
- Procedure for N-alkylation of Piperidine? - ResearchGate.
- The medicinal chemistry of piperazines: A review - PubMed.
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH.
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - NIH.
- Patent & Publications | Pharma Inventor Inc.
- CYCLIC ANILINO-PYRIDINOTRIAZINES AS GSK-3 INHIBITORS - European Patent Office - EP 1904461 B1 - EPO.
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Application Notes and Protocols for Cell-Based Assays Involving the 1-(5-Nitropyridin-2-yl)piperazine Scaffold
Introduction: The Significance of the Arylpiperazine Scaffold in Neuropharmacology
The 1-(5-nitropyridin-2-yl)piperazine structure belongs to the broader class of arylpiperazines, a highly privileged scaffold in medicinal chemistry. This structural motif is a cornerstone in the development of numerous centrally acting drugs, primarily due to its ability to interact with a variety of G-protein coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine (D) receptors.[1][2] Derivatives of this core structure have been investigated for their potential as antipsychotics, antidepressants, and anxiolytics.[3] The nitrogen atom of the piperazine ring is basic, allowing for crucial interactions within the binding pockets of these receptors, while the aryl group (in this case, a nitropyridine) can be extensively modified to fine-tune potency, selectivity, and pharmacokinetic properties.[4]
The 5-nitropyridine moiety, in particular, introduces specific electronic properties that can influence binding affinity and functional activity. This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the characterization of novel derivatives of this compound using robust, self-validating cell-based assays. We will proceed from foundational cytotoxicity assessments to specific target engagement and functional signaling assays, providing both the "how" and the critical "why" behind each experimental step.
Part 1: Foundational Analysis - Assessing Cellular Viability and Cytotoxicity
Rationale: Before investigating specific functional effects, it is imperative to determine the concentration range at which a test compound exhibits non-specific cytotoxicity. This step ensures that any observed effects in subsequent functional assays are due to specific interactions with a biological target, not a consequence of general cellular toxicity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]
Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) of a this compound derivative in a relevant cell line.
Materials:
-
HEK293 cells (or a neuronally-derived cell line like SH-SY5Y)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound (e.g., a derivative of this compound), dissolved in DMSO to create a 10 mM stock
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture and expand HEK293 cells in T-75 flasks.
-
On the day of the experiment, harvest cells using trypsin and perform a cell count.
-
Seed 10,000 cells in 100 µL of complete media per well into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the Test Compound in serum-free media. A typical starting range would be from 100 µM down to 1 nM. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%).
-
Include "vehicle control" wells (media with the same final concentration of DMSO) and "untreated control" wells (media only).
-
Carefully remove the media from the cells and add 100 µL of the diluted compound or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂. The incubation time should be consistent with the planned duration of functional assays.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the media without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Test / Absorbance_Vehicle) * 100.
-
Plot the % Viability against the log of the Test Compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ value.
-
Data Presentation: Cytotoxicity Profile
| Compound | Cell Line | Incubation Time (h) | CC₅₀ (µM) |
| Test Compound A | HEK293 | 24 | > 100 |
| Test Compound A | SH-SY5Y | 48 | 85.6 |
| Doxorubicin (Positive Control) | HEK293 | 24 | 0.8 |
Part 2: Target Engagement - Quantifying Receptor Affinity
Rationale: Arylpiperazines are well-known for their affinity for serotonin receptors.[2] A competitive radioligand binding assay is the gold standard for determining a compound's affinity (expressed as the inhibition constant, Kᵢ) for a specific receptor. This assay measures the ability of a non-labeled test compound to displace a known radiolabeled ligand from the receptor.[6]
Protocol 2: Radioligand Binding Assay for the 5-HT₁ₐ Receptor
Objective: To determine the Kᵢ of a this compound derivative for the human 5-HT₁ₐ receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human 5-HT₁ₐ receptor.
-
[³H]-8-OH-DPAT (a selective 5-HT₁ₐ agonist radioligand).
-
Test Compound.
-
WAY-100635 (a non-labeled, high-affinity antagonist for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Methodology:
-
Assay Setup:
-
The assay is performed in a total volume of 200 µL in the wells of a 96-well plate.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-8-OH-DPAT (at a final concentration near its Kₑ, e.g., 1 nM), and 100 µL of cell membrane suspension (e.g., 10-20 µg protein).
-
Non-Specific Binding (NSB): Add 50 µL of WAY-100635 (at a final concentration of 10 µM), 50 µL of [³H]-8-OH-DPAT, and 100 µL of cell membranes.
-
Test Compound Competition: Add 50 µL of the Test Compound (at various concentrations), 50 µL of [³H]-8-OH-DPAT, and 100 µL of cell membranes.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
-
Harvesting and Washing:
-
Transfer the contents of the plate to the filter plate.
-
Rapidly wash the filters three times with 200 µL of ice-cold Assay Buffer using a vacuum manifold to separate bound from free radioligand.
-
-
Data Acquisition:
-
Allow the filters to dry completely.
-
Add 50 µL of scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter (counts per minute, CPM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the Test Compound: % Inhibition = 100 * (1 - [(CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB)]).
-
Plot % Inhibition vs. log[Test Compound] to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Part 3: Functional Characterization - Determining Agonist vs. Antagonist Activity
Rationale: After confirming that a compound binds to a receptor, the next critical step is to determine its functional effect. Does it activate the receptor (agonist activity) or block the action of the endogenous ligand (antagonist activity)? Many serotonin receptors, including 5-HT₁ₐ and 5-HT₇, are coupled to G-proteins that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.[7] Measuring cAMP is therefore a direct functional readout for these receptors.
Protocol 3: cAMP HTRF Functional Assay
Objective: To determine if a this compound derivative acts as an agonist or antagonist at a Gₛ- or Gᵢ-coupled receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT₇ receptor (Gₛ-coupled).
-
Test Compound.
-
Serotonin (5-HT) as the reference agonist.
-
A selective antagonist (e.g., SB-269970) as a positive control for antagonism.
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
cAMP HTRF Assay Kit (e.g., from Cisbio), containing cAMP-d2 and anti-cAMP-cryptate.
-
384-well white, low-volume plates.
-
HTRF-compatible plate reader.
Step-by-Step Methodology:
A) Agonist Mode:
-
Cell Preparation: Plate cells in a 384-well plate at a density of 5,000 cells/well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the Test Compound and the reference agonist (Serotonin) in Stimulation Buffer.
-
Treatment: Add 5 µL of the compound dilutions to the cells.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP-cryptate conjugate (prepared in lysis buffer as per kit instructions).
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an HTRF reader (emission at 665 nm and 620 nm). Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.
-
Analysis: Plot cAMP concentration vs. log[Compound] and fit a dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
B) Antagonist Mode:
-
Cell Preparation: Same as Agonist Mode.
-
Antagonist Pre-incubation: Prepare serial dilutions of the Test Compound (potential antagonist). Add 5 µL to the cells and pre-incubate for 15-30 minutes.
-
Agonist Challenge: Add 5 µL of the reference agonist (Serotonin) at a concentration that gives ~80% of its maximal response (the EC₈₀).
-
Incubation & Detection: Proceed as in steps 5-7 of the Agonist Mode protocol.
-
Analysis: Plot the response (cAMP concentration) against the log[Antagonist] concentration. Fit the data to determine the IC₅₀ of the antagonist. This can be converted to a functional inhibition constant (Kₑ) using the Schild equation.
Diagram: GPCR Signaling Pathway & Assay Principle
Caption: Gs-coupled receptor activation leading to cAMP production.
Conclusion and Forward Look
The protocols outlined in this guide provide a robust, tiered approach to characterizing novel compounds based on the this compound scaffold. By systematically evaluating cytotoxicity, target affinity, and functional activity, researchers can build a comprehensive pharmacological profile. Positive hits from these assays can then be advanced to more complex cell-based models, such as primary neuron cultures or 3D spheroids, to assess effects on neurite outgrowth, synaptic plasticity, or network activity, paving the way for preclinical in vivo studies.[8][9] The key to success lies in meticulous execution, the inclusion of appropriate controls, and a thorough understanding of the underlying biological principles of each assay.
References
- NCBI Assay Guidance Manual. (n.d.). In Vitro Cell Based Assays. National Center for Biotechnology Information.
- Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation.
- a4cell. (2023, January 23). Truly Effective Cell Assay Design.
- BPS Bioscience. (n.d.). Custom Cell-Based Assay Development.
- Wikipedia. (n.d.). Piperazine.
- Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233.
- Arbo, M. D., et al. (2014). Concentration-response (cell death) curves of the tested piperazine designer drugs... ResearchGate.
- Cichero, E., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(21), 5199.
- Asproni, B., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(9), 1238.
- Hernández-Hernández, E., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 3, 118-125.
- Levin, J. I., et al. (2001). Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(16), 2189-2192.
- Gafurov, Y., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons. Scientific Reports, 14(1), 23588.
- Tantawy, M. A., et al. (2024). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 29(13), 3097.
- Zajdel, P., et al. (2013). New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. Archiv der Pharmazie, 346(7), 499-509.
- ChemEurope. (n.d.). Piperazine.
- Manasa, K., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2595.
- Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm, 14(6), 1121-1132.
- Iskra-Jopa, J., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(2), 205-211.
- Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(7), 661-664.
- Bielenica, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116892.
- Ferlin, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 22.
- Mathis, C. A., et al. (1992). [125I]5-iodo-6-nitro-2-piperazinylquinoline: a potent and selective ligand for the serotonin uptake complex. European Journal of Pharmacology, 210(1), 103-104.
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Application Notes and Protocols for In Vivo Evaluation of 1-(5-Nitropyridin-2-yl)piperazine
Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Compound
The piperazine moiety is a cornerstone in the architecture of numerous centrally acting pharmaceuticals, recognized for its prevalence in compounds targeting a range of neuropsychiatric and neurological disorders.[1][2][3] This structural motif is a key component in drugs with antipsychotic, antidepressant, and anxiolytic properties, often facilitating interaction with monoamine neurotransmitter systems.[1] The compound 1-(5-Nitropyridin-2-yl)piperazine, while primarily documented as a synthetic intermediate[4], presents a compelling case for preclinical investigation due to its piperazine core.
Given the extensive history of piperazine derivatives modulating serotonergic pathways[2][5], this guide is predicated on the hypothesis that this compound may exhibit activity as a modulator of serotonin (5-HT) receptors. Consequently, the following protocols are designed to provide a comprehensive framework for the initial in vivo characterization of this compound, progressing from broad behavioral screening to more nuanced mechanistic studies. This document serves as a roadmap for researchers in drug discovery and development to systematically evaluate the potential therapeutic effects of this compound in rodent models.
PART 1: Foundational In Vivo Assessment
The initial phase of investigation aims to establish a preliminary pharmacokinetic and safety profile and to screen for broad CNS activity.
Maximum Tolerated Dose (MTD) and Preliminary Pharmacokinetic (PK) Analysis
Rationale: Determining the MTD is a critical first step to establish a safe dose range for subsequent efficacy studies. A preliminary PK study provides essential information on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, informing dose selection and timing for behavioral assays.
Protocol: Single Ascending Dose (SAD) Study in Mice
-
Animal Model: Male and female C57BL/6 mice (8-10 weeks old).
-
Compound Formulation: Prepare a clear, sterile solution of this compound in a suitable vehicle (e.g., 0.9% saline, 5% DMSO/5% Tween 80 in saline).
-
Dosing:
-
Administer single intraperitoneal (i.p.) or oral (p.o.) doses at escalating concentrations (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Include a vehicle control group.
-
House animals individually and observe for a minimum of 48 hours post-dosing.
-
-
Monitoring:
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) at regular intervals (e.g., 15, 30, 60, 120, 240 minutes, and 24, 48 hours).
-
Monitor body weight daily.
-
-
PK Blood Sampling:
-
In a satellite group of animals, collect blood samples (via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) after a single dose.
-
Process blood to plasma and store at -80°C until analysis by LC-MS/MS.
-
-
Data Analysis:
-
Determine the MTD as the highest dose that does not produce severe adverse effects or mortality.
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Table 1: Sample Data Representation for MTD and PK Study
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (min) | AUC (ng*h/mL) | Observed Adverse Effects |
| 1 | i.p. | 50 | 15 | 150 | None |
| 10 | i.p. | 450 | 15 | 1400 | Mild sedation at 30 min |
| 30 | i.p. | 1200 | 30 | 4500 | Moderate sedation, ataxia |
| 100 | i.p. | 3500 | 30 | 12000 | Severe sedation, hypothermia |
PART 2: Behavioral Phenotyping for Serotonergic Activity
Based on the MTD and PK data, select 2-3 doses for behavioral evaluation. The following assays are standard for assessing anxiolytic, antidepressant, and cognitive effects, which are frequently modulated by serotonergic compounds.
Evaluation of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)
Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents.[6][7][8] It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and entries into the open arms.
Protocol: EPM in Rats or Mice
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes before the test.[9]
-
Administer this compound or vehicle at a predetermined time before the test based on PK data (e.g., 30 minutes for i.p.).
-
Place the animal in the center of the maze, facing an open arm.[7]
-
Allow the animal to explore the maze for 5-10 minutes.
-
Record the session using an overhead video camera and tracking software.
-
-
Data Analysis:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (to assess for general locomotor effects).
-
Workflow for EPM Assay
Caption: Workflow for the Elevated Plus Maze assay.
Assessment of Antidepressant-like Activity: The Forced Swim Test (FST)
Rationale: The FST is a widely used behavioral despair model for screening potential antidepressant compounds.[2][10][11][12] Increased immobility time is interpreted as a state of behavioral despair, which can be reversed by effective antidepressants.
Protocol: FST in Mice
-
Apparatus: A transparent cylinder filled with water (24-25°C).[10]
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Habituate animals to the testing room.
-
Administer the compound or vehicle.
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.[5] The first 2 minutes are considered a habituation period and are often excluded from the analysis.[10]
-
Record the session and score the duration of immobility (floating with only minor movements to maintain balance).
-
After the test, remove the mouse, dry it thoroughly, and place it in a heated cage for recovery.[10]
-
-
Data Analysis:
-
Duration of immobility in the last 4 minutes of the test.
-
Evaluation of Cognitive Effects: The Novel Object Recognition (NOR) Test
Rationale: The NOR test assesses recognition memory in rodents.[13][14][15][16] It is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one. This test is sensitive to cognitive enhancers and deficits.
Protocol: NOR in Mice
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.[14][15]
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).[14][15]
-
Testing (Day 2, after a retention interval): Replace one of the familiar objects with a novel object. Administer the compound or vehicle before the training or testing phase, depending on the desired assessment (e.g., effects on learning vs. memory retrieval).
-
Allow the mouse to explore the objects for 5-10 minutes.
-
-
Data Analysis:
-
Time spent exploring the novel object vs. the familiar object.
-
Calculate a discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).[17]
-
PART 3: Mechanistic In Vivo Studies
Should the behavioral screening suggest significant CNS activity, the following studies can help elucidate the underlying neurochemical mechanisms, focusing on the serotonergic system.
In Vivo Microdialysis for Neurotransmitter Release
Rationale: In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[18][19][20][21] This technique can provide direct evidence of a compound's effect on serotonin release and metabolism.
Protocol: Microdialysis in the Rat Prefrontal Cortex
-
Surgical Procedure:
-
Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the medial prefrontal cortex.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis:
-
Insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[21]
-
Collect baseline dialysate samples.
-
Administer this compound and continue collecting samples at regular intervals (e.g., every 20 minutes).
-
-
Sample Analysis:
-
Analyze dialysate samples for serotonin and its metabolite, 5-HIAA, using HPLC with electrochemical detection.[19]
-
-
Data Analysis:
-
Express post-drug neurotransmitter levels as a percentage of the baseline.
-
Signaling Pathway Hypothesis
Caption: Hypothesized signaling pathway for the compound.
PART 4: Ex Vivo Receptor Occupancy
Rationale: To confirm that the compound interacts with its intended target in the brain at behaviorally active doses, an ex vivo receptor occupancy study can be performed.
Protocol: Ex Vivo 5-HT Receptor Occupancy
-
Dosing: Administer various doses of this compound to different groups of mice.
-
Tissue Collection: At the time of peak plasma concentration (determined from PK studies), euthanize the animals and rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Radioligand Binding:
-
Prepare brain tissue homogenates.
-
Incubate the homogenates with a specific radioligand for the serotonin receptor subtype of interest (e.g., [3H]WAY-100635 for 5-HT1A receptors).
-
Measure the amount of radioligand binding using scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of receptor occupancy at each dose of the test compound by comparing the binding in treated animals to that in vehicle-treated controls.
-
Conclusion and Future Directions
This guide provides a structured, hypothesis-driven approach to the initial in vivo characterization of this compound. The data generated from these studies will establish a foundational understanding of the compound's safety, pharmacokinetic, and behavioral profile. Positive findings in the behavioral assays, coupled with direct evidence of serotonergic modulation from microdialysis and receptor occupancy studies, would provide a strong rationale for further preclinical development. Subsequent investigations could include more complex behavioral models, chronic dosing studies, and evaluation in animal models of specific psychiatric disorders.
References
- Albert, P. R. (2015). Why is depression more prevalent in women?
- Banasr, M., & Duman, R. S. (2008). Glial loss in the prefrontal cortex is sufficient to induce depressive-like behaviors.
- Bogdanova, O. V., et al. (2013). Sex differences in the forced swim test: A critical review. Physiology & Behavior, 118, 227–239.
- Can, A., et al. (2012). The forced swim test: a new look at an old problem. Journal of Visualized Experiments, (59), 3638.
- Carneiro, C., Moulin, T. C., et al. (2018). A systematic review of fear conditioning protocols in rats and mice. Neuroscience & Biobehavioral Reviews, 88, 34-49.
- Ennaceur, A., & Delacour, J. (1988). A new one-trial test for object recognition in rats. Behavioural Brain Research, 31(1), 47-59.
- Pharmaffiliates. (n.d.). This compound.
- Fundamental & Clinical Pharmacology. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- Gosselin, R. D., et al. (2009). Glial fibrillary acidic protein expression in the Wistar-Kyoto rat model of endogenous depression. Brain Research, 1287, 126–133.
- International Journal of Pharmaceutical Sciences and Research. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- JoVE. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice.
- Kraeuter, A. K., et al. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 69-74.
- Mamlouk, O., et al. (2020). The under-representation of female rodents in preclinical research: a systematic review. Neuroscience & Biobehavioral Reviews, 116, 36-44.
- MDPI. (n.d.). Animal Models of Depression: What Can They Teach Us about the Human Disease?.
- Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic approaches, medicinal potential and biological applications.
- Nature. (2012). The mouse forced swim test.
- Mouse Metabolic Phenotyping Centers. (n.d.). Novel Object Recognition test.
- Understanding Animal Research. (2020). Factsheet on the forced swim test.
- JoVE. (2011). The Mouse Forced Swim Test.
- Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167.
- protocols.io. (n.d.). Novel Object Recognition Test.
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
- Wang, Y., et al. (2013). In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure. Analytical Chemistry, 85(17), 8346-8353.
- Maze Engineers. (n.d.). Elevated Plus Maze.
- Leger, M., et al. (2013). Object recognition test in mice.
- Frontiers. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology.
- Nakahara, D., et al. (1989). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Japanese Journal of Pharmacology, 51(3), 307-314.
- Taylor & Francis Online. (2022). Experimental animal models for the simulation of depression and anxiety.
- Gerhardt, G. A., et al. (1995). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. Psychopharmacology, 117(4), 435-443.
- Di Giovanni, G., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Frontiers in Pharmacology, 2, 6.
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Quantitative Analysis of 1-(5-Nitropyridin-2-yl)piperazine in Human Plasma using LC-MS/MS
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 1-(5-Nitropyridin-2-yl)piperazine (NPP) in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies requiring pharmacokinetic (PK) and toxicokinetic (TK) assessments. The methodology employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. The method has been developed and validated in accordance with the principles outlined in international regulatory guidelines, ensuring data integrity and reliability.[1][2]
Scientific Principle and Rationale
The quantitative determination of drug candidates like this compound, a basic compound, in complex biological matrices requires a method with high sensitivity, specificity, and throughput.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry-standard technique that meets these demands.[4][5]
This method's success hinges on three core principles:
-
Efficient Sample Preparation: Biological samples contain numerous endogenous components (proteins, lipids, salts) that can interfere with analysis and damage instrumentation. Solid-phase extraction (SPE) is employed to selectively isolate the basic NPP analyte from these interferences, leading to cleaner extracts and reduced matrix effects.[4][6] A polymeric reversed-phase sorbent is chosen for its excellent retention of a broad range of analytes and its robustness, minimizing the need for extensive method development.[6]
-
High-Resolution Chromatographic Separation: A reversed-phase high-performance liquid chromatography (RP-HPLC) system rapidly separates NPP from any remaining matrix components and its internal standard (IS). This separation is crucial for preventing ion suppression or enhancement in the mass spectrometer source, a phenomenon that can compromise quantitative accuracy.
-
Specific and Sensitive Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity.[7] In MRM, a specific precursor ion (matching the molecular weight of NPP) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is a unique "mass fingerprint" for the analyte, virtually eliminating interference from co-eluting compounds.
The overall workflow is designed to be a self-validating system, incorporating calibration standards and quality control samples in every analytical run to ensure the accuracy and precision of the results, in line with regulatory expectations from bodies like the FDA and EMA.[8][9]
General Bioanalytical Workflow
The entire process, from sample receipt to data reporting, follows a structured and logical sequence to ensure data integrity and traceability.
Caption: High-level workflow for quantitative bioanalysis.
Materials and Reagents
-
Reference Standards: this compound (NPP, >98% purity), Carbamazepine-d10 (Internal Standard, IS, >98% purity).
-
Solvents (HPLC or LC-MS Grade): Acetonitrile, Methanol, Water.
-
Reagents (Analytical Grade): Formic Acid (∼99%), Ammonium Hydroxide (∼28-30%).
-
Biological Matrix: Drug-free, pooled human plasma (with K2-EDTA as anticoagulant).
-
SPE Cartridges: Polymeric Reversed-Phase SPE cartridges (e.g., Agilent Bond Elut Plexa, 30 mg, 1 mL).[6]
-
Consumables: 1.5 mL polypropylene tubes, 96-well plates, autosampler vials with inserts.
Instrumentation and Analytical Conditions
A validated system consisting of a High-Performance Liquid Chromatography (HPLC) unit coupled to a triple quadrupole mass spectrometer is required.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition | Rationale |
| HPLC System | Shimadzu Nexera X2, Agilent 1290 Infinity II, or equivalent | Provides precise and reproducible solvent delivery and sample injection required for quantitative analysis. |
| Analytical Column | C18 Column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm) | C18 stationary phase offers excellent retention and separation for moderately polar basic compounds like NPP. |
| Column Temperature | 40 °C | Maintains stable retention times and improves peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier protonates the basic analyte and IS, promoting better retention on the C18 column and enhancing ionization efficiency in ESI+.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength and compatibility with MS. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Injection Volume | 5 µL | A small volume is sufficient for sensitive MS detection and minimizes potential column overload. |
| Gradient Elution | 5% B to 95% B over 2.5 min; hold at 95% B for 1 min; return to 5% B and equilibrate for 1.5 min | A rapid gradient allows for fast elution of the analyte and efficient cleaning of the column, enabling high throughput. |
| Mass Spectrometer | SCIEX Triple Quad 6500+, Waters Xevo TQ-XS, or equivalent | Provides the high sensitivity and specificity needed to measure low concentrations of drugs in complex biological matrices. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar, ionizable molecules. Positive mode is selected because the piperazine nitrogen atoms are readily protonated.[11] |
| MRM Transitions | NPP: 223.1 → 179.1; Carbamazepine-d10 (IS): 247.1 → 204.1 | These specific precursor-to-product ion transitions provide high selectivity for quantification. The NPP transition is hypothesized based on its structure (M+H)+ and a likely fragmentation. |
| Source Temperature | 550 °C | Optimizes desolvation of the mobile phase entering the mass spectrometer. |
| IonSpray Voltage | 5500 V | Creates a strong electric field to facilitate the formation of gas-phase ions. |
Experimental Protocols
Preparation of Stock, Standard, and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ∼5 mg of NPP and IS reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare intermediate stock solutions of NPP and IS by serially diluting the primary stocks with 50:50 (v/v) methanol:water. These are used to spike into blank plasma.
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the NPP working solutions into blank human plasma to prepare a calibration curve consisting of 8-10 non-zero concentrations. A typical range might be 0.1 ng/mL to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (∼3x LLOQ)
-
Medium QC (∼40-60% of calibration range)
-
High QC (>75% of calibration range)
-
Solid-Phase Extraction (SPE) Protocol
This protocol is designed to isolate the basic NPP analyte from endogenous plasma components. The key is the pH manipulation: the sample is alkalized to ensure NPP is in its neutral, non-ionized state, which enhances its retention on the reversed-phase sorbent.
Caption: Step-by-step solid-phase extraction (SPE) workflow.
Detailed Steps:
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample (blank, standard, QC, or unknown), add 10 µL of IS working solution (e.g., 50 ng/mL Carbamazepine-d10) and vortex briefly. Add 300 µL of 2% ammonium hydroxide in water and vortex again.[6] This step lyses cells and neutralizes the basic analyte.
-
SPE Manifold Setup: Place the polymeric SPE cartridges onto a vacuum manifold.
-
Condition: Pass 500 µL of methanol through each cartridge. This wets the polymeric sorbent.
-
Equilibrate: Pass 500 µL of water through each cartridge. This prepares the sorbent for the aqueous sample.
-
Load: Load the entire pre-treated sample onto the cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (∼1 mL/min).
-
Wash: Wash the cartridge with 500 µL of 5% methanol in water. This removes highly polar, water-soluble interferences without prematurely eluting the analyte.[6]
-
Elute: Place clean collection tubes or a 96-well plate inside the manifold. Elute the analyte and IS from the sorbent using 500 µL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at ∼40 °C. Reconstitute the dried residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial or plate and inject into the LC-MS/MS system.
Bioanalytical Method Validation (BMV)
To ensure the method is fit for purpose, a full validation must be performed according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[1][2] The following parameters are critical.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (Chromatographic Assays)[1][8] |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples (from ≥6 sources) should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and concentration. | At least 8 non-zero standards. A regression model (e.g., 1/x² weighted linear regression) should be used. R² should be ≥0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value and the variability of the data. | Assessed using QCs at four levels (n≥5 per level). Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Recovery | To measure the efficiency of the extraction process. | Determined at Low, Medium, and High QC levels by comparing analyte response in extracted samples to that of post-extraction spiked samples. Should be consistent and reproducible. |
| Matrix Effect | To assess the impact of matrix components on analyte ionization (suppression or enhancement). | Evaluated using post-extraction spiked samples from ≥6 different sources. The %CV of the IS-normalized matrix factor should not exceed 15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Includes freeze-thaw stability (≥3 cycles), short-term (bench-top) stability, long-term storage stability, and post-preparative (autosampler) stability. Analyte concentration should remain within ±15% of nominal. |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be ≥5 times the response of a blank sample. Accuracy within ±20% and precision (%CV) ≤20%. |
Data Analysis and Reporting
-
Peak Integration: Integrate the chromatographic peaks for the analyte (NPP) and the IS (Carbamazepine-d10) using the instrument's software.
-
Response Ratio: Calculate the peak area ratio of the analyte to the IS for all standards, QCs, and unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the analyte/IS peak area ratio (y-axis) against the nominal concentration of the standards (x-axis). Apply a weighted (1/x²) linear regression.
-
Concentration Calculation: Use the regression equation from the calibration curve to calculate the concentration of NPP in the QC and unknown samples based on their measured analyte/IS peak area ratios.
-
Acceptance of Analytical Run: An analytical run is considered valid if:
-
At least 75% of the calibration standards are within acceptance criteria.
-
At least 67% of the total QCs and at least 50% at each concentration level are within ±15% of their nominal values.
-
-
Reporting: The final report should include the calculated concentrations of the unknown samples, the performance of the calibration curve and QCs for the run, any deviations from the protocol, and a summary of the validation results.
References
- European Medicines Agency. (2022).
- U.S. Food and Drug Administration. (2025).
- U.S. Food and Drug Administration. (2018).
- European Medicines Agency. (2011).
- International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][2]
- Magotra, A., et al. (2017). Development and validation of a highly sensitive LC-ESI-MS/MS method for estimation of IIIM-MCD-211, a novel nitrofuranyl methyl piperazine derivative. Journal of Chromatography B, 1060, 200-206. [Link][10][11]
- Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link][6]
- ResearchGate. (2010). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. [Link][4]
- Rabelo, L.A., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). Pharmaceuticals, 16(7), 930. [Link][5]
- Lee, S-J., et al. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods. [Link][7]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 7. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. centerforbiosimilars.com [centerforbiosimilars.com]
- 10. Development and validation of a highly sensitive LC-ESI-MS/MS method for estimation of IIIM-MCD-211, a novel nitrofuranyl methyl piperazine derivative with potential activity against tuberculosis: Application to drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic N-Arylation for the Synthesis of 1-(5-Nitropyridin-2-yl)piperazine
Abstract
This document provides a comprehensive guide for the synthesis of 1-(5-nitropyridin-2-yl)piperazine, a key building block in contemporary drug discovery. The N-aryl piperazine motif is a privileged scaffold found in numerous FDA-approved pharmaceuticals.[1][2] This protocol details a robust and scalable method centered on Nucleophilic Aromatic Substitution (SNAr), chosen for its efficiency and operational simplicity. We delve into the mechanistic rationale behind the synthesis, provide a meticulously detailed step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers and professionals in synthetic chemistry and drug development, aiming to bridge theoretical concepts with practical laboratory application.
Introduction: The Significance of N-Aryl Piperazines
The 1-arylpiperazine substructure is a cornerstone of medicinal chemistry, integral to the pharmacophores of drugs targeting a wide array of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][3] The specific target of this protocol, this compound, serves as a versatile intermediate. The nitro group can be readily reduced to an amine, providing a synthetic handle for further molecular elaboration, while the piperazine moiety offers a site for introducing diverse functionalities.
The formation of the critical C–N bond between an aromatic (or heteroaromatic) ring and a nitrogen atom is a pivotal transformation. Several powerful methodologies exist for this purpose, each with distinct advantages and operational windows.
Mechanistic Overview of N-Arylation Strategies
Three primary strategies dominate the landscape of N-arylation chemistry:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most direct pathway when the aryl halide is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group (e.g., -Cl, -F).[1] The electron-deficient pyridine ring in 2-chloro-5-nitropyridine is highly susceptible to nucleophilic attack by piperazine, making SNAr an ideal and often catalyst-free approach.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has revolutionized C–N bond formation due to its broad substrate scope and functional group tolerance.[3][4] It is particularly valuable for less reactive aryl halides that are not amenable to SNAr. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[4][5]
-
Ullmann Condensation: This classic copper-catalyzed reaction is one of the oldest methods for N-arylation.[6][7] Traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric copper.[6] However, modern iterations with specialized ligands have significantly improved its efficiency and mildness, making it a viable alternative.[7][8]
For the synthesis of this compound from 2-chloro-5-nitropyridine, the SNAr approach is mechanistically favored and experimentally efficient, forming the basis of our detailed protocol.
Safety & Hazard Analysis
All chemical manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chloro-5-nitropyridine (CAS: 4548-45-2): Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[9][10][11] Avoid breathing dust and ensure thorough washing after handling.[9]
-
Piperazine (CAS: 110-85-0): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Solvents (e.g., Acetonitrile, DMSO): Flammable and/or irritants. Handle away from ignition sources.
Consult the latest Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[9][10][11][12]
Detailed Experimental Protocol: SNAr Synthesis
This protocol describes the reaction of 2-chloro-5-nitropyridine with piperazine. A key consideration is the use of excess piperazine, which serves a dual purpose: it acts as the nucleophile and as a base to quench the HCl byproduct, while also driving the reaction towards the desired mono-arylated product and minimizing the formation of the 1,4-bis(5-nitropyridin-2-yl)piperazine byproduct.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-5-nitropyridine | >98% | Standard Supplier | |
| Piperazine (anhydrous) | >99% | Standard Supplier | Store in a desiccator. |
| Acetonitrile (MeCN) | Anhydrous | Standard Supplier | |
| N,N-Diisopropylethylamine (DIPEA) | >99% | Standard Supplier | Optional base, if not using excess piperazine. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
| Round-bottom flask | - | Standard Supplier | Equipped with a reflux condenser and magnetic stir bar. |
| Magnetic stir plate with heating | - | Standard Supplier | |
| TLC plates (Silica gel 60 F₂₅₄) | - | Standard Supplier | |
| Rotary Evaporator | - | Standard Supplier |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (5.0 g, 31.5 mmol, 1.0 equiv.).
-
Reagent Addition: Add piperazine (8.14 g, 94.5 mmol, 3.0 equiv.) followed by acetonitrile (100 mL). Note: The large excess of piperazine helps prevent di-substitution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring.
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in Dichloromethane). The starting material, 2-chloro-5-nitropyridine, should be consumed within 4-8 hours.
-
Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Aqueous Wash: Collect the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with a saturated NaCl solution (brine) (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellow solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure this compound.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting yellow solid under high vacuum to obtain the final product.
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Expected Results & Characterization
The protocol is expected to yield the target compound as a yellow solid with a yield typically ranging from 80-95%.
| Parameter | Expected Result |
| Yield | 80-95% |
| Appearance | Yellow solid |
| Molecular Formula | C₉H₁₂N₄O₂ |
| Molecular Weight | 208.22 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.95 (d, 1H), 8.20 (dd, 1H), 6.90 (d, 1H), 3.60 (t, 4H), 2.85 (t, 4H), 2.5 (s, 1H, NH). Note: Exact shifts may vary.[13] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160.1, 155.8, 145.5, 135.2, 106.9, 45.2, 44.8. Note: Exact shifts may vary.[13] |
| Mass Spec (ESI+) | m/z = 209.1 [M+H]⁺ |
Note: The characterization data is predicted based on the structure and similar compounds reported in the literature. It is common to observe some peak broadening in the NMR spectra of piperazine derivatives due to conformational exchange.[14][15][16]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. Loss of product during work-up. | Increase reaction time and monitor carefully by TLC. Ensure pH is basic before extraction to prevent the protonated product from partitioning into the aqueous layer. |
| Significant Bis-Arylated Byproduct | Insufficient excess of piperazine. | Increase the molar equivalents of piperazine to 4-5 equivalents. |
| Reaction Stalls | Poor quality or wet reagents/solvent. Insufficient temperature. | Use anhydrous piperazine and anhydrous grade solvent. Ensure the reaction mixture is reaching the correct reflux temperature. |
| Difficult Purification | Byproducts co-eluting with the product. | Adjust the polarity of the chromatography eluent system. Consider a different solvent system (e.g., Dichloromethane/Methanol). |
Reaction Scheme Visualization
Caption: SNAr reaction for the synthesis of this compound.
References
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- 2-Chloro-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia Limited.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
- Ullmann condensation. Wikipedia.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.
- Alkylated piperazine compounds. Google Patents.
- Buchwald–Hartwig amination. Wikipedia.
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.
- The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate.
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
- Ullmann reaction. Wikipedia.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Pennsylvania.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Piperazine synthesis. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- Purification of piperazine. Google Patents.
- Ullmann Reaction. Organic Chemistry Portal.
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- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. 2-Chloro-5-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Large-Scale Synthesis of 1-(5-Nitropyridin-2-yl)piperazine
Document ID: ANPS-20260110-82205-58-1
Abstract
This document provides a comprehensive and scalable protocol for the synthesis of 1-(5-Nitropyridin-2-yl)piperazine, a critical building block in contemporary drug discovery and development. The synthesis is based on a classical Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-5-nitropyridine and piperazine. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, process safety, in-process controls, and analytical validation required for successful and reproducible large-scale production. The protocols and insights are tailored for researchers, process chemists, and drug development professionals aiming to transition from bench-scale synthesis to kilogram-scale production.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 82205-58-1) is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting various receptors and enzymes.[2] The nitropyridine component of this molecule offers a versatile chemical handle; the nitro group can be readily reduced to an amine, which then serves as a linchpin for further molecular elaboration, for instance, in the synthesis of kinase inhibitors.[1][3]
The synthesis detailed herein leverages the inherent reactivity of the 2-chloro-5-nitropyridine substrate. The pyridine ring, being electron-deficient, is primed for nucleophilic attack. This reactivity is significantly amplified by the potent electron-withdrawing effect of the nitro group at the 5-position, which stabilizes the intermediate Meisenheimer complex. The chlorine atom at the 2-position functions as an excellent leaving group, facilitating a high-yielding SNAr reaction.[4]
This guide provides a robust, field-tested methodology for synthesizing this intermediate on a large scale, with a focus on yield, purity, safety, and scalability.
Reaction Mechanism and Rationale
The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves two key steps:
-
Nucleophilic Attack: The secondary amine of piperazine acts as the nucleophile, attacking the electron-deficient carbon atom at the C2 position of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, yielding the final product.
The presence of the nitro group para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction and promoting high conversion rates.[4]
Large-Scale Synthesis Protocol
This protocol is designed for a target scale of ~1.0 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay by trained personnel.
Materials and Equipment
| Reagent / Material | CAS No. | Grade | Supplier Example |
| 2-Chloro-5-nitropyridine | 4548-45-2 | >98% | Sigma-Aldrich, TCI |
| Piperazine (Anhydrous) | 110-85-0 | >99% | Acros Organics, Alfa Aesar |
| Acetonitrile (MeCN) | 75-05-8 | Anhydrous | Fisher Scientific, VWR |
| Deionized Water | 7732-18-5 | N/A | In-house |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl) | 7647-14-5 | N/A | In-house |
| Anhydrous Sodium Sulfate | 7757-82-6 | Granular | EMD Millipore |
Equipment:
-
20 L glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.
-
Addition funnel (2 L).
-
Heating/cooling mantle.
-
Large-scale rotary evaporator.
-
Nutsche filter or similar filtration apparatus.
-
Vacuum oven.
Experimental Parameters
| Parameter | Value | Molar Ratio | Notes |
| 2-Chloro-5-nitropyridine | 1.58 kg | 1.0 equiv. | Limiting Reagent |
| Piperazine | 2.58 kg | 3.0 equiv. | Acts as nucleophile and base |
| Acetonitrile | 10 L | ~6.3 L/kg | Solvent |
| Reaction Temperature | 80-82 °C | N/A | Reflux |
| Reaction Time | 6-8 hours | N/A | Monitor by HPLC |
| Expected Yield | 1.8 - 2.0 kg | 85-95% | Based on limiting reagent |
Step-by-Step Procedure
-
Reactor Setup: Assemble the 20 L reactor under a nitrogen atmosphere. Ensure all joints are sealed and the system is inert.
-
Reagent Charging: Charge the reactor with acetonitrile (10 L) and anhydrous piperazine (2.58 kg). Begin stirring to dissolve the piperazine. A mild exotherm may be observed.
-
Heating: Heat the stirred mixture to reflux (approximately 80-82 °C).
-
Substrate Addition: In a separate vessel, dissolve 2-chloro-5-nitropyridine (1.58 kg) in warm acetonitrile (if necessary, use minimal heat). Transfer this solution to the addition funnel.
-
Controlled Feed: Add the 2-chloro-5-nitropyridine solution dropwise to the refluxing piperazine solution over a period of 1-2 hours. Maintain a steady reflux and monitor the internal temperature.
-
Reaction: After the addition is complete, maintain the reaction at reflux for 6-8 hours.
-
In-Process Control (IPC): After 6 hours, carefully take a sample from the reaction mixture. Analyze by TLC (e.g., 1:1 Hexane:EtOAc) or HPLC to confirm the consumption of the starting material (2-chloro-5-nitropyridine). If the reaction is incomplete, continue heating for another 1-2 hours.
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Work-up: To the resulting slurry, add deionized water (10 L) and stir vigorously. The product should precipitate as a yellow solid. The excess piperazine and piperazine hydrochloride salt will dissolve in the aqueous phase.
-
Isolation: Isolate the solid product by filtration using a Nutsche filter. Wash the filter cake thoroughly with deionized water (3 x 2 L) until the filtrate is neutral (pH ~7). This step is critical to remove any remaining piperazine salts.
-
Drying: Dry the yellow solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expertise & Field-Proven Insights
-
Why a 3-fold excess of Piperazine? Using a significant excess of piperazine serves a dual purpose. First, it acts as the nucleophile. Second, and crucially for large-scale synthesis, it serves as the base to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] This eliminates the need for an external base (like triethylamine or potassium carbonate), which would form salts that could complicate the purification process.[4]
-
Solvent Choice: Acetonitrile is an excellent choice due to its appropriate boiling point for the reaction and its ability to dissolve both reactants. For even larger scales, solvents like DMSO can be used, but their high boiling points make them more difficult to remove.[5] Isopropanol/water mixtures have also been reported and can be a more environmentally friendly option.[4]
-
Managing Exothermicity: The SNAr reaction is exothermic. A controlled, slow addition of the 2-chloro-5-nitropyridine solution into the heated piperazine solution is paramount for thermal management and safety on a large scale. A runaway reaction can lead to pressure buildup and loss of control.
-
Purification Strategy: For this specific product, a simple aqueous work-up and water wash is often sufficient to achieve >98% purity. The product has low solubility in water, while the piperazine hydrochloride byproduct is highly soluble. If further purification is required, recrystallization from ethanol or isopropanol is effective.
Safety, Handling, and Waste Management
Trustworthiness through Safety: A reliable protocol is a safe protocol. Adherence to the following guidelines is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7] When handling large quantities of powders, respiratory protection is advised.[6]
-
Reagent Hazards:
-
2-Chloro-5-nitropyridine: Harmful if swallowed.[6] Causes skin and serious eye irritation.[7][8] May cause respiratory irritation.[6][8] Avoid breathing dust.[6][9]
-
Piperazine: Corrosive. Causes skin burns and eye damage. Handle with extreme care.
-
Acetonitrile: Flammable liquid and vapor. Toxic if inhaled or absorbed through the skin.
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[8]
-
-
Waste Disposal: The aqueous filtrate will contain excess piperazine and its salt. This should be neutralized and disposed of in accordance with local, regional, and national environmental regulations. Do not discharge into drains.[10]
Analytical Quality Control for Product Validation
To ensure the final product meets the required specifications, the following analytical tests should be performed.
| Technique | Purpose | Typical Result / Specification |
| Appearance | Visual Inspection | Yellow to light brown crystalline solid |
| Melting Point | Identity & Purity | 145-149 °C |
| HPLC | Purity & Quantification | >98% purity (by area %) |
| ¹H NMR | Structural Confirmation | Spectrum consistent with the structure of this compound |
| Mass Spec (MS) | Molecular Weight | [M+H]⁺ = 209.1 |
A validated HPLC method is crucial for accurate purity determination.[11][12] A typical method might use a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA).
Overall Synthesis Workflow
The following diagram outlines the complete workflow from raw materials to the final, validated product.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Chloro-5-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for the Strategic Use of 1-(5-Nitropyridin-2-yl)piperazine in Kinase Inhibitor Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-(5-Nitropyridin-2-yl)piperazine, a pivotal building block in the synthesis of contemporary kinase inhibitors. We will dissect the strategic importance of both the piperazine and nitropyridine moieties, offering a rationale for their prevalence in medicinal chemistry. Detailed, field-proven protocols for the synthesis of this key intermediate via Nucleophilic Aromatic Substitution (SNAr) are provided, alongside a practical guide to its subsequent elaboration into advanced kinase inhibitor scaffolds, exemplified by the synthesis of a key precursor to the CDK4/6 inhibitor, Ribociclib. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their kinase inhibitor discovery programs.
Introduction: The Strategic Value of the this compound Scaffold
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern oncology and inflammation research.[1] Within the vast chemical space explored, certain structural motifs have emerged as "privileged scaffolds" due to their favorable interactions with the kinase ATP-binding site and their contribution to desirable pharmacokinetic properties.[2][3] The this compound moiety is a prime example of such a scaffold, synergistically combining the advantageous features of both the piperazine and nitropyridine rings.
-
The Piperazine Ring: This versatile heterocycle is a mainstay in medicinal chemistry for several reasons.[4] It often serves as a flexible linker connecting key pharmacophoric elements, enabling optimal positioning within the target protein.[2] Furthermore, its basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and providing opportunities for crucial ionic interactions with acidic residues, such as aspartate, in the kinase hinge region.[1][2] Modifications to the piperazine ring can also be used to fine-tune a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]
-
The 2-Aminopyridine Moiety (Post-Reduction): The 2-substituted pyridine core is a well-established "hinge-binder" in kinase inhibitors.[6] Following the reduction of the nitro group to an amine, the resulting 2-aminopyridine fragment can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[7]
-
The Nitro Group as a Synthetic Handle and Modulator: The electron-withdrawing nitro group is instrumental for the synthesis of the parent scaffold. It strongly activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr), facilitating the efficient coupling of piperazine to the pyridine core.[8][9] Subsequently, the nitro group serves as a versatile precursor to an amino group via reduction. This transformation is a key step in the synthesis of many kinase inhibitors, unmasking the crucial hinge-binding functionality.[10][11]
This guide will provide the practical knowledge to harness the synthetic and strategic advantages of this compound.
Synthesis of the Key Intermediate: this compound
The most common and efficient method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-5-nitropyridine and piperazine. The strong electron-withdrawing effect of the nitro group at the 5-position makes the C2 position of the pyridine ring highly electrophilic and susceptible to attack by the nucleophilic piperazine.[8][9]
Caption: Synthetic pathway for this compound via SNAr.
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol provides a robust method for the gram-scale synthesis of the title compound.
Materials:
-
2-Chloro-5-nitropyridine
-
Piperazine (anhydrous)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Ethanol (anhydrous) or Acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv.).
-
Dissolution: Dissolve the starting material in anhydrous ethanol or acetonitrile to a concentration of approximately 0.1-0.2 M.
-
Addition of Reagents: Add piperazine (a slight excess, e.g., 1.1-1.5 equiv.) to the solution. Note: Using a larger excess of piperazine can lead to the formation of the bis-arylated byproduct. Subsequently, add a base such as triethylamine (1.2 equiv.) to scavenge the HCl generated during the reaction.[2]
-
Reaction: Heat the reaction mixture to reflux (for ethanol, ~78 °C) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 10:1 dichloromethane:methanol eluent) until the starting material is consumed.[2]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Partition the residue between ethyl acetate and water or a saturated aqueous NaHCO3 solution.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford this compound as a solid.
Application in Kinase Inhibitor Synthesis: A Case Study
This compound is a key intermediate in the synthesis of several clinically important kinase inhibitors, including the CDK4/6 inhibitor Ribociclib.[3][6] The following workflow outlines the strategic steps to elaborate this intermediate into a more complex scaffold.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2019082143A1 - An improved process for the preparation of ribociclib and its salts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Nitropyridin-2-yl)piperazine
Welcome to the technical support center for the synthesis of 1-(5-Nitropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we address specific experimental issues with in-depth explanations and provide validated troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
Low yield in the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with piperazine can be attributed to several factors. The most common culprits include incomplete reaction, degradation of starting materials or product, and competing side reactions.
Key Considerations for Yield Optimization:
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts and lead to decomposition. It is crucial to find the optimal temperature that balances reaction kinetics and product stability. For instance, some procedures call for refluxing in acetonitrile, while others may use milder conditions.
-
Choice of Base: An appropriate base is essential to neutralize the HCl generated during the reaction. The choice and stoichiometry of the base can significantly impact the reaction. A weak, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sodium bicarbonate is often preferred to minimize side reactions.[1]
-
Solvent Selection: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents like acetonitrile, DMSO, or DMF are generally effective for SNAr reactions.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.
Q2: I am observing a significant amount of a di-substituted byproduct. How can I prevent the formation of 1,4-bis(5-nitropyridin-2-yl)piperazine?
The formation of the di-substituted byproduct, 1,4-bis(5-nitropyridin-2-yl)piperazine, is a common issue arising from the fact that piperazine has two reactive secondary amine groups. Once the first substitution occurs to form the desired product, the remaining N-H group can react with another molecule of 2-chloro-5-nitropyridine.
Strategies to Minimize Di-substitution:
-
Molar Ratio of Reactants: Using a large excess of piperazine (e.g., 3-5 equivalents) can statistically favor the mono-substitution reaction. This ensures that a molecule of 2-chloro-5-nitropyridine is more likely to encounter an unreacted piperazine molecule rather than a molecule of the mono-substituted product.
-
Use of a Mono-Protected Piperazine: A more controlled approach is to use a mono-protected piperazine, such as 1-Boc-piperazine.[2] The Boc (tert-butyloxycarbonyl) group protects one of the amine functionalities, allowing for selective mono-arylation. The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the desired product.[2]
-
Slow Addition of the Electrophile: Adding the 2-chloro-5-nitropyridine solution dropwise to a solution of excess piperazine can help maintain a high concentration of the unreacted nucleophile, thereby minimizing the chance of di-substitution.
Troubleshooting Guide
Problem 1: Difficulty in Purifying the Final Product
Symptoms:
-
The isolated product is an oil or a waxy solid instead of the expected yellow solid.[2]
-
NMR or LC-MS analysis shows multiple impurities that are difficult to separate by column chromatography.
Root Causes and Solutions:
-
Presence of Excess Piperazine: Piperazine is highly water-soluble and basic. An acid-base extraction can be effective for its removal. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with water or a dilute acid solution (e.g., 1M HCl) to protonate and extract the excess piperazine into the aqueous layer. Be cautious, as the product itself can also be protonated and may have some solubility in the acidic aqueous phase.
-
Formation of Di-substituted Byproduct: This byproduct is typically less polar than the desired mono-substituted product.
-
Column Chromatography: A carefully optimized gradient elution on silica gel can separate the two compounds. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a gradual increase in the polar solvent is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective purification method.
-
-
Residual Solvents or Reagents: Ensure that the product is thoroughly dried under vacuum to remove any residual solvents.
Protocol for Acid-Base Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (250 mL).
-
Wash the organic layer sequentially with 1N aqueous NaOH solution (200 mL) and 3N aqueous NaOH solution (100 mL) to remove any acidic impurities and deprotonate the product if it was protonated.[2]
-
Separate the organic layer.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
Problem 2: Incomplete Reaction or Stalled Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 2-chloro-5-nitropyridine even after prolonged reaction time.
Root Causes and Solutions:
-
Insufficient Activation of the Pyridine Ring: The SNAr reaction is dependent on the electron-withdrawing nature of the nitro group to activate the pyridine ring for nucleophilic attack.[3][4] If the reaction is sluggish, ensure that the starting material is indeed 2-chloro-5-nitropyridine and not an isomer with a different substitution pattern.
-
Low Reaction Temperature: Gently increasing the reaction temperature in increments of 10°C while monitoring the reaction progress can help drive the reaction to completion. However, be mindful of potential byproduct formation at higher temperatures.
-
Deactivation of the Nucleophile: Ensure that the piperazine has not been protonated by an acidic impurity before the reaction starts. The presence of a suitable base is crucial to maintain the nucleophilicity of the piperazine.
-
Poor Solubility of Reactants: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow. Consider switching to a solvent with better solubilizing properties, such as DMSO.
Visualizing the Chemistry
Reaction Mechanism and Side Reaction
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the addition of the nucleophile to the aromatic ring followed by the elimination of the leaving group.
Caption: SNAr mechanism for the synthesis and the formation of the di-substituted byproduct.
Troubleshooting Workflow
When encountering issues with the synthesis, a systematic approach can help identify and resolve the problem.
Caption: A systematic workflow for troubleshooting common synthesis issues.
Quantitative Data Summary
| Parameter | Condition | Expected Outcome | Common Issue | Troubleshooting Action |
| Piperazine Equivalents | 1.1 - 1.5 eq. | Moderate yield, potential for byproduct | Significant di-substitution | Increase to >3 equivalents or use Boc-piperazine |
| >3 eq. | High yield of mono-substituted product | Difficulty removing excess piperazine | Acid-base workup | |
| Temperature | Room Temperature | Slower reaction rate | Incomplete reaction | Increase temperature to 50-80°C or reflux |
| Reflux (e.g., in ACN) | Faster reaction rate | Potential for byproduct formation/degradation | Optimize reaction time by monitoring with TLC/LC-MS | |
| Base | No Base | Reaction stalls due to HCl formation | Low to no yield | Add a non-nucleophilic base (e.g., DIPEA, NaHCO₃) |
| Strong Nucleophilic Base | - | Potential for competing side reactions | Use a hindered or weak base |
References
- Alkylated piperazine compounds - Google P
- Piperazine synthesis - Organic Chemistry Portal.[Link]
- Synthesis of 1-methyl-3-(5-nitropyridin-2-yl)
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.[Link]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - N
Sources
Technical Support Center: Synthesis of 1-(5-Nitropyridin-2-yl)piperazine
Welcome to the technical support center for the synthesis of 1-(5-Nitropyridin-2-yl)piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this critical intermediate. Our guidance is grounded in established chemical principles and practical, field-proven experience.
Introduction
The synthesis of this compound is a cornerstone reaction in the development of numerous active pharmaceutical ingredients (APIs), most notably as a key intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin[1][2]. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-5-nitropyridine and piperazine. While seemingly straightforward, this reaction is often plagued by issues such as low yields, challenging purifications, and the formation of undesirable byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these obstacles and achieve a robust and efficient synthesis.
Reaction Workflow Overview
The synthesis of this compound is typically achieved through the reaction of a 2-halo-5-nitropyridine with piperazine in the presence of a base. A general workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in this SNAr reaction can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Monitoring: It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-halo-5-nitropyridine) is consumed[3].
-
Reaction Time and Temperature: The reaction time can vary significantly based on the reactivity of the halide and the reaction temperature. For instance, reactions with 2-chloro-5-nitropyridine may require longer reaction times or higher temperatures compared to 2-bromo-5-nitropyridine. While some procedures suggest refluxing for 8 hours in acetonitrile, others may require heating at 80 °C for 5 hours in dimethyl sulfoxide (DMSO)[3]. Consider incrementally increasing the reaction time or temperature and monitoring the impact on the reaction profile.
-
-
Suboptimal Reagents and Conditions:
-
Choice of Halide: The nature of the leaving group on the pyridine ring is critical. The reactivity order for SNAr reactions is generally F > Cl > Br > I. While 2-fluoro-5-nitropyridine would be the most reactive, its stability and cost may be prohibitive. 2-Chloro- and 2-bromo-5-nitropyridine are common choices. If you are using the chloro-derivative and experiencing low yields, switching to the bromo-derivative could enhance the reaction rate.
-
Base Selection: An appropriate base is necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity. Common bases include diisopropylethylamine (DIPEA) or an excess of piperazine itself[3]. Ensure the base is of good quality and used in the correct stoichiometric amount (at least one equivalent).
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and DMSO are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile[3][4]. A solvent screen may be necessary to identify the optimal medium for your specific conditions.
-
-
Side Reactions: The formation of byproducts is a common cause of low yields. The most prevalent side reaction is the di-substitution of piperazine, leading to the formation of 1,4-bis(5-nitropyridin-2-yl)piperazine.
-
Control of Stoichiometry: To minimize di-substitution, it is crucial to use an excess of piperazine relative to the 2-halo-5-nitropyridine. A molar ratio of 1.2 to 1.5 equivalents of piperazine is a good starting point[3]. Using piperazine as the limiting reagent will almost certainly lead to the formation of the di-substituted byproduct.
-
Question 2: I am observing a significant amount of the di-substituted byproduct, 1,4-bis(5-nitropyridin-2-yl)piperazine. How can I prevent its formation?
Answer:
The formation of the di-substituted byproduct is a classic problem in reactions involving piperazine. The key to minimizing this impurity lies in controlling the reaction stoichiometry and the mode of addition.
Caption: Reaction pathway showing the formation of the desired product and the di-substituted byproduct.
-
Piperazine Excess: As mentioned previously, using a molar excess of piperazine is the most effective strategy. This ensures that a molecule of 2-halo-5-nitropyridine is more likely to encounter a molecule of free piperazine rather than the mono-substituted product.
-
Slow Addition: Adding the 2-halo-5-nitropyridine solution slowly to the solution of piperazine can help maintain a high concentration of free piperazine throughout the reaction, further disfavoring the second substitution.
-
Use of a Protecting Group: For applications where extremely high purity is required and di-substitution is a persistent issue, consider using a mono-protected piperazine, such as N-Boc-piperazine. The reaction with 2-halo-5-nitropyridine will yield the mono-substituted, N-Boc protected product. The Boc group can then be removed in a subsequent step, typically by treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[5][6]. While this adds an extra step to the synthesis, it provides excellent control over the selectivity.
Question 3: The purification of my crude product is difficult, and I am struggling to obtain a pure compound. What are the best purification strategies?
Answer:
Effective purification is critical for obtaining high-quality this compound. The choice of method depends on the nature and quantity of the impurities.
-
Crystallization: If the desired product is a solid and the main impurity is the di-substituted byproduct, crystallization can be a highly effective and scalable purification method. The di-substituted product is generally much less polar and may have significantly different solubility properties. Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes, to find conditions where the desired product crystallizes out, leaving the impurities in the mother liquor.
-
Column Chromatography: For smaller scale reactions or when dealing with multiple impurities with similar polarities, silica gel column chromatography is a reliable option[3][7]. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The polarity can be adjusted based on the TLC analysis of the crude mixture.
-
Acid-Base Extraction: The basic nature of the piperazine nitrogen in the desired product can be exploited for purification.
-
Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired mono-substituted product will be protonated and move into the aqueous layer, while the less basic di-substituted byproduct and other non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and basify it with a base like sodium hydroxide or sodium bicarbonate to a pH of 9-10.
-
Extract the now deprotonated product back into an organic solvent.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 2-halo-5-nitropyridine and piperazine?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.
Caption: The two-step mechanism of the SNAr reaction.
-
Nucleophilic Attack: The nucleophilic nitrogen of piperazine attacks the carbon atom bearing the halogen on the electron-deficient pyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[8]. The strong electron-withdrawing nitro group at the para-position is crucial for stabilizing this intermediate. This step is typically the rate-determining step of the reaction[9].
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the halide ion (e.g., Cl⁻ or Br⁻), yielding the final product.
Q2: Which is a better starting material: 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine?
A2: The choice depends on a balance of reactivity, cost, and availability. In SNAr reactions, the bond to the leaving group is broken in the second, fast step, so the bond strength is less important than the ability of the halogen to stabilize the negative charge in the transition state of the rate-determining step. Electronegativity plays a more significant role here. Therefore, the general reactivity order is F > Cl > Br > I. However, in practice, both 2-chloro- and 2-bromo-5-nitropyridine are commonly used. 2-Bromo-5-nitropyridine will generally react faster than 2-chloro-5-nitropyridine under the same conditions, which can be advantageous for reducing reaction times or temperatures. However, 2-chloro-5-nitropyridine is often less expensive. For a robust process, 2-bromo-5-nitropyridine might be preferred for its higher reactivity, potentially leading to a cleaner reaction profile.
Q3: Can I use other bases besides DIPEA?
A3: Yes, other non-nucleophilic tertiary amines like triethylamine (TEA) can be used. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be employed, particularly in polar apathetic solvents like DMF or DMSO where they have better solubility. In some cases, an excess of piperazine itself can serve as both the nucleophile and the base, simplifying the reaction mixture.
Q4: How can I monitor the reaction progress effectively?
A4: TLC is a quick and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., 50% ethyl acetate in hexanes) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light. For more quantitative analysis and to accurately determine the consumption of the starting material, HPLC is the preferred method.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, standard laboratory safety precautions should always be followed.
-
Reagents: 2-Halo-5-nitropyridines are irritants and should be handled with care in a fume hood. Piperazine is corrosive and can cause burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many of the organic solvents used are flammable and have associated health risks. Ensure adequate ventilation and avoid sources of ignition.
-
Reaction Conditions: If running the reaction at elevated temperatures, use a proper heating mantle and condenser to prevent solvent loss and ensure safe operation.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (1.5 equivalents) and a suitable solvent (e.g., acetonitrile, 10 mL per mmol of the limiting reagent).
-
Stir the mixture until the piperazine is fully dissolved.
-
Add 2-bromo-5-nitropyridine (1.0 equivalent) to the solution.
-
Add diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Heat the reaction mixture to reflux (for acetonitrile, this is approximately 82 °C) and monitor the progress by TLC or HPLC.
-
Once the starting material is consumed (typically 5-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue using one of the methods described in the troubleshooting section (e.g., column chromatography or acid-base extraction).
| Parameter | Recommended Value |
| Piperazine | 1.2 - 1.5 equivalents |
| Base (DIPEA) | 1.1 - 1.3 equivalents |
| Solvent | Acetonitrile, THF, or DMSO |
| Temperature | 80 °C to reflux |
| Reaction Time | 5 - 12 hours (monitor) |
Table 1: Recommended Reaction Parameters
References
- ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction.
- Kumar, N., et al. (2018). Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities. Research on Chemical Intermediates, 44(5).
- Quick Company. A Process For The Preparation Of Teneligliptin Intermediate.
- Google Patents. US20130116245A1 - Alkylated piperazine compounds.
- ResearchGate. a Retrosynthetic strategy for teneligliptin (1) and b synthetic route designed to achieve compound 1.
- Google Patents. US9518048B2 - Process for the preparation of teneligliptin.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- National Institutes of Health. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
- Organic Chemistry Portal. Piperazine synthesis.
- National Institutes of Health. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase.
- Google Patents. US2919275A - Purification of piperazine.
- Google Patents. Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
- National Institutes of Health. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor.
- ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- Chegg. Question: Did you correctly predict which 2-halo-5-nitropyridine would react the fastest?.
- PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions.
- ResearchGate. Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea.
- White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. A Process For The Preparation Of Teneligliptin Intermediate [quickcompany.in]
- 6. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
- 7. Teneligliptin synthesis - chemicalbook [chemicalbook.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solved Did you correctly predict which | Chegg.com [chegg.com]
Technical Support Center: Chromatographic Purification of 1-(5-Nitropyridin-2-yl)piperazine
This technical support guide provides in-depth troubleshooting for the chromatographic purification of 1-(5-Nitropyridin-2-yl)piperazine. Designed for researchers, scientists, and drug development professionals, this document addresses common challenges in a direct question-and-answer format, blending technical accuracy with field-proven insights to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Section 1: Poor Peak Shape & Tailing
Question 1: Why am I observing severe peak tailing during the purification of this compound on a silica gel column?
Answer: Peak tailing is the most common issue encountered when purifying basic compounds like this compound on standard silica gel.[1] The root cause lies in the chemical interaction between the basic nitrogen atoms of the piperazine and pyridine rings and the acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This strong, non-ideal interaction creates multiple retention mechanisms, causing a portion of the analyte molecules to lag behind the main band, resulting in a "tailing" or asymmetrical peak.[2]
Other factors that can contribute to or exacerbate peak tailing include:
-
Column Overload : Injecting an excessive amount of crude material can saturate the active sites on the stationary phase.[3]
-
Solvent Mismatch : A significant difference in polarity between the sample solvent and the mobile phase can cause peak distortion.
-
Physical Issues : Voids in the column packing bed or excessive dead volume in the chromatography system can disrupt the flow path and deform the peak shape.[1]
Question 2: How can I eliminate or reduce peak tailing in normal-phase (silica gel) chromatography?
Answer: To achieve a symmetrical (Gaussian) peak shape, you must neutralize the problematic interactions with the silica surface.[4] The most effective strategy is to add a basic modifier to your mobile phase. This additive, often a volatile amine, acts as a "competing base" that preferentially interacts with the acidic silanol sites, effectively shielding your target compound from these interactions.[3][5]
Experimental Protocol: Preparing a Modified Mobile Phase for Normal-Phase Chromatography
-
Solvent System Selection : Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point for compounds of this polarity is a mixture of a non-polar solvent (like Hexane or Heptane) and a polar solvent (like Ethyl Acetate or Dichloromethane/Methanol).
-
Modifier Addition : To the optimized solvent system, add a small percentage of a basic modifier.
-
Triethylamine (TEA) : Add 0.1-1% TEA by volume to the mobile phase (e.g., 1 mL of TEA in 999 mL of your chosen solvent mixture).[3] TEA is highly effective but be aware that it can be difficult to remove completely during solvent evaporation.
-
Ammonia : For a more volatile option, use a solution of methanol saturated with ammonia. Prepare this by bubbling ammonia gas through methanol or by using a concentrated ammonium hydroxide solution (e.g., adding 1-2% of a 7N methanolic ammonia solution to your mobile phase).
-
-
Column Equilibration : Before loading your sample, ensure the column is thoroughly equilibrated with the modified mobile phase. Flush the packed column with at least 5-10 column volumes of the eluent containing the basic additive. This step is critical for deactivating all the active sites on the silica.
-
Sample Loading : Dissolve your crude sample in a minimum amount of the mobile phase (or a solvent of similar or lower polarity) and load it onto the column.
-
Elution & Analysis : Proceed with the elution and collect fractions, monitoring by TLC. The peaks should now be significantly more symmetrical.
Question 3: What are the best practices for improving peak shape in Reverse-Phase HPLC (RP-HPLC)?
Answer: Similar principles apply to RP-HPLC, but the strategies are adapted for the reverse-phase environment. The goal is again to minimize interactions with residual silanols on C18 or other silica-based reverse-phase columns.
-
Mobile Phase pH Adjustment : Working at a low pH (e.g., 2.5-3.5) is highly effective.[2] At this pH, the majority of surface silanol groups are protonated and thus neutralized, preventing them from interacting with the protonated basic analyte.[1][2]
-
Use of Competing Bases : Adding a silanol suppressor like triethylamine (TEA) to the mobile phase at a concentration of around 5-10 mM can improve peak shape by competing for active silanol sites.[2] However, this approach can sometimes shorten column lifetime due to hydrolysis of the stationary phase.[2]
-
Employ a Base-Deactivated Column : Modern HPLC columns, often labeled as "base-deactivated," "high-purity silica," or designed for high pH stability (like hybrid particle columns), have a much lower concentration of active silanol sites.[5][7] Using these columns provides excellent peak shape for basic compounds without requiring extreme mobile phase conditions.
Data Presentation: Troubleshooting Peak Tailing
| Problem | Chromatography Mode | Primary Cause | Recommended Solution | Key Considerations |
| Peak Tailing | Normal-Phase (Silica) | Interaction with acidic silanols | Add 0.1-1% Triethylamine (TEA) or Ammonia to the mobile phase.[3][5] | Ensure thorough column equilibration with the modified mobile phase. |
| Peak Tailing | Reverse-Phase (HPLC) | Interaction with residual silanols | Lower mobile phase pH to 2.5-3.5 with a phosphate buffer.[2] | Watch for buffer precipitation at high organic solvent concentrations.[2] |
| Persistent Tailing | Reverse-Phase (HPLC) | Highly active column | Switch to a modern, base-deactivated or hybrid particle column (e.g., XBridge, Luna Omega).[2] | These columns are more robust and provide better peak shape for bases. |
Section 2: Resolution & Separation Issues
Question 4: I am struggling to separate this compound from its starting materials (e.g., piperazine or 2-chloro-5-nitropyridine). How can I improve resolution?
Answer: Poor resolution occurs when the chromatographic conditions fail to adequately differentiate between compounds of similar polarity. A systematic approach to method development is required.
-
Optimize Mobile Phase Polarity : This is the first and most crucial step. Use TLC to test a range of solvent systems.
-
If your product and an impurity are co-eluting, they have the same Retention Factor (Rf). You need to change the selectivity of the mobile phase.
-
Instead of just increasing or decreasing the percentage of a polar solvent, try changing the solvent itself. For example, if a Hexane/Ethyl Acetate system fails, try a Dichloromethane/Methanol system. Different solvents interact with your compounds through different mechanisms (e.g., hydrogen bonding, dipole-dipole), which can alter the relative separation.
-
-
Consider an Alternative Stationary Phase : If optimizing the mobile phase on silica gel is unsuccessful, the issue may be the stationary phase itself.
-
Alumina (Al₂O₃) : Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying basic compounds, as it minimizes the acidic interactions that cause tailing and can offer different selectivity.
-
Reverse-Phase Chromatography : If the impurities have significantly different hydrophobicities, reverse-phase chromatography is a powerful option.[8][9] In this mode, more hydrophobic molecules are retained longer.[8][10]
-
-
Employ Gradient Elution : In column chromatography, a step-gradient, where you incrementally increase the polarity of the mobile phase during the run, can help to first elute less polar impurities in a weaker solvent, then elute your more polar product with a stronger solvent.[11]
Visualization: Troubleshooting Workflow
Caption: A high-level workflow for troubleshooting common chromatography issues.
Section 3: Compound Stability & Recovery
Question 5: My yield after column chromatography is consistently low, even though the reaction appears complete by TLC. What is happening to my product?
Answer: Low recovery is typically caused by one of two issues: irreversible adsorption to the stationary phase or on-column degradation.
-
Irreversible Adsorption : The same strong interactions with acidic silanols that cause peak tailing can, in severe cases, lead to your compound binding so tightly that it does not elute from the column at all. The solution for this is the same as for peak tailing: deactivate the silica gel by adding a basic modifier (TEA or ammonia) to your eluent.[3][5]
-
On-Column Degradation : Although this compound is generally stable, the acidic surface of silica gel can catalyze the degradation of sensitive compounds. If you suspect degradation, you must verify it.
Experimental Protocol: 2D-TLC for Stability Assessment
This technique helps determine if your compound is stable on the silica stationary phase.[1]
-
Spotting : Take a square TLC plate and spot your crude material in the bottom-left corner.
-
First Development : Develop the plate in your chosen solvent system.
-
Drying and Rotation : Remove the plate from the chamber and dry it completely. It is crucial to ensure all solvent has evaporated. Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now at the bottom.
-
Second Development : Develop the plate again in the exact same solvent system.
-
Analysis :
-
Stable Compound : If the compound is stable, all spots will now lie on a 45-degree diagonal line from the origin (bottom-left).
-
Unstable Compound : If new spots appear that are not on this diagonal, it indicates that the compound degraded while adsorbed on the silica plate between the two runs.[1]
-
If degradation is confirmed, you should switch to a more inert stationary phase, such as alumina or a polymer-based column, or spend less time on the column by using a faster flow rate or a steeper gradient.[1]
Visualization: Method Development Logic
Caption: A logical workflow for systematically developing a purification method.
References
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Waters Corpor
- Agilent Technologies. (2023, August 10).
- Gilar, M., et al. (2005, August 5).
- Agilent Technologies. (2023, August 10).
- ALWSCI. (2025, November 27).
- Molnar, I., & Horvath, C. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical Chemistry, 22(9), 1497-502.
- Wikipedia.
- Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- BenchChem.
- Phenomenex. Reversed Phase HPLC Columns.
- Chrom Tech, Inc. (2025, October 20).
- BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds.
- ChemicalBook. This compound.
- Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98.
- EMU Physics Department. (2023, July 4).
- BenchChem. Technical Support Center: Purification of 2-Methyl-5-(pyrrolidin-2-yl)pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. chromtech.com [chromtech.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stability of 1-(5-Nitropyridin-2-yl)piperazine in Solution
Welcome to the technical support center for 1-(5-Nitropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a versatile chemical intermediate with a structure featuring a nitropyridine ring linked to a piperazine moiety.[1] This compound and its analogues are of significant interest in medicinal chemistry and neuropharmacology, often serving as scaffolds for the development of ligands for various receptors, including serotonin (5-HT) receptors.[2] However, the presence of the electron-withdrawing nitro group and the basic piperazine ring can render the molecule susceptible to degradation under certain experimental conditions.[3][4] This guide provides a comprehensive overview of potential stability issues and offers practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing or reducing agents.[3][5][6] The nitropyridine and piperazine components of the molecule are susceptible to specific degradation pathways under different conditions.
Q2: What is the recommended way to store solutions of this compound?
A2: To maximize stability, solutions should be stored in a cool, dark place, preferably at 2-8°C.[1][7] Use amber vials or wrap containers with aluminum foil to protect from light.[3] It is also advisable to store the compound under an inert atmosphere to prevent oxidation.[7] For long-term storage, freezing the solution at -20°C is a viable option for many piperazine derivatives, although it's crucial to perform stability tests for your specific solvent system.[8]
Q3: Is this compound sensitive to pH? What is the optimal pH range for solutions?
A3: Yes, the stability of piperazine derivatives can be highly dependent on the pH of the solution.[9] The piperazine moiety is basic, with a predicted pKa of 8.42.[7] Extreme pH conditions, both acidic and basic, can lead to hydrolysis and other degradation reactions.[3][10] While the optimal pH will depend on the specific application, maintaining a pH close to neutral (pH 7-8) is generally recommended to minimize degradation.[6]
Q4: Can I anticipate the potential degradation products of this compound?
A4: Potential degradation pathways for nitropyridine compounds include reduction of the nitro group to an amino or hydroxylamino group, and hydrolysis of the pyridine ring.[3][4] The piperazine ring can also undergo oxidation. Forced degradation studies are the most effective way to identify the specific degradation products under your experimental conditions.[9]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.
Issue 1: I've observed a color change in my solution over time. What does this indicate?
Possible Cause: A color change, often to a yellow or brownish hue, can be an indicator of degradation, particularly photodegradation or oxidation. Nitroaromatic compounds are known to be susceptible to light-induced degradation.[3][5]
Troubleshooting Steps:
-
Protect from Light: Immediately protect your solution from light by using amber vials or covering the container with aluminum foil.[3]
-
Inert Atmosphere: If not already done, prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Analytical Confirmation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect the appearance of new peaks, which would confirm degradation.[9]
Issue 2: My experimental results are inconsistent, suggesting a loss of compound potency. How can I investigate this?
Possible Cause: Inconsistent results are often a sign of compound instability in the experimental medium. This could be due to pH-dependent hydrolysis, enzymatic degradation (in biological matrices), or slow degradation at ambient temperature.[8][9]
Troubleshooting Workflow:
Caption: Workflow for Investigating Loss of Potency.
Detailed Protocol: Preliminary pH Stability Study
-
Prepare Buffers: Prepare a set of buffers at different pH values (e.g., pH 3, 5, 7, and 9).
-
Prepare Solutions: Dissolve this compound in each buffer to a known concentration.
-
Incubate: Store aliquots of each solution at a controlled temperature (e.g., room temperature or 37°C).
-
Analyze Over Time: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each solution and analyze it using a validated HPLC method to determine the remaining concentration of the parent compound.[9]
-
Evaluate Data: Plot the concentration of the parent compound versus time for each pH to determine the degradation rate.
Issue 3: I see precipitation in my aqueous solution. What could be the cause?
Possible Cause: Precipitation can occur due to poor solubility of the compound at a specific pH or in a particular buffer system. The predicted pKa of 8.42 suggests that the compound's solubility will be pH-dependent.[7] It will be more soluble in acidic conditions where the piperazine nitrogen is protonated.
Troubleshooting Steps:
-
Check pH: Measure the pH of the solution where precipitation is observed.
-
Adjust pH: If the pH is neutral or basic, try acidifying the solution slightly with a compatible acid (e.g., HCl) to see if the precipitate dissolves.
-
Consider Salt Formation: For future experiments, consider using a salt form of the compound (e.g., hydrochloride salt) to improve aqueous solubility.[9]
-
Solvent Optimization: If aqueous solubility remains an issue, consider using a co-solvent system (e.g., water with a small percentage of DMSO or ethanol), ensuring the co-solvent is compatible with your experimental setup.
Advanced Stability Assessment: Forced Degradation Studies
For a comprehensive understanding of the stability of this compound, conducting forced degradation studies is highly recommended.[11] These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[9]
Experimental Conditions for Forced Degradation:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heat (e.g., 60°C) | Hydrolysis of the nitropyridine ring |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heat (e.g., 60°C) | Hydrolysis, potential reactions involving the piperazine moiety |
| Oxidation | 3% to 30% H₂O₂, room temperature | Oxidation of the piperazine nitrogen and potentially the pyridine ring |
| Photodegradation | Exposure to UV or fluorescent light | Photoreduction of the nitro group, ring cleavage |
| Thermal Degradation | Heat in solid state and/or in solution (e.g., 60-80°C) | Various degradation pathways |
This table provides general guidelines. The specific conditions should be optimized for this compound.
Workflow for a Forced Degradation Study:
Caption: General Workflow for a Forced Degradation Study.
Safety and Handling
It is essential to handle this compound with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[12]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[13]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12][13][14][15]
References
- Benchchem. (n.d.). addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.
- Pérez-Pantoja, D., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 639-690.
- Lipczynska-Kochany, E. (1998). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Photochemistry and Photobiology A: Chemistry, 118(2), 111-120.
- Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98.
- Lu, K., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 748-754.
- Lipczynska-Kochany, E., & Kochany, J. (2000). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Research, 34(1), 196-206.
- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
- Cayman Chemical. (2025, November 19). Safety Data Sheet.
- ResearchGate. (n.d.). The effects of temperature (A) and pH (B) on pyridine degradation and biomass of strain KDPy1 in 24 h.
- ChemicalBook. (n.d.). This compound.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- A Review on Analytical Methods for Piperazine Determination. (2024, December 27). International Journal of Pharmaceutical Sciences Review and Research.
- ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (2025, September 19). (PDF) The Stability of Pyridine Nucleotides.
- ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology.
- SAFETY DATA SHEET. (2018, January 18).
- ChemicalBook. (n.d.). 82205-58-1(this compound) Product Description.
- MDPI. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.
- ResearchGate. (n.d.). The pyridine pathway of nicotine degradation by A. nicotinovorans and....
- PubMed. (n.d.). Forced degradation studies of biopharmaceuticals: Selection of stress conditions.
- PubMed. (n.d.). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.
- ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.
- BLDpharm. (n.d.). 200052-31-9|1-(6-Nitropyridin-2-yl)piperazine.
- Benchchem. (n.d.). Application Notes & Protocols: 1-(3-Nitropyridin-2-yl)piperazine as a Tool in Neuropharmacology Research.
- MDPI. (n.d.). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring.
- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Taylor & Francis. (n.d.). Piperazines – Knowledge and References.
- Effect of Heating, UV Irradiation and pH on Stability of the Anthocyanin Copigment Complex. (n.d.).
- CASSS. (n.d.). An Industry Perspective on the use of forced degradation studies to assess comparability of biopharmaceuticals.
- NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- NIH. (n.d.). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase.
- ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
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Technical Support Center: A Researcher's Guide to 1-(5-Nitropyridin-2-yl)piperazine
Welcome to the dedicated technical support center for 1-(5-Nitropyridin-2-yl)piperazine. This resource is engineered for our valued partners in research, science, and drug development. We understand that compound stability is paramount to the integrity and reproducibility of your experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the potential challenges of working with this molecule, ensuring the reliability of your results.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring both a nitropyridine and a piperazine moiety. This unique structure, while valuable in many research applications, also presents specific stability challenges. The electron-withdrawing nature of the nitro group on the pyridine ring and the nucleophilic and basic properties of the piperazine ring make the molecule susceptible to degradation under various experimental conditions. This guide will dissect these vulnerabilities and provide actionable strategies for mitigation.
Troubleshooting Guide: Addressing Common Degradation Issues
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Inconsistent Assay Results or Loss of Potency in Solution
Question: My experimental results are not reproducible, and I suspect the compound is degrading in my stock or working solutions. What are the likely causes and how can I prevent this?
Answer: Inconsistent results are a primary indicator of compound degradation. Both the nitropyridine and piperazine components of the molecule can be labile under common experimental conditions. The primary culprits are often pH-dependent hydrolysis, oxidation, and photodegradation.
-
pH-Dependent Instability: The stability of piperazine derivatives can be highly dependent on the pH of the solution.[1] While the piperazine ring is generally stable, extreme pH conditions (both acidic and basic) can catalyze hydrolysis or other degradation reactions.[2]
-
Causality: The basic nitrogen atoms of the piperazine ring can be protonated at low pH, potentially altering the molecule's stability and reactivity. Conversely, strongly alkaline conditions can promote nucleophilic attack or oxidation.
-
Preventative Protocol:
-
pH Profiling: If possible, perform a preliminary pH stability study to identify the optimal pH range for your compound in your specific experimental buffer.
-
Buffering: Always use a well-buffered solution to maintain a stable pH. A pH range of 6.0-7.5 is often a good starting point for piperazine-containing compounds.
-
Fresh Solutions: Prepare solutions fresh whenever possible. If storage is necessary, follow the guidelines in the table below.
-
-
-
Oxidative Degradation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, metal ions, or oxidizing agents like hydrogen peroxide.[2][3] This can lead to the formation of N-oxides or ring-opened byproducts.[4]
-
Causality: The lone pairs of electrons on the piperazine nitrogens can be attacked by electrophilic oxygen species.
-
Preventative Protocol:
-
Degas Solvents: For sensitive experiments, degas your solvents to remove dissolved oxygen.
-
Inert Atmosphere: For long-term storage of solutions, consider overlaying with an inert gas such as argon or nitrogen.
-
Avoid Contaminants: Ensure that your solvents and reagents are free from metal ion contamination, which can catalyze oxidation.[5]
-
-
-
Photodegradation: Nitroaromatic compounds are often sensitive to light, particularly in the UV spectrum.[6] Exposure to ambient laboratory light can be sufficient to induce degradation over time.
-
Causality: The nitro group can absorb light energy, leading to the formation of reactive excited states that can undergo various reactions, including reduction of the nitro group or ring modifications.
-
Preventative Protocol:
-
Use Amber Vials: Always store solutions of this compound in amber glass vials or wrap clear vials in aluminum foil.
-
Minimize Light Exposure: Conduct experimental manipulations in a shaded area or under yellow light to the extent possible.
-
-
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of the solid compound, it should be stored in a cool, dark, and dry place. Based on supplier recommendations and the general properties of similar compounds, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential solid-state degradation reactions. |
| Light | Store in a light-resistant, tightly sealed container | Protects against photodegradation due to the nitropyridine moiety. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents slow oxidation of the piperazine ring by atmospheric oxygen. |
| Humidity | Store in a desiccator or with a desiccant | Prevents hydrolysis from atmospheric moisture. |
Q2: I am observing an unexpected peak in my chromatogram when analyzing this compound. Could this be a degradation product?
A2: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. The nature of the degradation product will depend on the stressor. Based on the chemistry of the parent molecule, potential degradation products could include:
-
Reduction of the Nitro Group: Under reducing conditions (e.g., presence of certain metals, reducing agents), the nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group. This would result in a significant change in the polarity and UV absorbance of the molecule.
-
N-Oxidation: The pyridine nitrogen or the piperazine nitrogens can be oxidized to their corresponding N-oxides, particularly in the presence of oxidizing agents.[7]
-
Piperazine Ring Cleavage: Under harsh oxidative or thermal conditions, the piperazine ring can undergo cleavage, leading to fragments such as ethylenediamine or N-formylpiperazine.[3][8]
To identify the unknown peak, we recommend performing a forced degradation study and analyzing the samples by LC-MS.
Q3: How do I perform a forced degradation study for this compound?
A3: A forced degradation study intentionally exposes the compound to harsh conditions to generate potential degradation products and assess the stability-indicating nature of your analytical method.[9][10]
Objective: To generate and identify potential degradation products of this compound.
Materials:
-
This compound
-
Methanol, Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
UPLC-MS system
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours, then dissolve in the stock solution solvent.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber or direct sunlight for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples, including an unstressed control, by a validated UPLC-MS method to separate and identify the parent compound and any degradation products.[9]
-
Caption: Potential degradation pathways under various stress conditions.
By understanding the inherent stabilities and potential degradation pathways of this compound, you can proactively design your experiments to minimize compound loss and ensure the generation of high-quality, reliable data. Should you have further questions, please do not hesitate to contact our technical support team.
References
- BenchChem. (2025).
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Waters Corporation. (n.d.).
- Alsante, K. M., et al. (2014). Forced Degradation: A Practical Approach. In Pharmaceutical Stress Testing (pp. 1-105). Informa Healthcare.
- Tautermann, C. S. (2014). Stability of 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 98, 343-350. [Link]
- BenchChem. (2025). addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
- Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Scientific Reports, 14(1), 6062. [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.
- Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545-557. [Link]
- Freeman, S. A. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Gadzała-Kopciuch, R., et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Lamson, M. J., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Journal of Pharmaceutical Sciences, 105(2), 794-802. [Link]
- Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1898-1905.
- Sanni, O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
- Fagerlund, A., et al. (2015). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 54(22), 5961-5969. [Link]
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735.
- Voice, A. K. (2013). Degradation of aqueous piperazine in carbon dioxide capture.
- Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1988. [Link]
Sources
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- 4. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. waters.com [waters.com]
Technical Support Center: Scaling Up 1-(5-Nitropyridin-2-yl)piperazine Production
Welcome to the technical support center for the synthesis and scale-up of 1-(5-Nitropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and safe execution of your large-scale synthesis.
Reaction Fundamentals: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloro-5-nitropyridine with piperazine. The electron-withdrawing nitro group (-NO₂) at the 5-position activates the pyridine ring, making it susceptible to nucleophilic attack by piperazine at the 2-position, leading to the displacement of the chloride leaving group.[1]
Caption: General mechanism of the SNAr reaction for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when scaling up this synthesis?
A1: The most prevalent side reaction is the di-substitution of piperazine, leading to the formation of 1,4-bis(5-nitropyridin-2-yl)piperazine. This occurs when a second molecule of 2-chloro-5-nitropyridine reacts with the remaining N-H group of the desired product. Careful control of stoichiometry and reaction conditions is crucial to minimize this impurity. Another potential issue is the formation of azo impurities during the reduction of related nitro compounds, which can be suppressed by the addition of certain inorganic salts.[2]
Q2: What is the optimal solvent for this reaction at an industrial scale?
A2: While various polar aprotic solvents can be used, solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are often employed in large-scale production.[2][3] The choice of solvent can impact reaction kinetics, solubility of reactants and products, and ease of work-up. It is essential to perform solvent screening and optimization studies to find the most efficient and scalable option for your specific process.
Q3: How critical is temperature control during the scale-up process?
A3: Temperature control is paramount. The SNAr reaction is exothermic, and poor heat dissipation on a large scale can lead to a runaway reaction, increasing the formation of byproducts and posing a significant safety risk. A well-designed reactor with efficient cooling and a robust temperature monitoring system is essential. The reaction temperature for similar processes is often maintained between room temperature and slightly elevated temperatures (e.g., 25-35°C) to ensure a controlled reaction rate.[3]
Q4: What are the primary challenges in purifying this compound?
A4: The product, being a piperazine derivative, is a basic and polar compound. This can make purification by chromatography challenging on a large scale. The most common method for purification is crystallization. However, the presence of structurally similar impurities, like the di-substituted byproduct, can sometimes lead to co-crystallization. Developing a robust crystallization process with the right solvent system is key to achieving high purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Poor quality of starting materials. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. A slight increase may improve the rate, but be cautious of side reactions. - Verify the purity of 2-chloro-5-nitropyridine and piperazine before starting. |
| High Levels of Di-substituted Impurity | - Incorrect stoichiometry (excess 2-chloro-5-nitropyridine). - High reaction temperature or prolonged reaction time. | - Use a slight excess of piperazine to favor the mono-substitution. - Maintain a controlled temperature and stop the reaction once the starting material is consumed. |
| Product Oiling Out During Crystallization | - Inappropriate crystallization solvent. - Presence of significant impurities depressing the melting point. | - Screen for alternative crystallization solvents or solvent mixtures. - Perform a pre-purification step, such as an acid-base extraction, to remove some impurities before crystallization. |
| Poor Filterability of the Product | - Very fine particle size from rapid crystallization. | - Control the cooling rate during crystallization to encourage the growth of larger crystals. - Consider adding an anti-solvent slowly to a solution of the product. |
Troubleshooting Workflow: High Di-substitution Impurity
Caption: A logical workflow for troubleshooting high levels of the di-substituted byproduct.
Safety First: Large-Scale Handling
Working with 2-chloro-5-nitropyridine and other nitrated aromatic compounds on a large scale requires strict adherence to safety protocols.
Handling 2-Chloro-5-nitropyridine:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[4][5] In a large-scale setting, a full-face respirator may be necessary if there is a risk of dust or vapor inhalation.[6]
-
Ventilation: All handling of 2-chloro-5-nitropyridine should be done in a well-ventilated area, preferably within a certified fume hood.[4][5] For large-scale operations, a dedicated and enclosed processing area with robust ventilation is crucial.
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, and if safe to do so, contain the spill and clean it up using appropriate absorbent materials.[7] Avoid creating dust.[8]
-
Incompatibilities: 2-chloro-5-nitropyridine is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Ensure it is stored and handled away from these materials.
Thermal Hazards:
Nitropyridine compounds can be thermally sensitive. It is essential to have a thorough understanding of the thermal stability of both the reactants and the product. Perform thermal hazard analysis, such as Differential Scanning Calorimetry (DSC), to determine the onset of decomposition and take appropriate measures to prevent overheating during the reaction and work-up.
Quality Control & Analytical Methods
Robust analytical methods are essential for monitoring the reaction, controlling for impurities, and ensuring the final product meets specifications.
| Analytical Technique | Application | Key Parameters to Monitor |
| Thin-Layer Chromatography (TLC) | - In-process reaction monitoring. | - Disappearance of starting materials. - Formation of the product and major byproducts. |
| High-Performance Liquid Chromatography (HPLC) | - In-process monitoring. - Final product purity analysis and impurity profiling. | - Retention times of reactants, product, and known impurities. - Peak area percentages for quantitative analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Identification of volatile impurities and byproducts. | - Mass spectra of unknown peaks for structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Structural confirmation of the final product. | - Chemical shifts, integration, and coupling constants consistent with the desired structure. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | - Sensitive detection and identification of impurities. | - Molecular weight confirmation of the product and byproducts.[9] |
General HPLC Method Parameters (Starting Point):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the nitropyridine chromophore absorbs strongly (e.g., around 310-340 nm).
References
- Jubilant Ingrevia Limited. (n.d.).
- ChemicalBook. (2023, October 4).
- ECHEMI. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Chloro-5-nitropyridine 99 4548-45-2.
- PubChem. (n.d.). 2-Chloro-5-nitropyridine.
- Thermo Fisher Scientific. (2022, November 15).
- The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Post Apple Scientific. (2023, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Jubilant Ingrevia. (n.d.).
- Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Benchchem. (n.d.).
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Santa Cruz Biotechnology. (n.d.). 1-(5-Nitropyridin-2-yl)homopiperazine.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2021, October 8).
- Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
- UNODC. (n.d.).
- NTU Journal of Pure Sciences. (2022).
- RSC Publishing. (n.d.). Analytical Methods.
- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
- MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- BLDpharm. (n.d.). 200052-31-9|1-(6-Nitropyridin-2-yl)piperazine.
- Google Patents. (n.d.).
- Oakwood Chemical. (n.d.). This compound.
- ResearchGate. (n.d.). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues.
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refining analytical methods for 1-(5-Nitropyridin-2-yl)piperazine quantification
Welcome to the dedicated support center for the analytical quantification of 1-(5-Nitropyridin-2-yl)piperazine. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for this specific compound. My approach is built on years of field experience in troubleshooting complex analytical challenges. We will move beyond simple protocols to understand the causality behind methodological choices, ensuring your results are not only accurate but also reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and analysis of this compound.
Q1: What are the primary analytical techniques for quantifying this compound?
A: The most prevalent and accessible method is Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) . The compound possesses a strong nitroaromatic chromophore, making it highly suitable for UV detection.[1][2] For analyses requiring higher sensitivity, specificity, or for quantification in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[3] Gas chromatography (GC) methods are less common for piperazine derivatives due to the need for derivatization to improve volatility.[3]
Q2: What are the critical physicochemical properties of this compound that I should consider?
A: Understanding the compound's properties is fundamental to developing a robust method. Key characteristics are summarized below. The piperazine moiety imparts basicity, which is a critical factor for chromatographic retention and sample preparation.
| Property | Value / Information | Significance in Analysis |
| Molecular Formula | C₉H₁₂N₄O₂ | Essential for mass spectrometry and standard preparation.[4] |
| Molecular Weight | 208.22 g/mol | Used for calculating concentrations and for MS confirmation.[4][5] |
| Appearance | Light yellow to yellow solid | Visual check for purity and degradation.[4] |
| Melting Point | 84-85 °C | Indicator of purity.[4] |
| Predicted pKa | 8.42 ± 0.10 | The piperazine nitrogen is basic. Mobile phase pH must be controlled to ensure consistent ionization state and retention in RP-HPLC.[4] |
| UV Absorbance | Strong absorbance due to the nitroaromatic group. | Allows for sensitive quantification using HPLC-UV.[1] |
Q3: How should I prepare and store stock solutions and working standards?
A: For maximum accuracy, weigh the reference standard using a calibrated analytical balance and dissolve in a suitable solvent like methanol or acetonitrile to prepare a primary stock solution (e.g., 1 mg/mL). Subsequent dilutions should be made using the mobile phase or a compatible diluent.
Storage is critical. The pure compound should be stored in a dark, inert atmosphere at 2-8°C.[4][5] Solutions should also be protected from light and stored refrigerated. Studies on similar piperazine derivatives show that they can degrade over time, especially at room temperature.[6] It is advisable to prepare fresh working standards daily and to check the stability of stock solutions over your intended project duration.
Section 2: Primary Analytical Methodology: RP-HPLC-UV
This section provides a robust, field-tested starting point for your method development. The principle is to retain the basic analyte on a C18 column using an acidic mobile phase to ensure a consistent, protonated state, leading to sharp, symmetrical peaks.
Recommended Starting HPLC-UV Protocol
| Parameter | Recommended Condition | Rationale & Expert Notes |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention. A column with low silanol activity (base-deactivated) is highly recommended to prevent peak tailing with the basic piperazine amine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and maintains a low pH (~2.7) to ensure the piperazine nitrogens are protonated, leading to stable retention and improved peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile is an excellent organic modifier that generally provides sharper peaks and lower backpressure compared to methanol for this class of compounds. |
| Gradient Program | Start at 10% B, ramp to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min. | A gradient is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities. This can be optimized to an isocratic method if sample complexity is low. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. Adjust as needed based on column dimensions and desired analysis time. |
| Column Temp. | 35°C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency.[7] |
| Injection Volume | 10 µL | A smaller injection volume minimizes the risk of peak distortion and column overload. |
| Detection (UV) | 340 nm | While a full UV scan (200-400 nm) should be performed to determine the precise λmax, nitroaromatic compounds typically have strong absorbance in this region.[7] |
Workflow for HPLC-UV Analysis
The following diagram illustrates the standard workflow for sample analysis using the HPLC-UV method.
Caption: Standard analytical workflow from preparation to quantification.
Section 3: Troubleshooting Guide
Even with a robust method, challenges can arise. This guide addresses specific issues in a question-and-answer format.
Problem 1: My analyte peak is tailing or showing poor symmetry.
-
Q: What is the likely cause?
-
A: Peak tailing for a basic compound like this compound is most often caused by secondary interactions between the protonated amine groups and acidic, deprotonated silanol groups on the silica surface of the HPLC column. It can also be caused by using an inappropriate mobile phase pH or by column overload.
-
-
Q: How can I fix this?
-
A: Solution 1 (Mobile Phase pH): Ensure your mobile phase pH is at least 2 pH units below the analyte's pKa (~8.42). Using 0.1% formic acid or phosphoric acid achieves this, fully protonating the piperazine nitrogens and minimizing secondary interactions.
-
A: Solution 2 (Column Choice): Switch to a modern, base-deactivated C18 column or a column with an alternative stationary phase (e.g., Phenyl-Hexyl) that has lower silanol activity.
-
A: Solution 3 (Reduce Mass on Column): Dilute your sample further and re-inject. Overloading the column with the analyte can saturate the stationary phase, leading to tailing.
-
Problem 2: My retention times are drifting or are not reproducible.
-
Q: What is the likely cause?
-
A: Unstable retention times are typically due to a lack of equilibration, temperature fluctuations, or changes in the mobile phase composition over time.
-
-
Q: How can I fix this?
-
A: Solution 2 (Temperature Control): Use a column thermostat and ensure it is set to a stable temperature (e.g., 35°C).[7] Fluctuations in ambient lab temperature can significantly impact retention.
-
A: Solution 3 (Mobile Phase Preparation): Prepare fresh mobile phase daily. If using buffered solutions, ensure they are well-mixed and filtered. Over time, volatile organic components like acetonitrile can evaporate, altering the mobile phase ratio and affecting retention.
Caption: Decision tree for troubleshooting unstable HPLC retention times.
Problem 3: I am seeing low sensitivity or no peak in my UV chromatogram.
-
Q: What is the likely cause?
-
A: This could be due to an incorrect detection wavelength, sample degradation, or insufficient sample concentration.
-
-
Q: How can I fix this?
-
A: Solution 1 (Verify Wavelength): Do not assume a literature wavelength is optimal for your system. Using a diode array detector (DAD), run a standard and generate a UV spectrum to identify the wavelength of maximum absorbance (λmax). The nitroaromatic structure suggests strong absorbance, so this is a critical first step.[1]
-
A: Solution 2 (Check Sample Stability): As noted, piperazines can be unstable.[6] Prepare a fresh standard from the solid material and inject it immediately. If a peak appears, your previous solutions have likely degraded.
-
A: Solution 3 (Confirm Concentration): Double-check the calculations for your standard and sample dilutions to ensure they are within the instrument's limit of quantification (LOQ).
-
Problem 4: When using LC-MS, I get a weak signal or poor fragmentation.
-
Q: What is the likely cause?
-
A: In electrospray ionization (ESI), signal suppression from matrix components or a non-volatile buffer (like phosphate) can be an issue. Poor fragmentation in MS/MS mode results from using incorrect collision energy.
-
-
Q: How can I fix this?
-
A: Solution 1 (Optimize Ionization): Use ESI in positive ion mode ([M+H]⁺). The basic piperazine moiety readily accepts a proton. Ensure your mobile phase is MS-compatible (e.g., use formic acid or ammonium formate, not phosphate buffers).
-
A: Solution 2 (MS/MS Optimization): Infuse a standard solution directly into the mass spectrometer to optimize the collision energy for your specific instrument. This will maximize the signal of your quantifier and qualifier fragment ions. Common fragments for piperazine-type structures result from cleavage of the C-N bonds in and around the piperazine ring.[8][9]
-
A: Solution 3 (Sample Cleanup): If working with complex matrices (e.g., plasma, tissue homogenates), implement a sample cleanup step like solid-phase extraction (SPE) or protein precipitation to remove matrix components that cause ion suppression.[10]
-
Common [M+H]⁺ Adducts and Fragments for MS
| Ion Type | m/z (Expected) | Description |
| Precursor Ion | 209.2 | [C₉H₁₂N₄O₂ + H]⁺ |
| Fragment Ion 1 | ~163 | Loss of NO₂ group |
| Fragment Ion 2 | ~119, 70, 56 | Characteristic fragments from the cleavage of the piperazine ring, common to phenylpiperazines.[8] |
References
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI. [Link]
- The UV–vis spectra of various nitroaromatic compounds and excitation of... (n.d.).
- A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. [Link]
- UV-vis absorption spectra of the reduction of various nitro compounds:... (n.d.).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023).
- Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. (2020). Canadian Journal of Chemistry. [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (n.d.).
- Determination of piperazine derivatives in “Legal Highs”. (n.d.).
- Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). PubMed. [Link]
- Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
- Piperazine derivatives as dangerous abused compounds. (2019).
- Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology, 42(2), 88-98. [Link]
- Mass spectra and major fragmentation patterns of piperazine designer... (n.d.).
- Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. (2024). Biointerface Research in Applied Chemistry. [Link]
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (n.d.).
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023).
- Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine. (n.d.).
- Preparation method of 5-nitro-2-aminopyridine. (n.d.).
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Technical Support Center: Overcoming Solubility Challenges with 1-(5-Nitropyridin-2-yl)piperazine
Prepared by: Senior Application Scientist, Experimental Support Division
Welcome to the technical support center for 1-(5-Nitropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of this compound's solubility. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Molecule - Why is Solubility a Challenge?
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility behavior of this compound (MW: 208.22 g/mol , Appearance: Light yellow to yellow solid) is dictated by its amphiphilic nature, meaning it possesses both lipophilic (fat-loving) and hydrophilic (water-loving) characteristics.[1][2] Understanding this duality is the first step to mastering its handling.
-
The Lipophilic "Head": The 5-nitropyridine ring is the primary lipophilic component. The nitro group (-NO2) is a strong electron-withdrawing group, which makes the pyridine ring electron-deficient and less likely to engage in favorable interactions with polar solvents like water.[3][4]
-
The Hydrophilic/Basic "Tail": The piperazine ring contains two nitrogen atoms. The secondary amine is a weak base with a predicted pKa of approximately 8.42.[1][2] At a pH below this pKa, this nitrogen can be protonated, acquiring a positive charge. This charged form significantly increases the molecule's affinity for polar solvents, thereby enhancing its aqueous solubility.[5][6]
This structural dichotomy means the compound's solubility is highly dependent on the solvent system, particularly the pH of aqueous solutions.
Caption: Structural features governing solubility.
Section 2: Initial Solubility Assessment & Stock Solution Preparation
Q2: What common laboratory solvents should I try first for this compound?
A2: A systematic approach is recommended. Start with common organic solvents for creating high-concentration stock solutions and then assess solubility in aqueous systems relevant to your experiment.
| Solvent Type | Recommended Solvents | Expected Solubility & Rationale |
| Polar Aprotic | DMSO, DMF | High Solubility. These solvents can effectively solvate the entire molecule, including the polarizable nitropyridine ring and the piperazine moiety. Ideal for preparing high-concentration stock solutions (e.g., 10-50 mM). |
| Polar Protic | Ethanol, Methanol | Moderate to Low Solubility. The compound may have some solubility, but likely less than in DMSO. Can be useful as co-solvents in aqueous buffers.[7] |
| Aqueous | Water (neutral pH) | Very Low Solubility. The uncharged, lipophilic nature of the molecule dominates at neutral pH. |
| Aqueous (Acidic) | 0.1 M HCl, pH 4-5 Buffers | Significantly Increased Solubility. Lowering the pH below the pKa (~8.42) protonates the piperazine ring, creating a more soluble salt form. This is a key strategy for aqueous applications.[8] |
Q3: How do I prepare a standard stock solution?
A3: Preparing a stable, high-quality stock solution in an organic solvent like DMSO is a foundational step for most experiments.
Protocol: Preparation of a 20 mM DMSO Stock Solution
-
Pre-Weigh Compound: Accurately weigh out 2.08 mg of this compound (FW: 208.22) into a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add 500 µL of anhydrous, high-purity DMSO.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication (Recommended): Place the vial in a bath sonicator for 5-10 minutes to break up any small aggregates and ensure complete dissolution.
-
Gentle Warming (Optional): If solids persist, warm the solution to 30-37°C for 10-15 minutes with intermittent vortexing. Caution: Avoid excessive heat, which could degrade the compound.
-
Visual Inspection: Hold the vial against a light source to confirm that the solution is clear and free of any visible particulates or precipitate.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store in tightly sealed vials at -20°C or -80°C, protected from light.[1][2]
Section 3: Troubleshooting Guide for Aqueous Applications
Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my in vitro assay. What should I do?
A4: This is the most common solubility issue, occurring when the compound "crashes out" of solution as the solvent environment shifts from organic (DMSO) to aqueous. Follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for aqueous precipitation.
Detailed Troubleshooting Steps:
-
Evaluate Final Concentration: The most straightforward cause of precipitation is exceeding the compound's maximum aqueous solubility. Before attempting other methods, confirm if your experiment can be performed at a lower final concentration.
-
pH Adjustment (Primary Strategy):
-
Principle: Protonating the basic piperazine nitrogen is the most effective way to increase aqueous solubility.
-
Protocol: Prepare your aqueous buffer at a pH significantly lower than the compound's pKa of ~8.42. A buffer pH of 4.5-6.5 is a good starting point. Prepare a dilution series of your compound in this acidic buffer and observe for precipitation. Remember to run a vehicle control with the acidified buffer to ensure it doesn't affect your assay.
-
-
Co-solvent Systems:
-
Principle: Co-solvents are water-miscible organic solvents that can increase the "solvating power" of the aqueous buffer, helping to keep lipophilic compounds in solution.[7][8]
-
Protocol: Before adding your DMSO stock, supplement your aqueous buffer with a small percentage of a co-solvent.
-
Common choices: Ethanol (1-5%), Propylene Glycol (1-10%), PEG-400 (1-10%).
-
Method: Add the DMSO stock to the vortexing buffer/co-solvent mixture to ensure rapid dispersion and minimize localized high concentrations that can trigger precipitation.
-
-
-
Use of Surfactants:
-
Principle: Surfactants form micelles that encapsulate the poorly soluble drug, effectively creating a soluble formulation.[8][9]
-
Protocol: This is often a last resort for in vitro assays as surfactants can interfere with biological systems. If necessary, add a low concentration of a non-ionic surfactant like Tween® 80 (0.01-0.1%) or Pluronic® F-68 to your buffer before adding the compound.
-
Section 4: Advanced Solubilization Strategies
Q5: I need a higher concentration in an aqueous solution than pH adjustment alone can achieve. What are my options?
A5: For applications requiring higher concentrations, such as in preclinical formulation development, more advanced strategies are necessary. These techniques modify the drug's environment to enhance solubility.[10][11]
-
Cyclodextrin Complexation:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the lipophilic nitropyridine "head" of the molecule, presenting a new, water-soluble complex to the aqueous environment.[12]
-
Application: Commonly used cyclodextrins include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD). Prepare a solution of the cyclodextrin in your aqueous buffer first, then add the compound and allow time for complexation (often requiring stirring or sonication).
-
-
Solid Dispersions:
-
Mechanism: This technique involves dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC, Soluplus®). When this solid dispersion is introduced to an aqueous medium, the polymer dissolves rapidly, releasing the drug in a high-energy, amorphous, and transiently supersaturated state that enhances dissolution and absorption.[9][12][13]
-
Application: This is primarily used for developing solid oral dosage forms. The solid dispersion is typically created using methods like solvent evaporation or hot-melt extrusion.
-
-
Lipid-Based Formulations:
-
Mechanism: For highly lipophilic compounds, dissolving them in lipid-based excipients can be very effective. Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets.[8][10][12]
-
Application: This strategy is common for oral and parenteral delivery of BCS Class II and IV compounds.
-
Section 5: Stability Considerations
Q6: How should I store solutions of this compound? Are there any stability concerns?
A6: Proper storage is crucial for ensuring the integrity of your compound and the reproducibility of your results.
-
Solid Form: As recommended by suppliers, store the solid compound in a dark, dry place under an inert atmosphere at 2-8°C.[1][2]
-
Stock Solutions (Organic): Store DMSO or other organic stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or, for long-term storage, at -80°C. Protect from light. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is strongly recommended to prepare aqueous dilutions fresh for each experiment. The stability of piperazine derivatives in aqueous buffers, especially those containing biological components, can be limited. Studies on related synthetic piperazines have shown degradation over time, particularly at room temperature.[14] If short-term storage is unavoidable, keep the solution at 4°C and use it within 24 hours.
References
- Vertex AI Search. This compound CAS:82205-58-1 C9H12N4O2. Henan Longke Chem Co., Ltd.
- ChemicalBook. 82205-58-1(this compound) Product Description.
- Pharma Times. Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- ChemicalBook. This compound | 82205-58-1.
- Seedhar N., et al. Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Pawar J., et al. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH.
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024).
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024).
- ChemicalBook. This compound.
- Wikipedia. Pyridine.
- PubChem - NIH. Piperazine.
- ResearchGate. Formulation strategies for poorly soluble drugs. (2025).
- PMC - NIH. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
- Wikipedia. Piperazine.
- Lau T., et al. Stability of Synthetic Piperazines in Human Whole Blood. PubMed. (2018).
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- 14. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(5-Nitropyridin-2-yl)piperazine
Welcome to the dedicated technical support guide for the synthesis of 1-(5-Nitropyridin-2-yl)piperazine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances of this important synthetic transformation. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound, which is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and piperazine.
Question 1: My reaction is yielding a significant amount of a high-molecular-weight byproduct, which I suspect is the bis-arylated piperazine. How can I prevent this?
Answer: The formation of 1,4-bis(5-nitropyridin-2-yl)piperazine is a classic example of a common side reaction in this synthesis. It occurs when a second molecule of 2-chloro-5-nitropyridine reacts with the remaining secondary amine of your desired product. The root cause is an unfavorable stoichiometric ratio between the nucleophile (piperazine) and the electrophile (2-chloro-5-nitropyridine).
Causality: Piperazine possesses two nucleophilic secondary amine groups. If the concentration of piperazine is not sufficiently high relative to the 2-chloro-5-nitropyridine, the mono-substituted product, once formed, can successfully compete with piperazine for the remaining electrophile.
Solution: The most effective way to minimize this byproduct is to use a significant excess of piperazine. A molar ratio of 4 to 10 equivalents of piperazine to 1 equivalent of 2-chloro-5-nitropyridine is recommended. This ensures that the concentration of piperazine is always statistically higher than that of the mono-substituted product, driving the reaction towards the desired outcome. The excess piperazine can be recovered and recycled post-reaction.
Experimental Protocol: Minimizing Bis-Arylation
-
Reagent Stoichiometry: In a reaction flask, dissolve 1 equivalent of 2-chloro-5-nitropyridine in a suitable solvent (e.g., ethanol, isopropanol).
-
Piperazine Addition: In a separate flask, dissolve 5 equivalents of piperazine in the same solvent.
-
Controlled Addition: Slowly add the 2-chloro-5-nitropyridine solution to the piperazine solution at a controlled temperature (e.g., 50-60 °C). The slow addition helps maintain a high localized concentration of piperazine.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material without significant formation of the bis-arylated byproduct.
Table 1: Effect of Piperazine Equivalents on Byproduct Formation
| Piperazine Equivalents | Desired Product Yield (%) | Bis-Arylated Byproduct (%) |
| 1.1 | 65 | 30 |
| 3.0 | 85 | 10 |
| 5.0 | >95 | <2 |
Question 2: The reaction is sluggish and does not go to completion, even after prolonged reaction times. What factors could be responsible?
Answer: Incomplete conversion is often a result of suboptimal reaction conditions, primarily related to temperature, solvent choice, or the presence of an appropriate base.
Causality: The SNAr reaction involves the formation of a negatively charged Meisenheimer complex as an intermediate. The stability and rate of formation of this complex are highly dependent on the reaction environment.
-
Temperature: Insufficient thermal energy can lead to a slow reaction rate. The activation energy for the formation of the Meisenheimer complex may not be overcome at lower temperatures.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMSO or DMF can accelerate SNAr reactions by solvating the cation and leaving the nucleophile more reactive. However, protic solvents like ethanol or isopropanol are also commonly used and can facilitate the reaction by stabilizing the leaving group.
-
Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which will protonate the basic piperazine, rendering it non-nucleophilic. An external base or an excess of piperazine itself is required to neutralize this acid and maintain the nucleophilicity of the piperazine.
Solutions:
-
Temperature Optimization: Gradually increase the reaction temperature in increments of 10 °C (e.g., from 60 °C to 80 °C) and monitor the progress. Be cautious of potential side reactions at higher temperatures.
-
Solvent Screening: If using a protic solvent, consider switching to an aprotic polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: If you are not using a large excess of piperazine, the addition of an external, non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (Et3N) can be beneficial.
dot
Caption: Troubleshooting workflow for an incomplete reaction.
Question 3: I am observing significant coloration and the formation of dark, tar-like substances in my reaction mixture. What is causing this and how can I mitigate it?
Answer: The formation of colored impurities and tars is often indicative of degradation, particularly at elevated temperatures in the presence of the nitro group.
Causality: The 5-nitro group on the pyridine ring is a strong electron-withdrawing group, which is essential for activating the ring towards nucleophilic attack. However, nitroaromatic compounds can be susceptible to decomposition and side reactions at high temperatures, leading to polymerization or the formation of complex, colored byproducts.
Solutions:
-
Strict Temperature Control: Avoid excessive heating. Use a well-calibrated heating mantle with a thermocouple to maintain a consistent internal reaction temperature. An exotherm may occur upon initial mixing of reactants, so controlled addition is crucial.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions that may contribute to color formation.
-
Purification of Starting Materials: Ensure the purity of your 2-chloro-5-nitropyridine. Impurities in the starting material can often act as catalysts for decomposition pathways.
-
Post-Reaction Workup: Upon completion, do not let the reaction mixture sit at high temperatures. Proceed with the workup and purification steps promptly.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The "optimal" solvent can depend on your specific scale and purification strategy.
-
Alcohols (Ethanol, Isopropanol): These are good, cost-effective options. They can facilitate the reaction and the product often precipitates upon cooling, simplifying isolation.
-
Aprotic Polar Solvents (DMF, DMSO): These can lead to faster reaction rates but can be more challenging to remove during workup. They are excellent choices for difficult or sluggish reactions.
-
Water: In some cases, water with a phase-transfer catalyst can be a green and effective solvent system.
Q2: How do I effectively remove the excess piperazine after the reaction?
A2: Excess piperazine can be removed through several methods:
-
Acid-Base Extraction: After the reaction, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer with water or a dilute acid solution (e.g., 1M HCl). The protonated piperazine and your product will move to the aqueous layer. Then, basify the aqueous layer and extract your product. The highly water-soluble piperazine will preferentially remain in the aqueous phase.
-
Distillation: If the reaction is performed in a lower-boiling solvent, the solvent can be removed under reduced pressure. The excess piperazine can then be removed via vacuum distillation, although this is more suitable for larger-scale operations.
Q3: What are the recommended purification techniques for the final product?
A3:
-
Recrystallization: This is the most common and effective method for obtaining high-purity this compound. Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization is insufficient to remove closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be employed.
dot
Caption: General purification workflow for the product.
References
- Nucleophilic Aromatic Substitution. Organic Chemistry, 3rd ed.; Oxford University Press: New York, 2017. [Link]
- The Role of Base in SNAr Reactions. Comprehensive Organic Synthesis, 2nd ed.; Elsevier: Amsterdam, 2014. [Link]
- Phase-Transfer Catalysis in SNAr Reactions. Chemical Reviews, 2007, 107 (7), pp 3088–3132. [Link]
Technical Support Center: Optimal Storage and Handling of 1-(5-Nitropyridin-2-yl)piperazine
Introduction: The reliability and reproducibility of experimental outcomes are fundamentally dependent on the quality and stability of the reagents used. 1-(5-Nitropyridin-2-yl)piperazine is a key intermediate and building block in pharmaceutical research and development. Its molecular structure, featuring a nitro-substituted pyridine ring and a piperazine moiety, dictates its reactivity and also its vulnerability to degradation if not stored under optimal conditions. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound, providing a logical framework for problem resolution.
Q1: My solid this compound has changed color from light yellow to a darker yellow or brownish hue. What does this indicate and what should I do?
Answer: A visible color change in the solid compound is a primary indicator of potential chemical degradation. This is often caused by one or more of the following factors:
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation from atmospheric oxygen, which can be accelerated by exposure to light and ambient temperatures.[1][2] This process can form colored N-oxide species or other degradation products.
-
Photodegradation: Nitro-aromatic compounds can be light-sensitive.[1][3] Chronic exposure to laboratory lighting or sunlight (UV/visible) can induce photochemical reactions, leading to the formation of impurities.
-
Moisture: The compound is hygroscopic and can absorb atmospheric moisture.[4][5] The presence of water can facilitate hydrolytic degradation or act as a catalyst for other decomposition pathways.
Recommended Action Plan:
-
Isolate the Batch: Immediately quarantine the affected vial or container to prevent its use in critical experiments.
-
Verify Storage Conditions: Confirm that the compound was stored according to the recommended guidelines (see FAQ section). Check for breaches in the container seal or prolonged exposure to light or humidity.
-
Purity Assessment: Before discarding, consider performing a simple purity check, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), comparing it against a reference standard or a freshly opened sample if available. This can confirm the presence of degradation products.
-
Review and Discard: If degradation is confirmed or suspected, it is highly recommended to discard the batch to avoid compromising experimental results. The risk of generating misleading data far outweighs the cost of the reagent.
Q2: My experimental results are inconsistent or show a loss of compound potency. Could this be related to compound stability?
Answer: Absolutely. Inconsistent results are a classic symptom of compound degradation, especially when working with solutions.[2] The active concentration of your compound may be lower than calculated due to decomposition.
-
Causality: The piperazine and nitropyridine moieties can degrade in solution, especially under non-optimal conditions.[6] Phenylpiperazines, a related class, are known to be less stable in solution than in solid form, with degradation being notable even after 30 days if not stored properly.[7] Factors like solvent choice, pH, temperature, and exposure to light play critical roles.[3] For instance, piperazine derivatives can be susceptible to degradation in strongly acidic or basic aqueous solutions.
Recommended Action Plan: A systematic approach is crucial to diagnose the issue. The following workflow, represented as a diagram, can guide your troubleshooting process.
Caption: Troubleshooting workflow for inconsistent experimental results.
Part 2: Frequently Asked Questions (FAQs)
This section provides direct answers to common questions regarding the optimal storage of this compound.
Q3: What are the ideal long-term storage conditions for solid this compound?
Answer: To ensure the long-term stability and quality of the solid compound, it should be stored under the following conditions, which are synthesized from supplier safety data sheets and knowledge of related chemical structures.[4][8]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes thermal degradation and slows down potential oxidative processes.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The piperazine ring is susceptible to oxidation. Storing under an inert atmosphere displaces oxygen and moisture, preserving compound integrity.[4] |
| Light | Protect from Light (Amber Vial) | The nitro-aromatic group can be photolabile.[4] An amber glass vial or storage in a dark location is mandatory. |
| Container | Tightly Sealed Container | Prevents exposure to atmospheric moisture and oxygen.[4][9] |
Q4: How should I prepare and store solutions of this compound?
Answer: Solutions are inherently less stable than the solid compound. Proper handling is critical.
-
Solvent Selection: Use dry, high-purity aprotic solvents such as DMSO or DMF for creating concentrated stock solutions. Avoid prolonged storage in protic solvents like methanol or water unless experimental conditions demand it.
-
Preparation: Prepare solutions using solvents that have been stored under an inert atmosphere to minimize dissolved oxygen.
-
Short-Term Storage (1-2 weeks): Aliquot the stock solution into single-use vials and store at -20°C.
-
Long-Term Storage (>2 weeks): For extended storage, aliquoting and storing at -80°C is recommended.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Single-use aliquots are the best practice.[2]
Q5: What materials or chemicals are incompatible with this compound?
Answer: To prevent hazardous reactions and degradation, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to violent reactions and rapid degradation of the piperazine moiety.[5][10]
-
Strong Acids, Acid Chlorides, Acid Anhydrides: Can react with the basic piperazine ring, potentially in an exothermic manner.[5][11]
-
Moisture and Air: As detailed above, exposure can lead to hydrolysis and oxidation.[4]
Part 3: Experimental Protocols
Protocol 1: Qualitative Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a rapid method to check for the presence of gross impurities or degradation products in a stored sample.
Materials:
-
TLC plate (e.g., Silica Gel 60 F254)
-
Sample of this compound (both stored and, if available, a fresh/reference sample)
-
Appropriate solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Developing chamber
-
Mobile phase (e.g., a mixture of Dichloromethane/Methanol or Ethyl Acetate/Hexane, to be optimized)
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your stored sample and the reference sample in a suitable solvent.
-
Spotting: Using a capillary tube, spot a small amount of each solution onto the baseline of the TLC plate. Keep the spots small and distinct.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Analysis: Visualize the spots under a UV lamp (254 nm).
-
Interpretation: A pure compound should ideally show a single spot. Compare the spot(s) from your stored sample to the reference sample. The presence of additional spots (especially those with lower Rf values, indicating more polar impurities) in the stored sample lane is indicative of degradation.
-
References
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.
- ChemicalBook. (n.d.). This compound.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative.
- Benchchem. (n.d.). stability of 3-Amino-4-nitropyridine in acidic or basic media.
- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Benchchem. (n.d.). addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
- Fisher Scientific. (2018). SAFETY DATA SHEET - Piperazine.
- Capot Chemical Co., Ltd. (2025). MSDS of 1-(6-Nitropyridin-3-yl)piperazine.
- Apollo Scientific. (2022). 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. isaacpub.org [isaacpub.org]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 82205-58-1 [m.chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. capotchem.cn [capotchem.cn]
Technical Support Center: Troubleshooting Inconsistent Assay Results with 1-(5-Nitropyridin-2-yl)piperazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(5-Nitropyridin-2-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results in their assays using this compound. As a research chemical and a key building block in medicinal chemistry, understanding its behavior is paramount for generating reliable and reproducible data.[1][2]
This guide moves beyond a simple checklist. It provides causal explanations for common issues, equipping you with the scientific rationale to diagnose and resolve problems effectively. We will address challenges ranging from fundamental compound handling to complex assay-specific artifacts.
Section 1: Compound Integrity - The Foundation of Reproducible Data
The most frequent source of assay inconsistency originates from the compound itself. Before troubleshooting the assay protocol, it is imperative to validate the quality, storage, and handling of your this compound stock.
Q1: How critical is the purity of my this compound, and how should I interpret the Certificate of Analysis (CoA)?
-
Understanding the CoA: Your supplier's CoA is the first checkpoint.
-
Purity vs. Assay Value: Be aware of the distinction between "purity" and "assay" values. Purity, often determined by HPLC, reflects the percentage of the main compound's signal relative to all detected signals.[5] An "assay" value quantifies the actual amount of the active compound, often measured against a reference standard.[5][6]
-
Values Over 100%: Do not be alarmed by assay values slightly exceeding 100% (e.g., 101.5%). This is not uncommon in the pharmaceutical industry and results from the cumulative uncertainty of analytical methods, equipment, and reference standards.[7]
-
-
Self-Validation: The purity value is only as reliable as the method used to determine it.[4] If you observe unexpected activity, especially at high concentrations, consider the possibility that an impurity is responsible. In such cases, obtaining a fresh lot or re-purifying the compound may be necessary.
Q2: What is the correct procedure for storing and handling this compound to prevent degradation?
A2: Piperazine derivatives can be susceptible to degradation, which can drastically alter your experimental outcomes.[8] Proper storage is not optional; it is essential for maintaining the compound's integrity.
Based on its chemical properties and general guidelines for piperazine compounds, we recommend the following:[9][10][11]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term use and consider -20°C for long-term storage.[8][11] | Lower temperatures slow down potential chemical degradation processes. Phenyl piperazines, a related class, show significant degradation after 6 months, even when refrigerated.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) and in a desiccator.[10][11] | Piperazine and its derivatives can absorb atmospheric water and carbon dioxide, which can alter the compound's properties and mass.[12][13][14] |
| Light | Store in a dark place, using amber vials or by wrapping containers in foil.[10][11][15] | The nitroaromatic moiety can be sensitive to light, which may induce photochemical reactions leading to degradation. |
| Handling | Prepare stock solutions fresh if possible. If storing solutions, aliquot to minimize freeze-thaw cycles. | Repeated freezing and thawing is a common cause of compound precipitation and degradation.[16] |
Q3: I'm having trouble with solubility. What is the best way to prepare stock and working solutions?
A3: Inconsistent results are often traced back to poor solubility. If the compound precipitates in your assay buffer, its effective concentration becomes unknown and highly variable.
-
Stock Solution Preparation:
-
Solvent Choice: Start with a high-purity, anhydrous solvent like Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM). Do not exceed the solubility limit. It is better to have a lower, fully dissolved concentration than a higher, partially suspended one.
-
Dissolution: Use gentle warming (not to exceed 37°C) and vortexing or sonication to aid dissolution.
-
Visual Inspection: Always visually inspect the solution against a light source to ensure there are no visible particulates or crystals.
-
-
Preparing Working Dilutions:
-
Serial Dilution: Perform serial dilutions from your stock solution. When diluting into aqueous assay buffers, add the compound concentrate to the buffer while vortexing to minimize immediate precipitation.
-
Beware of Crashing Out: The most critical step is the final dilution into your aqueous assay buffer. The change in solvent environment can cause the compound to "crash out" or precipitate. Always prepare a test dilution and let it sit for the duration of your assay to confirm solubility under the final experimental conditions.
-
Section 2: Diagnosing High Background and Assay Interference
A high background signal can mask the true biological effect of your compound, reducing the assay's sensitivity and reliability.[17]
Q4: My negative control wells (containing the compound but no enzyme/target) show a high signal. What's going on?
A4: This indicates that the compound is interfering directly with your assay's detection system. This is a common artifact for aromatic compounds, especially those containing nitro groups.[18][19] The primary causes are:
-
Intrinsic Compound Properties: The compound itself may be colored or autofluorescent at the excitation/emission wavelengths of your assay, leading to a false signal.
-
Light Scattering: Poorly soluble compound forming micro-precipitates can scatter light, which is a significant problem in absorbance and fluorescence-based assays.
-
Non-Specific Binding: The compound may adhere to the surfaces of the assay plate or non-specifically bind to detection reagents (e.g., antibodies, substrates).[16][17]
Use the following workflow to diagnose the source of the high background.
Caption: Workflow for diagnosing high background signals.
Protocol 1: Control Experiment for Assay Interference
This protocol is a self-validating system to determine if this compound interferes with your assay readout.
-
Prepare Plates: Use the same microplates as your main assay.
-
Buffer Control: To multiple wells, add the final assay buffer (complete with all co-factors and additives, but WITHOUT any protein target, enzyme, or detection antibodies).
-
Compound Addition: Add this compound to these wells to achieve the same final concentrations used in your main experiment. Include a buffer-only control (no compound).
-
Incubation: Incubate the plate under the exact same conditions (time, temperature, light) as your main assay.[20]
-
Readout: Add your detection substrate (e.g., TMB for ELISA, a fluorescent substrate for an enzyme assay) and read the plate on your plate reader using the same settings.
-
Analysis: If you observe a dose-dependent increase in signal in the absence of the biological target, you have confirmed direct assay interference. This background signal must be subtracted from your main experimental data, or the assay conditions must be modified.
Section 3: Troubleshooting Inconsistent Potency (IC50/EC50 Variability)
Fluctuations in measured potency are a frustrating and resource-intensive problem. A systematic approach is required to identify the root cause.
Q5: The IC50/EC50 value for my compound shifts significantly between experiments. What are the most likely causes?
A5: Assuming you have already validated your compound's integrity (Section 1), IC50 variability is typically rooted in three areas: the compound's behavior in the assay, the assay's reagents, or the protocol itself.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Compound Instability in Buffer | Incubate the compound in the final assay buffer for the full duration of the assay. Measure its concentration/activity at the end. | Modify buffer components (e.g., adjust pH, add antioxidants if redox activity is suspected). Shorten incubation times if possible. |
| Precipitation at Working Conc. | Visually inspect the wells of your dilution plate. Centrifuge a sample of the highest concentration working solution to check for a pellet. | Lower the top concentration of your dose-response curve. Increase the percentage of co-solvent (e.g., DMSO) if the assay tolerates it (typically ≤1%). |
| Time-Dependent Inhibition | Perform your assay at multiple time points (e.g., 15 min, 60 min, 120 min) and compare IC50 values. | If IC50 decreases over time, this suggests slow-binding or covalent modification. This is a key mechanistic insight, not an error. Report the time-dependency. |
| Reagent Variability | Check lot numbers for all critical reagents (enzymes, antibodies, substrates, serum).[17] Run a known reference compound alongside your test compound. | Qualify new lots of reagents against old lots before use in critical experiments. Always run a positive control inhibitor with a known potency. |
| Pipetting/Dilution Errors | Review your serial dilution scheme. Verify the calibration of your pipettes.[20] | Use freshly calibrated pipettes. Simplify the dilution scheme to minimize steps. Prepare a larger volume of each dilution to reduce small-volume pipetting errors. |
Section 4: Advanced Troubleshooting - Chemical Reactivity
If common troubleshooting fails, consider the possibility that the compound is not a simple inhibitor but is chemically modifying assay components.
Q6: Is it possible that this compound is reacting with components in my assay, like protein thiols?
A6: Yes, this is a distinct possibility. Compounds containing electron-deficient aromatic rings (like a nitropyridine) can be susceptible to nucleophilic aromatic substitution.[18] Additionally, some compounds can undergo redox cycling, generating reactive oxygen species that modify proteins. This chemical reactivity is a known mechanism of assay interference.[21]
Decision Tree for Investigating Non-Specific Reactivity
This workflow helps determine if your compound is a promiscuous, reactive molecule rather than a specific inhibitor.
Caption: Decision tree for investigating suspected chemical reactivity.
If your compound's activity is significantly diminished by the presence of a reducing agent like DTT, it strongly suggests an oxidative mechanism or covalent reactivity with cysteine residues in your target protein.[21] This is a critical finding that should prompt further mechanistic studies rather than continued screening.
References
- SC Labs. (2018, April 16). Lab results over 100% purity? An explanation.
- Can the HPLC purity of any product be more than its assay purity? (2018, January 14). Quora.
- Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98.
- Elisa troubleshooting tips – High background. (n.d.). American Research Products, Inc. Blog.
- Understanding Assay, Purity, and Potency in Analytical Chemistry. (2025, July 30). Medikamenter QS.
- Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- ELISA Troubleshooting: High Background. (n.d.). Sino Biological.
- Piperazine. (n.d.). PubChem. National Institutes of Health.
- Troubleshooting Guide for ELISA High Background Poor Standard Curve. (n.d.). Novateinbio.
- Piperazine. (n.d.). Wikipedia.
- Heikamp, K., & Bajorath, J. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 3, 290.
- Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US).
- Piperazine. (n.d.). ChemEurope.com.
- De Luca, L., Barreca, M. L., & Ferro, S. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 165.
- Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 10(1), 165–177.
- 5-(Piperazin-1-yl)pyridin-2-ylamine. (n.d.). Pharmaffiliates.
Sources
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- 3. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. Lab results over 100% purity? An explanation. | SC Labs [sclabs.com]
- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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- 11. This compound CAS#: 82205-58-1 [m.chemicalbook.com]
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- 17. arp1.com [arp1.com]
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- 19. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 1-(5-Nitropyridin-2-yl)piperazine Derivatives
As a Senior Application Scientist, this guide is designed to provide you with expert insights and practical solutions for developing robust chiral separation methods for 1-(5-Nitropyridin-2-yl)piperazine derivatives. These compounds, prevalent in pharmaceutical development, feature a basic piperazine moiety and a nitropyridine group, which present specific challenges and opportunities in chromatography. This resource consolidates field-proven strategies into a series of frequently asked questions and detailed troubleshooting guides to navigate your method development effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers encounter when initiating a chiral method development project for this class of compounds.
Q1: Why is chiral separation critical for this compound derivatives?
A: Chirality is a fundamental aspect of drug development because enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles within the chiral environment of the human body. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, regulatory agencies like the FDA require the stereoisomeric composition of drug substances to be well-defined, necessitating robust analytical methods to separate and quantify each enantiomer.
Q2: What are the most effective chromatographic techniques for separating these enantiomers?
A: High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique for chiral separations due to its versatility and the vast selection of available chiral stationary phases (CSPs). Supercritical Fluid Chromatography (SFC) has emerged as a powerful, complementary technique, often providing faster separations and higher efficiency, especially with polysaccharide-based CSPs. While less common for this application, Capillary Electrophoresis (CE) using chiral selectors in the background electrolyte is another viable, high-resolution technique.
Q3: How do I select the right Chiral Stationary Phase (CSP) to start with?
A: The selection of the CSP is the most critical factor in achieving a chiral separation. For N-heterocyclic compounds like piperazine derivatives, polysaccharide-based CSPs are the most successful and should be your first choice. These are derivatives of cellulose or amylose coated or immobilized on a silica support.
-
Recommendation: Start your screening with a small set of modern, immobilized polysaccharide columns. A good starting kit would include:
-
An amylose-based CSP (e.g., CHIRALPAK® IA, IG)
-
A cellulose-based CSP (e.g., CHIRALPAK® IB, IC, ID)
-
-
Why Immobilized? Immobilized phases are covalently bonded to the silica, making them compatible with a wider range of solvents (like DCM, THF, ethyl acetate) and more robust, which is crucial for troubleshooting and column cleaning. Coated phases can be irreversibly damaged by exposure to these "non-standard" solvents.
Q4: What mobile phases and additives should I use for these basic compounds?
A: Your choice of mobile phase mode (Normal Phase, Polar Organic, or Reversed Phase) is as important as the CSP. For basic compounds like this compound derivatives, additives are almost always necessary to achieve good peak shape.
-
Normal Phase (NP): This is often the best starting point.
-
Solvents: A mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (isopropanol or ethanol).
-
Additive: Add a small amount of a basic modifier to suppress unwanted interactions between your basic analyte and acidic residual silanols on the CSP surface. 0.1% Diethylamine (DEA) is the standard choice and dramatically improves peak symmetry.
-
-
Polar Organic (PO):
-
Solvents: Pure methanol, ethanol, or acetonitrile.
-
Additive: Again, a basic additive like 0.1% DEA is typically required.
-
-
Reversed Phase (RP):
-
Solvents: A mixture of acetonitrile or methanol with a buffered aqueous phase.
-
Buffer: Ammonium bicarbonate or ammonium acetate are good choices, especially if you plan to use mass spectrometry (MS) detection.
-
Part 2: Systematic Method Development Workflow
A systematic screening approach is far more efficient than a trial-and-error method. The goal of the initial screening is not to find the final method, but to identify promising combinations of CSP and mobile phase that show at least partial separation. This "hit" can then be optimized.
Caption: A systematic workflow for chiral method development.
Part 3: Detailed Experimental Protocol - HPLC Screening
This protocol provides a concrete starting point for screening your this compound derivative on a recommended CSP.
Objective: To identify a promising Chiral Stationary Phase (CSP) and mobile phase combination for the separation of the enantiomers.
1. Materials & Equipment:
-
HPLC system with UV/PDA detector, column oven, and autosampler.
-
CHIRALPAK® IC column (250 x 4.6 mm, 5 µm) or similar immobilized cellulose-based CSP.
-
HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Racemic standard of your analyte.
2. Standard & Sample Preparation:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the racemic analyte in a suitable solvent (e.g., Methanol or Ethanol).
-
Working Solution: Dilute the stock solution to ~0.1 mg/mL using the mobile phase as the diluent.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to prevent frit blockage.
3. Chromatographic Conditions (Starting Point):
-
Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV at a suitable wavelength for the nitropyridine chromophore (e.g., 254 nm or an absorbance maximum determined by PDA).
4. Experimental Procedure:
-
System Flush: Ensure the HPLC system is thoroughly flushed and free of any incompatible solvents (especially if previously used in reversed-phase mode).
-
Column Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
-
Injection: Inject the working standard solution.
-
Data Analysis: Examine the chromatogram. Look for any sign of peak splitting or the formation of a shoulder, as this indicates that enantiomeric recognition is occurring and the method can be optimized.
-
Next Steps: If no separation is observed, change the mobile phase composition (e.g., to n-Hexane/Ethanol/DEA 90:10:0.1) or switch to a different screening mobile phase (e.g., Polar Organic mode) or a different CSP (e.g., an amylose-based column).
Part 4: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
| Problem/Symptom | Potential Cause(s) | Recommended Solution(s) |
| No Separation or Poor Resolution (Rs < 1.5) | 1. Incorrect CSP Choice: The selected CSP does not have the right chiral recognition mechanism for your analyte. 2. Suboptimal Mobile Phase: The modifier type or concentration is not ideal for inducing selectivity. 3. Temperature Effect: Chiral separations can be highly sensitive to temperature, which affects the thermodynamics of the interaction. | 1. Screen Different CSPs: Test both amylose- and cellulose-based columns. 2. Vary Modifier: Change the alcohol (IPA vs. Ethanol) and vary its concentration (e.g., 10%, 20%, 30%). 3. Optimize Temperature: Analyze at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution but also increase retention time and backpressure. |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions: The basic piperazine nitrogen is interacting with acidic silanol groups on the silica support. 2. Column Overload: Injecting too much sample mass saturates the stationary phase. 3. Analyte pKa Issue: In reversed-phase, if the mobile phase pH is close to the analyte's pKa, you can get mixed ionic/neutral forms. | 1. Use/Increase Basic Additive: Ensure a basic additive like DEA is in your mobile phase (typically 0.1%). If tailing persists, you can cautiously increase it up to 0.5%. 2. Dilute Sample: Prepare and inject a 1:10 and 1:100 dilution of your sample. If peak shape improves, you were overloading the column. 3. Adjust pH (RP only): In reversed-phase, ensure the mobile phase pH is at least 2 units away from the analyte's pKa. |
| Peak Splitting or Shoulders | 1. Blocked Inlet Frit: Particulates from the sample or mobile phase have partially blocked the column inlet frit, distorting the flow path. 2. Column Void/Channel: The packed bed at the head of the column has settled, creating a void. 3. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion upon injection. | 1. Backflush the Column: Disconnect the column from the detector, reverse the flow direction, and flush to waste for 15-20 minutes. This can dislodge particulates from the frit. 2. Replace Column: If backflushing fails, the column bed may be irreversibly damaged, requiring replacement. Use guard columns and in-line filters to prevent this. 3. Match Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible. |
| Irreproducible Retention Times | 1. Column "Memory Effect": Additives can strongly adsorb to the CSP and alter its selectivity over time, affecting subsequent runs even after the additive is removed from the mobile phase. 2. Insufficient Equilibration: The column was not fully equilibrated with the new mobile phase before injection. 3. Temperature Fluctuations: The ambient lab temperature is changing, affecting retention. | 1. Dedicate Columns: If possible, dedicate specific columns to methods using certain classes of additives (e.g., one for basic, one for acidic). Flush thoroughly between methods. 2. Equilibrate Properly: Always allow at least 20-30 column volumes for equilibration when changing mobile phases. 3. Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography. |
| High Column Backpressure | 1. System or Column Blockage: Particulate matter has blocked an in-line filter, guard column, or the column inlet frit. 2. Sample Precipitation: The sample has low solubility in the mobile phase and precipitated upon injection. 3. Mobile Phase Viscosity: Using highly viscous mobile phases (e.g., high percentage of IPA) or running at low temperatures will increase pressure. | 1. Isolate the Source: Remove the column and check the system pressure. If it's normal, the blockage is in the column. If it's still high, check filters and tubing. 2. Check Sample Solubility: Ensure your analyte is fully soluble in the mobile phase at the working concentration. 3. Adjust Conditions: Consider switching to a less viscous alcohol (ethanol) or increasing the column temperature. |
References
- Chion, I., Pakula, R., & Weissmueller, D.W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11). [Link]
- Dolan, J.W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
- Daicel Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. [Link]
- Fouad, M. F., et al. (2011). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Zeng, S., et al. (2013).
- Chromatography Today. (2020).
- Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
- Kumar, A. et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(7), 1984-1991. [Link]
- Chromatography Today. (2009).
- Semantic Scholar. (n.d.). Recent Advances on Chiral Mobile Phase Additives: A Critical Review. [Link]
- D'Souza, A. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Rahman, A., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 75-82. [Link]
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
- Schafroth, M. A., et al. (2018).
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-(5-Nitropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Method Validation in Pharmaceutical Analysis
The validation of an analytical method is the cornerstone of reliable pharmaceutical development and quality control. It is a documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[1] For a molecule like 1-(5-Nitropyridin-2-yl)piperazine, which may act as a key starting material, intermediate, or active pharmaceutical ingredient (API), rigorous analytical method validation is not merely a regulatory hurdle but a scientific necessity to ensure product quality, safety, and efficacy.[1]
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[2][3][4] The recently revised ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a lifecycle approach to method validation, encouraging a deeper understanding of the method's performance characteristics.[5][6][7]
This guide will compare three common analytical techniques for the quantification and purity assessment of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse in pharmaceutical analysis, valued for its versatility and robustness.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds, offering high specificity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that does not require a reference standard of the analyte.
The selection of an appropriate analytical method is contingent on the specific application, whether it be for release testing, stability studies, or the characterization of impurities.
The Validation Workflow: A Structured Approach
A successful validation process follows a predefined protocol, outlining the experiments and acceptance criteria for each validation parameter.[1][5] The following diagram illustrates a typical workflow for analytical method validation.
Caption: A generalized workflow for the validation of an analytical method.
Comparative Analysis of Analytical Methods
The following sections provide a detailed comparison of HPLC-UV, GC-MS, and qNMR for the analysis of this compound, complete with hypothetical performance data and experimental protocols.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the method of choice for non-volatile, polar compounds like this compound. The presence of the nitropyridine chromophore suggests good UV activity, making this a promising technique.
The piperazine moiety imparts polarity, while the nitropyridine ring provides a strong chromophore for UV detection. A reversed-phase HPLC method is anticipated to provide good retention and separation from potential impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan (e.g., 340 nm).
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards.
-
Sample Preparation: The sample is accurately weighed and dissolved in the same solvent as the standard.
| Validation Parameter | HPLC-UV |
| Specificity | Demonstrated by the separation of the main peak from potential impurities and degradation products. Peak purity analysis using a diode array detector can further confirm specificity. |
| Linearity (r²) | > 0.999 |
| Range | 1 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Robustness | The method should be insensitive to small, deliberate changes in mobile phase composition, pH, column temperature, and flow rate. |
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the volatility of this compound may be a limiting factor. Derivatization might be necessary to improve its thermal stability and chromatographic behavior.[8]
GC-MS offers exceptional specificity due to the combination of chromatographic separation and mass spectrometric detection.[9] The mass spectrum provides a molecular fingerprint, aiding in unambiguous identification.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Temperature gradient from 100 °C to 280 °C.
-
MS Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
Derivatization (if required): Acetylation or silylation to increase volatility.
-
Standard and Sample Preparation: Similar to HPLC, but in a volatile solvent like dichloromethane or ethyl acetate.
| Validation Parameter | GC-MS |
| Specificity | High specificity is achieved through the unique mass spectrum of the analyte, allowing for clear differentiation from co-eluting substances. |
| Linearity (r²) | > 0.998 |
| Range | 0.5 - 100 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Robustness | The method's performance should be evaluated against minor variations in oven temperature ramp rate, inlet temperature, and carrier gas flow rate. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of that same substance.[8]
qNMR is particularly useful when a certified reference standard of this compound is unavailable. It provides a direct measure of purity and concentration.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
-
Acquisition Parameters: Optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of the nuclei.
-
Data Processing: Integration of a well-resolved signal from the analyte and a signal from the internal standard.
| Validation Parameter | qNMR |
| Specificity | High, as signals are specific to the molecular structure. Resolution of signals from impurities is critical. |
| Linearity (r²) | > 0.999 |
| Range | Dependent on the analyte's solubility and the spectrometer's sensitivity. |
| Accuracy (% Purity) | Typically within ± 1.0% of the true value. |
| Precision (% RSD) | < 1.0% |
| LOD | ~0.1 mg/mL |
| LOQ | ~0.3 mg/mL |
| Robustness | The method's robustness is assessed by varying acquisition parameters like the relaxation delay and the number of scans. |
Method Comparison and Selection
The choice of the most suitable analytical method depends on the intended purpose. The following diagram illustrates a decision-making process for method selection.
Caption: A decision tree for selecting an analytical method based on the application.
Conclusion
The validation of analytical methods for this compound is a critical activity that requires a thorough understanding of both the analyte's properties and the principles of different analytical techniques.
-
HPLC-UV is a robust and versatile method suitable for routine quality control applications such as assays and purity determinations.
-
GC-MS provides unparalleled specificity, making it an excellent choice for impurity identification and trace-level analysis, provided the analyte has sufficient volatility or can be derivatized.
-
qNMR serves as a powerful tool for the absolute quantification of this compound, especially in the absence of a certified reference standard.
Ultimately, a combination of these methods may be necessary to fully characterize this compound throughout its lifecycle. A well-designed and executed method validation, grounded in the principles outlined in regulatory guidelines, ensures the generation of reliable and defensible analytical data.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration.
- ICH Q2(R2) Validation of Analytical Procedures. (2023, November 30). International Council for Harmonisation.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7).
- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
- Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency.
- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020, October 30). Scholars.Direct.
- Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. (2020, March 26).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.
- A Review on Analytical Methods for Piperazine Determination. (2024, December 27).
- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate.
- Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. (2001). PubMed.
- GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. (2025, August 7). ResearchGate.
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (n.d.).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025, August 5). ResearchGate.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. database.ich.org [database.ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholars.direct [scholars.direct]
A Comparative Guide to the Synthesis of 1-(5-Nitropyridin-2-yl)piperazine for Pharmaceutical Research
In the landscape of pharmaceutical development, 1-(5-nitropyridin-2-yl)piperazine serves as a critical building block for a multitude of advanced drug candidates. Its unique electronic and structural features make it a privileged scaffold in medicinal chemistry. The efficient and scalable synthesis of this intermediate is therefore a paramount concern for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the two predominant synthetic routes to this compound: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, particularly for electron-deficient systems. The synthesis of this compound via this route leverages the strong electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack by piperazine.
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism.[1] The piperazine nitrogen acts as the nucleophile, attacking the carbon atom bearing the leaving group (typically a halogen, such as chlorine or bromine). This initial attack is the rate-determining step and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyridine ring is temporarily broken. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product. The presence of the nitro group at the para-position (position 5) relative to the substitution site (position 2) is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.
Experimental Protocol: SNAr Synthesis
This protocol is adapted from established procedures for similar substrates.[3][4]
-
Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile, add piperazine (2.0-3.0 eq). The use of excess piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. This will precipitate the product and dissolve the piperazine hydrochloride salt.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a powerful alternative to traditional methods like SNAr.[5] This palladium-catalyzed cross-coupling reaction is particularly valuable for substrates that are less reactive under SNAr conditions or when milder reaction conditions are required.[6]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[7] It begins with the oxidative addition of the aryl halide (2-chloro-5-nitropyridine) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by the coordination of the amine (piperazine) to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired C-N bond, yielding this compound and regenerating the Pd(0) catalyst to continue the cycle. The choice of ligand is critical, with sterically hindered phosphine ligands being commonly employed to facilitate both the oxidative addition and reductive elimination steps.[5]
Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol is a representative procedure based on modern amination methodologies.[8][9]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-chloro-5-nitropyridine (1.0 eq), piperazine (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like Xantphos or BINAP (2-4 mol%).
-
Solvent and Base: Add an anhydrous aprotic solvent, such as toluene or dioxane, followed by a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used (1.5-2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 2-18 hours, monitoring by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by flash column chromatography on silica gel.
Head-to-Head Comparison of Synthesis Routes
The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including cost, scale, available equipment, and the specific electronic properties of the substrate.
Quantitative Data Summary
The following table summarizes typical experimental outcomes for each route, based on literature precedents for analogous reactions.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Typical Yield | 80-95%[3][10] | 85-97%[8] |
| Reaction Time | 4-12 hours | 2-18 hours |
| Reaction Temp. | 80-100 °C | 80-110 °C |
| Key Reagents | 2-halo-5-nitropyridine, Piperazine | Aryl halide, Amine, Pd-catalyst, Ligand, Base |
| Purification | Often precipitation/recrystallization | Column chromatography required |
Qualitative Performance Analysis
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Cost-Effectiveness | High. Reagents are generally inexpensive. No costly metal catalysts or ligands are required. | Moderate to Low. Palladium catalysts and specialized phosphine ligands can be expensive.[6] |
| Scalability | Excellent. The simplicity of the reaction and work-up makes it highly amenable to large-scale industrial production. | Good. Can be scaled, but catalyst removal and cost can be limiting factors. |
| "Green" Chemistry | Moderate. Often uses high-boiling point polar aprotic solvents like DMSO which can be difficult to remove and recycle. | Moderate. Can be performed in more environmentally benign solvents like toluene, but uses a precious metal catalyst. Solvent-free variations exist.[8] |
| Safety & Handling | Good. Standard reaction hazards. Excess piperazine is easily handled. | Moderate. Requires inert atmosphere techniques. Some phosphine ligands and bases (NaOtBu) are air/moisture sensitive. |
| Substrate Scope | Limited. Requires a strongly electron-deficient aromatic ring for efficient reaction.[6] | Broad. Highly versatile and tolerant of a wide range of functional groups on both the aryl halide and the amine.[5] |
Conclusion and Recommendations
For the specific synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route is generally the superior choice, particularly for large-scale synthesis. The high degree of activation provided by the nitro group makes the 2-chloropyridine substrate highly susceptible to nucleophilic attack, leading to high yields under relatively simple and inexpensive conditions. The straightforward work-up via precipitation is a significant advantage for industrial applications.
The Buchwald-Hartwig amination, while a powerful and elegant method, is overkill for this specific transformation. Its key advantages—mild conditions and broad substrate scope—are not strictly necessary here due to the activated nature of the substrate. It would become the method of choice if the pyridine ring were less electron-deficient (i.e., lacking the nitro group) or if sensitive functional groups incompatible with SNAr conditions were present. For discovery chemistry, where speed and versatility across many analogs are desired, a Buchwald-Hartwig protocol can be a valuable platform technology.
Ultimately, the selection of a synthetic route is a strategic decision. For the efficient, cost-effective production of this compound, the time-tested SNAr reaction remains the most logical and field-proven approach.
References
- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
- Pavia, C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 125.
- Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
- Mąkosza, M., et al. (2021). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 23(21), 8345–8349.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(38), 13474–13485.
- Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
- Helmholtz-Zentrum Dresden-Rossendorf (HZDR). (n.d.). N-Acryloyllysine piperazides as irreversible inhibitors of transglutaminase 2.
- FLORE. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Um, I.-H., et al. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 74(14), 5031–5035.
- Preciado, S., & Ruider, S. (2021).
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Google Patents. (n.d.). US2606906A - 1-(2-pyridyl) piperazine and process of preparing same.
- IOP Conference Series: Materials Science and Engineering. (2019). Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. 677(2), 022074.
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A Senior Application Scientist's Comparative Guide to 1-(5-Nitropyridin-2-yl)piperazine and Other Nitropyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitropyridine derivatives are a cornerstone in modern medicinal chemistry, serving as versatile precursors and bioactive scaffolds in the development of novel therapeutic agents.[1][2] Among these, 1-(5-Nitropyridin-2-yl)piperazine stands out as a critical building block, frequently utilized in the synthesis of complex pharmaceutical compounds. This guide provides an in-depth, objective comparison of this compound with other key nitropyridine derivatives. We will dissect the nuances of their synthetic accessibility, chemical reactivity, and the structure-activity relationships (SAR) that dictate their biological potential. By synthesizing experimental data from authoritative sources, this document aims to equip researchers with the foundational knowledge to make informed decisions in their synthetic strategies and drug discovery programs.
Introduction: The Strategic Importance of the Nitropyridine Scaffold
The pyridine ring is a "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1][3] The introduction of a nitro (-NO₂) group onto this scaffold dramatically alters its electronic properties. The strong electron-withdrawing nature of the nitro group activates the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pharmaceutical synthesis.[4][5] This enhanced reactivity makes nitropyridines, such as 2-chloro-5-nitropyridine, invaluable intermediates for creating diverse molecular libraries by introducing various nucleophiles like amines, alcohols, and thiols.[4]
This compound emerges from this chemical landscape as a particularly important derivative. It combines the activated nitropyridine core with the piperazine moiety—another frequently used heterocycle in drug development known for improving physicochemical properties and providing a point for further molecular elaboration.[6][7] This guide will compare this specific molecule against isomers and other substituted nitropyridines to highlight the critical role of substituent positioning on chemical and biological performance.
The Nitropyridine Core: A Structural and Reactivity Overview
The reactivity of a substituted nitropyridine is fundamentally governed by the positions of the nitro group and the leaving group (typically a halogen) relative to each other and the ring's nitrogen atom. The nitro group exerts its activating effect most strongly when it is ortho or para to the leaving group, as this allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance.[5]
Diagram 1: Influence of Nitro Group Position on Reactivity
Caption: A typical experimental workflow for the synthesis of pyridylpiperazines.
Biological Activity & Structure-Activity Relationships (SAR)
The true value of this compound and its derivatives lies in their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. [1][8][9]The specific arrangement of substituents is crucial for biological function.
For instance, a study on urease inhibitors utilized 1-(3-nitropyridin-2-yl)piperazine as a core scaffold. [10]The nitro group at the 3-position was key for creating a strong electrophilic center at the 2-position, facilitating synthesis. Subsequent modifications on the distal piperazine nitrogen led to compounds with potent urease inhibition. [10] In another example, derivatives of 2-amino-5-nitropyridine were used to synthesize nitropyridine-linked compounds with significant anticancer activity against MCF-7 and HepG2 cell lines. [1][3]This highlights that the 5-nitro position is not only favorable for synthesis but also compatible with potent biological activity.
Comparative Biological Data (Illustrative Examples)
| Scaffold | Derivative Type | Biological Target/Activity | Potency (IC₅₀) | Reference |
| 5-Nitropyridin-2-yl | Amide derivative | Chymotrypsin Inhibition | 8.67 ± 0.1 μM | [1][3] |
| 5-Nitropyridin-2-yl | Amide derivative | Urease Inhibition | 29.21 ± 0.98 μM | [1][3] |
| 3-Nitropyridin-2-yl | Piperazine derivative | Urease Inhibition | Varies with substitution | [10] |
| 2-Amino-5-nitropyridine | Thiazolidinone derivative | Anticancer (MCF-7 cells) | 6.41 μM | [1][3] |
| 5-Nitropyrimidine | Dione analogue | Nitric Oxide Production | 8.6 μM | [11] |
This data illustrates that while the this compound core is a versatile starting point, the ultimate biological activity is finely tuned by further derivatization. The choice between a 3-nitro and a 5-nitro isomer can lead to scaffolds with different biological profiles, a key consideration in a drug discovery cascade.
Pharmacokinetic and Toxicological Considerations
When developing nitropyridine derivatives as drug candidates, their pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) and toxicity profiles are critical. [12][13]
-
Metabolism: The nitro group, while essential for reactivity and often for biological activity, can be a liability. It can be metabolically reduced in vivo to form potentially toxic nitroso or hydroxylamine intermediates. [14]This is a well-known toxicological flag that must be assessed early in development.
-
Solubility & Permeability: The piperazine moiety is often incorporated to improve aqueous solubility and other physicochemical properties, which can enhance oral bioavailability. [6][7]* Toxicity: General pyridine toxicity can affect the central nervous system and liver. [14]Preclinical toxicology studies are essential to determine the safety profile of any new nitropyridine derivative. [12]For example, some simple pyridines have been shown to induce cytochrome P-450 enzymes in the liver, which can lead to drug-drug interactions. [15] Researchers must balance the synthetic advantages and desired biological activity of a nitropyridine derivative against its potential metabolic and toxicological drawbacks.
Key Experimental Protocols
To ensure scientific integrity, methodologies must be robust and reproducible. Below is a representative protocol for the synthesis of this compound, a foundational experiment in this field.
Protocol: Synthesis of this compound via SNAr
This protocol is based on established methodologies for nucleophilic aromatic substitution on activated halopyridines. [6][10] Causality and Rationale:
-
Reactants: 2-Chloro-5-nitropyridine is chosen for its high reactivity (nitro group is para to the chloro leaving group). An excess of piperazine is often used to act as both the nucleophile and a base to neutralize the HCl byproduct, though an external base is more common in process chemistry.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is added to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. [16]* Temperature: The reaction is typically heated (reflux) to provide sufficient activation energy for the substitution to proceed at a reasonable rate. [10]* Monitoring: Thin Layer Chromatography (TLC) is a crucial, simple technique to monitor the consumption of the starting material and the formation of the product, preventing unnecessary heating that could lead to side products.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq), piperazine (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of dry acetonitrile to fully suspend the reagents (e.g., 10 mL per gram of starting material).
-
Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-8 hours.
-
Monitoring: Periodically take a small aliquot of the reaction mixture, spot it on a TLC plate, and elute with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane) to monitor the disappearance of the 2-chloro-5-nitropyridine spot.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and excess piperazine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel to yield the pure this compound.
Conclusion and Future Perspectives
This compound is a synthetically accessible and highly versatile platform for drug discovery. Its performance, when compared to other nitropyridine derivatives, is primarily dictated by the favorable para relationship between the activating nitro group and the 2-position, which is ideal for introducing the piperazine nucleophile. This synthetic advantage, combined with the proven track record of the resulting pyridylpiperazine scaffold in yielding biologically active compounds, cements its importance in medicinal chemistry. [1][8] However, the choice of isomer is not merely a synthetic consideration. Derivatives based on 3-nitropyridines or 2-nitropyridines, while potentially more challenging to synthesize, can offer unique biological activities and intellectual property space. Future research should focus on direct, head-to-head comparisons of isomeric series against various biological targets to build a more comprehensive SAR map. Furthermore, addressing the potential metabolic liabilities of the nitro group through bioisosteric replacement (e.g., with cyano or sulfone groups) remains a critical challenge and a promising avenue for developing safer, more effective nitropyridine-based therapeutics.
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A Comparative Analysis of 1-(5-Nitropyridin-2-yl)piperazine and its Analogs: A Guide for Drug Discovery Professionals
The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties often lead to favorable pharmacokinetic profiles, making it a "privileged structure" in the design of novel therapeutics.[1] This guide delves into a comparative analysis of 1-(5-nitropyridin-2-yl)piperazine and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their structure-activity relationships (SAR), biological activities, and the experimental methodologies crucial for their evaluation.
The Core Scaffold: this compound
This compound serves as a foundational scaffold for a diverse range of biologically active compounds.[3] Its structure, featuring a piperazine ring attached to a 5-nitropyridine moiety, provides a versatile template for chemical modification.[4] The presence of the two nitrogen atoms in the piperazine ring allows for the introduction of various substituents, significantly influencing the molecule's pharmacological properties.[5][6] These modifications can tune the compound's affinity and selectivity for various biological targets, including neurotransmitter receptors and enzymes.[1][7]
Key Structural Features:
-
Piperazine Ring: A six-membered ring with two nitrogen atoms at opposing positions, which can be functionalized to modulate activity.[2][5]
-
5-Nitropyridine Moiety: An aromatic system whose electronic properties influence the overall molecule.
-
Linkage: The connection between the piperazine and nitropyridine rings is crucial for the spatial arrangement of the molecule and its interaction with target proteins.
Comparative Analysis of Analogs: The Impact of Structural Modifications
The true potential of the this compound scaffold is unlocked through the synthesis and evaluation of its analogs. Minor changes in the substitution pattern can lead to significant differences in biological activity.[2] This section explores key analogs and the rationale behind their design.
| Compound | Key Modification | Resulting Biological Activity | Rationale for Inclusion |
| This compound | Parent Compound | Baseline activity at serotonin and dopamine receptors. | To establish a benchmark for comparison. |
| Analog A: 1-Methyl-4-(5-nitropyridin-2-yl)piperazine | Methylation of the distal piperazine nitrogen. | Altered receptor affinity and selectivity profile.[8] | Demonstrates the effect of small alkyl substitutions on the piperazine ring. |
| Analog B: Arylpiperazine Derivatives | Replacement of the nitropyridine with other aryl groups. | Broad range of activities, including antipsychotic and anticancer effects.[1] | Highlights the versatility of the piperazine core in targeting different therapeutic areas. |
| Analog C: Homopiperazine Derivatives | Expansion of the piperazine ring to a seven-membered homopiperazine ring.[9] | Modified conformational flexibility, potentially leading to novel receptor interactions. | Explores the impact of ring size on biological activity. |
Synthesis of this compound and its Analogs
The synthesis of these compounds typically involves nucleophilic aromatic substitution, a common and efficient method for creating C-N bonds.
This straightforward synthetic route allows for the facile generation of a library of analogs for screening purposes. The choice of solvent, base, and reaction temperature can be optimized to maximize yield and purity.
Experimental Evaluation: Protocols and Data
Objective comparison of these analogs requires robust and standardized experimental protocols. The following sections detail key assays used to characterize the biological activity of these compounds.
Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor, a critical parameter in drug development.[10]
Protocol: Radioligand Binding Assay for Dopamine D2 and D3 Receptors
-
Cell Culture and Membrane Preparation: Utilize HEK-293 cells stably expressing either human D2 or D3 dopamine receptors. Harvest cells and prepare membrane fractions.[11]
-
Radioligand: Employ [3H]spiperone, a well-characterized radioligand for dopamine receptors.[11]
-
Assay Buffer: Typically a Tris-based buffer containing appropriate salts and protease inhibitors.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of [3H]spiperone and a range of concentrations of the test compound.
-
Separation and Counting: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) value, which represents the affinity of the compound for the receptor. Lower Ki values indicate higher affinity.[1]
Anticancer Activity Assays
Arylpiperazine derivatives have shown significant promise as anticancer agents by inducing cytotoxic effects in tumor cells.[1]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines (e.g., glioblastoma cell lines) in 96-well plates and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
Structure-Activity Relationship (SAR) Insights
The data generated from these assays allows for the elucidation of SAR, guiding the design of more potent and selective compounds.[5][6]
-
N-Substitution on the Piperazine Ring: The nature of the substituent on the distal nitrogen of the piperazine ring is a key determinant of activity. Small alkyl groups, like the methyl group in Analog A, can modulate receptor affinity.[8] Larger aryl groups can introduce new interactions with the target, leading to different pharmacological profiles.[1]
-
Aryl Moiety: The electronic nature of the aryl group is critical. Electron-withdrawing groups, such as the nitro group in the parent compound, can influence binding affinity.[13] Replacing the nitropyridine with other heterocyclic systems is a common strategy to improve selectivity and other drug-like properties.
-
Conformational Restraint: Introducing conformational rigidity, for example, by incorporating the piperazine into a bridged system or using constrained linkers, can enhance affinity by reducing the entropic penalty of binding.[14]
Conclusion and Future Directions
This compound and its analogs represent a rich chemical space for the discovery of new therapeutic agents. This guide has provided a framework for the comparative analysis of these compounds, from their synthesis to their biological evaluation. Future research will undoubtedly continue to explore the vast possibilities of this versatile scaffold, with a focus on developing compounds with improved potency, selectivity, and pharmacokinetic profiles for a range of diseases.
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A Technical Guide to the Cross-Validation of 1-(5-Nitropyridin-2-yl)piperazine Bioactivity Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the robust validation of a compound's biological activity is paramount. This guide provides an in-depth technical comparison and cross-validation of the bioactivity data for 1-(5-Nitropyridin-2-yl)piperazine, a heterocyclic amine of significant interest. As Senior Application Scientists, our goal is to present a self-validating system of protocols and analyses, grounding our claims in established scientific principles and authoritative references.
The piperazine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous drugs with diverse therapeutic applications, including antimicrobial, anticancer, and antipsychotic agents.[1][2] The introduction of a nitropyridine moiety to the piperazine core, as in this compound, is anticipated to modulate its bioactivity, a hypothesis that warrants rigorous investigation.[3]
This guide will navigate through the essential experimental and computational methodologies required to characterize and validate the bioactivity of this compound, comparing its potential efficacy against established and structurally related molecules.
The Imperative of Cross-Validation in Bioactivity Assessment
Cross-validation is a critical statistical method for assessing the performance and reliability of a predictive model.[4] In the context of drug discovery, it ensures that a Quantitative Structure-Activity Relationship (QSAR) model, which predicts the biological activity of a compound based on its chemical structure, is not overfitted to the training data and can generalize to new, unseen compounds. This process involves partitioning a dataset into subsets, training the model on some subsets, and then validating it on the remaining subset.
Experimental Workflow for Bioactivity Determination
A foundational step in validating any computationally derived bioactivity data is its confirmation through robust in vitro experimentation. The following workflow outlines a standard procedure for assessing the antimicrobial and antifungal properties of this compound.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Comparator compounds (e.g., Ciprofloxacin, Fluconazole, structurally related piperazine analogs)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Spectrophotometer (optional, for automated reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the 96-well plates using the appropriate growth medium to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism) on each plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a spectrophotometer.
Comparative Bioactivity Data
The following table presents hypothetical, yet realistic, bioactivity data for this compound against a panel of clinically relevant microorganisms, compared to standard antimicrobial agents and a structurally similar analog. This data serves as a basis for our subsequent computational cross-validation.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| This compound | 8 | 16 | 32 |
| 1-(4-Nitrophenyl)piperazine[5] | 16 | 32 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 1 |
Computational Cross-Validation of Bioactivity: A QSAR Approach
Quantitative Structure-Activity Relationship (QSAR) models are powerful in silico tools that correlate the chemical structure of compounds with their biological activities. A robust QSAR model can predict the bioactivity of novel compounds, thereby prioritizing synthesis and experimental testing.[6][7]
QSAR Modeling and Cross-Validation Workflow
The development and validation of a reliable QSAR model is a multi-step process that necessitates rigorous statistical assessment.
Detailed Protocol: QSAR Model Development and Cross-Validation
1. Data Collection and Preparation:
-
Compile a dataset of piperazine derivatives with experimentally determined bioactivity data (e.g., MIC or IC50 values) against a specific target.
-
Ensure data quality and consistency.
-
Draw the 2D structures of the molecules and optimize their 3D geometries using computational chemistry software.
2. Molecular Descriptor Calculation:
-
Calculate a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
3. Dataset Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used for external validation.
4. Model Building:
-
Employ various machine learning algorithms, such as Multiple Linear Regression (MLR), Random Forest (RF), or Support Vector Machines (SVM), to build the QSAR model using the training set.
5. Cross-Validation:
-
Internal Validation (k-Fold Cross-Validation):
-
The training set is randomly divided into 'k' (e.g., 5 or 10) equal-sized folds.
-
For each fold, the model is trained on the remaining k-1 folds and then tested on the held-out fold.
-
This process is repeated 'k' times, with each fold serving as the test set once.
-
The results are averaged to provide a robust estimate of the model's predictive performance, often expressed as the cross-validated correlation coefficient (Q²).
-
-
External Validation:
-
The final model, built using the entire training set, is used to predict the bioactivity of the compounds in the independent test set.
-
The predictive power of the model is assessed by comparing the predicted and experimental values, typically using the squared correlation coefficient (R²_pred).
-
Interpreting the Results and Guiding Future Research
A well-validated QSAR model, with high R² and Q² values, can be a valuable tool in the drug discovery pipeline. For this compound, such a model could:
-
Predict its bioactivity against a wider range of targets.
-
Guide the synthesis of novel analogs with potentially improved activity by identifying key structural features that influence bioactivity.
-
Provide insights into the potential mechanism of action by highlighting the importance of specific molecular descriptors.
The synthesis of novel piperazine derivatives and their subsequent biological evaluation remains a crucial aspect of drug discovery.[8][9] The integration of computational modeling with experimental validation, as outlined in this guide, provides a powerful and efficient strategy for identifying and optimizing new therapeutic agents.
Conclusion
The cross-validation of bioactivity data for compounds like this compound is a multi-faceted process that combines rigorous experimental testing with robust computational modeling. By adhering to the principles of scientific integrity and employing self-validating systems, researchers can generate reliable and predictive data that accelerates the journey from a promising molecule to a potential therapeutic. The methodologies detailed in this guide provide a comprehensive framework for achieving this goal, ensuring that the exploration of the vast chemical space of piperazine derivatives is both systematic and fruitful.
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A Technical Guide to the Structure-Activity Relationship (SAR) of 1-(5-Nitropyridin-2-yl)piperazine Analogs for Drug Discovery Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(5-nitropyridin-2-yl)piperazine analogs, a scaffold of significant interest in medicinal chemistry. We will explore the therapeutic potential of this molecular framework, delve into the nuances of its chemical synthesis, and present a comparative analysis of analog performance based on available experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.
Introduction: The Therapeutic Promise of the this compound Scaffold
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of clinically successful drugs across various therapeutic areas.[1][2] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its basic nature, contribute to favorable pharmacokinetic profiles.[3] When coupled with a 5-nitropyridine moiety, the resulting this compound core presents a versatile platform for the development of novel therapeutics, with demonstrated potential in areas such as antimicrobial and anticancer research.[4][5] The electron-withdrawing nature of the nitro group on the pyridine ring is a key feature, influencing the electronic properties of the entire molecule and its potential interactions with biological targets.
General Synthetic Strategies
The synthesis of this compound analogs typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the displacement of a leaving group, usually a halogen, from the 2-position of the 5-nitropyridine ring by the secondary amine of a piperazine derivative.
Below is a generalized synthetic workflow:
Caption: Generalized synthetic scheme for this compound analogs.
The versatility of this synthetic route allows for the introduction of a wide range of substituents on the piperazine ring, enabling a thorough exploration of the structure-activity landscape.
Structure-Activity Relationship (SAR) Analysis
Due to a lack of extensive published data specifically on a broad library of this compound analogs, we will draw insights from a closely related scaffold, 1-(3-nitropyridin-2-yl)piperazine, which has been investigated for its urease inhibitory activity. The principles derived from this analysis can serve as a valuable guide for the design of novel this compound derivatives.
Modifications at the N-4 Position of the Piperazine Ring
The N-4 position of the piperazine ring is a key vector for chemical modification, allowing for the introduction of various substituents to probe interactions with the target protein.
| Compound ID | N-4 Substituent | Urease Inhibition IC50 (µM) |
| Parent Scaffold | H | 3.90 ± 1.91 |
| 5b | -CH2C(=O)NH-Ph | 2.0 ± 0.73 |
| 7e | -CH(CH3)C(=O)NH-(4-Cl-Ph) | 2.24 ± 1.63 |
| Thiourea (Standard) | - | 23.2 ± 11.0 |
Data extracted from a study on 1-(3-nitropyridin-2-yl)piperazine derivatives as urease inhibitors.
Key SAR Insights:
-
Introduction of an N-arylacetamido Moiety: The addition of an N-phenylacetamido group at the N-4 position (compound 5b ) led to a significant increase in urease inhibitory activity compared to the unsubstituted parent scaffold. This suggests that the N-arylacetamido moiety may be involved in crucial interactions within the active site of the urease enzyme.
-
Impact of an α-Methyl Group: The introduction of a methyl group on the carbon adjacent to the piperazine nitrogen (compound 7e ) resulted in a slight decrease in activity compared to 5b . This indicates that steric bulk in this position might be subtly detrimental to optimal binding.
-
Role of the Phenyl Substituent: In the broader series of analogs studied, the nature and position of substituents on the terminal phenyl ring were found to significantly influence activity. This highlights the importance of this region for exploring further interactions with the target.
Caption: SAR at the N-4 position of the piperazine ring.
Comparative Performance in Different Therapeutic Areas
While specific comparative data for this compound analogs is limited, the broader class of piperazine derivatives has shown promise in various therapeutic areas. The insights from these studies can guide the screening and development of novel analogs based on the target scaffold.
Anticancer Activity
Numerous piperazine derivatives have been investigated for their anticancer properties.[4][6] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.[7] For instance, derivatives have been shown to target PI3K/AKT, Src family kinases, and BCR-ABL pathways, leading to caspase-dependent apoptosis.[7]
General SAR Observations for Anticancer Piperazines:
-
Aryl Substituents: The nature and substitution pattern of aryl groups attached to the piperazine core are critical for activity. Electron-withdrawing groups on a terminal phenyl ring have been shown to enhance cytotoxic activity in some series.[8]
-
Linker Length and Rigidity: The linker connecting the piperazine to other pharmacophoric groups influences the overall conformation and ability to bind to the target.
-
Hybrid Molecules: Combining the piperazine scaffold with other known anticancer pharmacophores has proven to be a successful strategy for developing potent and selective agents.[8]
Antimicrobial Activity
The piperazine scaffold is also a component of several antimicrobial agents.[5][9] Modifications to the piperazine ring can modulate the spectrum of activity against different bacterial and fungal strains.
General SAR Observations for Antimicrobial Piperazines:
-
N-Substituents: The substituents on the piperazine nitrogens play a crucial role in determining the antimicrobial potency and spectrum.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, affects its ability to penetrate microbial cell membranes.
-
Combination with Other Heterocycles: The incorporation of other heterocyclic rings, such as quinolones or thiadiazoles, can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria.[2]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of this compound analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 105 CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the this compound analogs in the broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, particularly from the closely related 1-(3-nitropyridin-2-yl)piperazine series, suggests that modifications at the N-4 position of the piperazine ring are crucial for biological activity. Further systematic exploration of this scaffold, with a focus on diversifying the substituents on both the piperazine and nitropyridine rings, is warranted.
Future research should aim to:
-
Synthesize and screen a comprehensive library of this compound analogs against a diverse panel of biological targets, including various cancer cell lines and microbial strains.
-
Conduct detailed SAR studies to elucidate the key structural features required for potent and selective activity.
-
Investigate the mechanisms of action of the most promising analogs to identify their molecular targets.
-
Optimize the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.
By leveraging the insights presented in this guide and employing a rational drug design approach, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
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A Comparative Guide to Kinase Inhibition: Benchmarking 1-(5-Nitropyridin-2-yl)piperazine Against Established GSK-3β Inhibitors
Introduction: The Therapeutic Promise of Targeting GSK-3β
Glycogen Synthase Kinase-3 beta (GSK-3β) is a constitutively active serine/threonine kinase that has emerged from its initial discovery in glycogen metabolism to be recognized as a central node in a vast number of cellular signaling pathways.[1][2][3] Its profound influence over processes like cell proliferation, differentiation, apoptosis, and inflammation makes its dysregulation a key factor in a wide spectrum of human diseases.[2][4][5] Aberrant GSK-3β activity is strongly implicated in the pathology of neurodegenerative disorders like Alzheimer's disease, various cancers, type II diabetes, and bipolar disorder.[1][4][6] This central role in disease pathogenesis has positioned GSK-3β as a high-value, strategic target for modern therapeutic intervention.[4][7]
The compound 1-(5-Nitropyridin-2-yl)piperazine features a chemical scaffold common in many kinase inhibitors. While its direct inhibitory profile is not extensively documented, its structural motifs suggest potential as a modulator of kinase activity. This guide, therefore, establishes a comprehensive framework for evaluating its potential efficacy and selectivity by benchmarking it against a panel of well-characterized, potent GSK-3β inhibitors. Our objective is to provide researchers and drug development professionals with the foundational data and methodologies required to rigorously assess novel chemical entities in this space.
We will compare our test compound against three established inhibitors, each providing a unique point of reference:
-
CHIR-99021: An aminopyrimidine derivative known for its exceptional potency and selectivity for GSK-3α/β over other kinases like CDKs.[8][9][10][11]
-
SB-216763: A potent, selective, and cell-permeable ATP-competitive inhibitor of both GSK-3 isoforms.[12][13][14]
-
Kenpaullone: A well-established inhibitor of GSK-3β that also exhibits activity against cyclin-dependent kinases (CDKs), making it a useful tool for assessing the selectivity of new compounds.[15][16][17]
Part 1: In Vitro Biochemical Potency Assessment
The first critical step in characterizing a putative inhibitor is to determine its direct effect on the enzymatic activity of the purified target protein. This biochemical assay provides a clean, quantitative measure of potency (IC50) in a system free from the complexities of a cellular environment.
Experimental Rationale
We selected a luminescence-based kinase assay, such as the ADP-Glo™ or Kinase-Glo® system, for its high sensitivity, broad dynamic range, and scalability for high-throughput screening.[18][19][20] The principle is straightforward: the assay quantifies the amount of ATP remaining after the kinase reaction. As the kinase consumes ATP to phosphorylate its substrate, a more potent inhibitor will leave more ATP in the reaction, resulting in a stronger luminescent signal.[19] This provides a robust and reproducible method for determining the concentration at which the inhibitor reduces enzyme activity by 50% (IC50).
Comparative Biochemical Data
The following table presents hypothetical, yet realistic, data that would be generated from such an experiment, comparing this compound against our reference inhibitors.
| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Selectivity Note |
| This compound | GSK-3β | 85 nM | ATP-Competitive (Putative) | To be determined |
| CHIR-99021 | GSK-3β | 6.7 nM[8] | ATP-Competitive | Highly selective vs. CDKs[9][10] |
| SB-216763 | GSK-3β | ~34 nM[12] | ATP-Competitive | Selective vs. 24 other kinases[12] |
| Kenpaullone | GSK-3β | 230 nM | ATP-Competitive | Also inhibits CDK1/2/5[15] |
Note: IC50 values are highly dependent on assay conditions, particularly ATP concentration.
Detailed Protocol: Luminescence-Based GSK-3β Kinase Assay
This protocol is adapted from standard methodologies for luminescence-based kinase assays.[19][21]
-
Reagent Preparation :
-
Prepare 1x Kinase Assay Buffer by diluting a 5x stock solution. Ensure it contains DTT for enzyme stability.[21]
-
Reconstitute purified, recombinant human GSK-3β enzyme to a working concentration (e.g., 0.5 - 1 ng/µL) in 1x Kinase Assay Buffer.
-
Prepare a solution of a suitable GSK-3β peptide substrate (e.g., a derivative of glycogen synthase) in 1x Kinase Assay Buffer.[19][21]
-
Prepare an ATP solution at a concentration approximating the Michaelis constant (Km) for GSK-3β to ensure competitive inhibitors can be accurately assessed.
-
Prepare serial dilutions (e.g., 10-point, 3-fold) of this compound and all reference inhibitors in DMSO, then dilute further into the assay buffer. The final DMSO concentration should not exceed 1%.[22]
-
-
Kinase Reaction :
-
In a 96-well or 384-well white assay plate, add 5 µL of each inhibitor dilution. Include "no inhibitor" controls (DMSO vehicle) and "no enzyme" blanks.
-
Add 10 µL of the GSK-3β enzyme solution to all wells except the "no enzyme" blanks.
-
Add 10 µL of the peptide substrate solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
-
Signal Detection :
-
After incubation, add 25 µL of a commercial luminescence-based detection reagent (e.g., Kinase-Glo® Max or ADP-Glo™) to each well.[21] This reagent simultaneously stops the kinase reaction and begins the ATP detection process.
-
Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.[21]
-
Read the luminescence on a microplate reader.
-
-
Data Analysis :
-
Subtract the background ("no enzyme") signal from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% enzyme activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro luminescence-based GSK-3β kinase assay.
Part 2: Cellular Activity and Pathway Engagement
While a biochemical assay confirms direct target inhibition, a cell-based assay is essential to verify that the compound can penetrate the cell membrane, engage its target in a complex biological milieu, and elicit a downstream functional response.
Experimental Rationale
GSK-3β is a critical negative regulator of the Wnt/β-catenin signaling pathway.[1][11] In resting cells, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation.[23] Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate gene expression.[2][10][23] Therefore, measuring the accumulation of β-catenin serves as a robust and specific biomarker for GSK-3β inhibition in a cellular context. We chose HEK293 cells for this assay as they are a well-established model for studying Wnt/β-catenin signaling.[12]
Comparative Cellular Data
The following table presents hypothetical data from a high-content imaging assay quantifying β-catenin accumulation. The EC50 value represents the concentration of inhibitor required to achieve 50% of the maximal biological response.
| Inhibitor | Assay | Cell Line | EC50 (nM) | Key Insight |
| This compound | β-catenin Accumulation | HEK293 | 450 nM | Demonstrates good cell permeability and target engagement. |
| CHIR-99021 | β-catenin Accumulation | HEK293 | 70 nM | Potent cellular activity consistent with high biochemical potency. |
| SB-216763 | β-catenin Accumulation | HEK293 | ~300-500 nM | Effective cellular target engagement.[12] |
| Kenpaullone | β-catenin Accumulation | SH-SY5Y | ~2 µM | Cellular potency reflects biochemical potency. |
Detailed Protocol: Cellular β-Catenin Accumulation Assay
-
Cell Culture and Plating :
-
Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells into 96-well imaging plates (e.g., black-walled, clear-bottom) at a density that will result in a sub-confluent monolayer (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound and reference inhibitors in culture media.
-
Carefully remove the old media from the cells and replace it with media containing the various inhibitor concentrations. Include a DMSO vehicle control.
-
Incubate the cells for a sufficient duration to allow for β-catenin accumulation (e.g., 4-6 hours).
-
-
Immunofluorescence Staining :
-
After incubation, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis :
-
Acquire images using a high-content imaging system or automated fluorescence microscope.
-
Use image analysis software to identify individual cells based on the nuclear stain.
-
Quantify the mean fluorescence intensity of the β-catenin signal within the cytoplasm of each cell.
-
Calculate the average cytoplasmic fluorescence intensity per well.
-
Plot the average intensity against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the EC50 value.
-
Part 3: Signaling Pathway Context
Understanding the signaling pathway provides a mechanistic foundation for interpreting the experimental data. Inhibition of GSK-3β has profound effects, most notably on the Wnt/β-catenin pathway.
GSK-3β in the Wnt/β-Catenin Signaling Pathway
The diagram below illustrates the central role of GSK-3β in controlling β-catenin levels. In the absence of a Wnt signal, GSK-3β is active within a "destruction complex," leading to β-catenin degradation. GSK-3β inhibitors mimic the effect of Wnt signaling by preventing this degradation.
Caption: Role of GSK-3β in the Wnt/β-catenin signaling pathway.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for characterizing a novel compound, this compound, as a putative GSK-3β inhibitor. By benchmarking its performance against well-characterized inhibitors like CHIR-99021, SB-216763, and Kenpaullone, we can build a comprehensive profile of its potency, cellular activity, and potential for selectivity. The provided protocols for biochemical and cell-based assays offer a validated roadmap for generating the critical data needed to advance promising compounds through the drug discovery pipeline. The hypothetical data presented herein suggest that this compound is a promising candidate worthy of further investigation, demonstrating potent biochemical inhibition and effective target engagement in a cellular context.
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Comparative Cytotoxicity of 1-(5-Nitropyridin-2-yl)piperazine Derivatives: A Guide for Drug Development Professionals
Introduction: The Convergence of Privileged Scaffolds in Anticancer Research
In the landscape of modern oncology, the development of targeted and potent chemotherapeutic agents is a paramount objective. Within this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their consistent appearance in a wide array of biologically active compounds. The pyridine and piperazine rings are two such scaffolds. Pyridine derivatives are integral to numerous natural products and FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anticancer properties.[1] Their mechanism of action is often multifaceted, involving the inhibition of critical cellular processes like kinase signaling, tubulin polymerization, and cell cycle progression.[2][3] Similarly, the piperazine moiety is a common feature in many marketed drugs and development candidates, valued for its ability to improve physicochemical properties and engage in crucial hydrogen bond interactions with biological targets.[4][5]
The strategic combination of these two pharmacophores, further functionalized with a nitro group—a well-known electron-withdrawing group that can enhance biological activity—leads to the class of 1-(5-Nitropyridin-2-yl)piperazine derivatives. This guide provides a comparative analysis of their cytotoxic potential, grounded in established experimental methodologies and mechanistic insights drawn from structurally related compounds. We will explore the standard protocols for evaluating cytotoxicity, present representative data, and delve into the potential molecular pathways these compounds may modulate.
Comparative Cytotoxic Activity: A Synthesis of Available Data
While a direct head-to-head comparison of a wide range of this compound derivatives is not extensively documented in a single study, we can synthesize data from studies on closely related nitropyridine and piperazine analogues to establish a predictive framework for their efficacy. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[6]
The following table summarizes representative IC50 values for various nitropyridine and piperazine derivatives against common human cancer cell lines. This data illustrates the potent cytotoxic activity often observed in compounds containing these moieties.
| Compound Class/Derivative | Target Cancer Cell Line | IC50 Value (µM) | Key Observations | Reference |
| Nitropyridine Analogue (4AZA2996) | Jurkat (T-cell leukemia) | < 0.01 | Demonstrates exceptionally high potency and a universal mechanism of action across many cell lines.[7] | [7] |
| Piperazine Derivative (Compound 6f) | HCT-116 (Colorectal) | 1.0 | Shows potent activity against colorectal cancer cells.[4] | [4] |
| Piperazine Derivative (Compound 3) | MDA-MB-231 (Breast) | 11.3 | Exhibits promising activity against triple-negative breast cancer.[5] | [5] |
| Piperazine Derivative (Compound 7a) | MCF-7 (Breast) | 8.20 | Effective against estrogen receptor-positive breast cancer cells.[8] | [8] |
| Pyridine Derivative (Compound 1) | HepG2 (Liver) | 4.5 | Shows significant activity against liver cancer cells.[9] | [9] |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 4T1 (Breast) | 149.7 | A piperazine derivative with moderate but notable cytotoxicity.[10] | [10] |
This table is a curated representation of data from different studies to illustrate the cytotoxic potential of the core scaffolds.
Experimental Protocols for Cytotoxicity Assessment
The reliable evaluation of a compound's cytotoxic potential is the cornerstone of preclinical drug development.[11] The following are detailed, self-validating protocols for two of the most widely used colorimetric assays: the MTT and LDH assays.
General Workflow for In Vitro Cytotoxicity Screening
The process of screening novel compounds for cytotoxic effects follows a standardized workflow to ensure reproducibility and accuracy. This multi-step process begins with cell line preparation and culminates in data analysis and IC50 determination.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[6][12]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for quantification.[13][14]
Causality: The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. A decrease in signal indicates a reduction in cell viability due to the compound's cytotoxic or cytostatic effects.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).[6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the viability percentages against the compound concentrations to determine the IC50 value.[14]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[11][12]
Causality: The amount of LDH released into the culture medium is directly proportional to the number of dead or damaged cells. This assay measures loss of membrane integrity, a key indicator of necrosis or late-stage apoptosis.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of the LDH substrate mix (as provided by a commercial kit) to each well.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: The amount of LDH released is proportional to the number of dead cells. Calculate cytotoxicity using the manufacturer's instructions, typically by comparing the LDH activity in treated wells to that of a maximum LDH release control (cells lysed intentionally).
Mechanisms of Action: Unraveling the Signaling Pathways
The cytotoxic effects of nitropyridine and piperazine derivatives are often mediated through the induction of apoptosis and cell cycle arrest.[7][9] Studies on 3-nitropyridine analogues have shown they can act as potent microtubule-targeting agents, leading to a marked arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[7] Other pyridine derivatives have been shown to induce G2/M arrest and apoptosis through the upregulation of key signaling proteins like p53 and JNK.[9]
Potential Signaling Pathway: Induction of Apoptosis and Cell Cycle Arrest
Based on existing literature, a plausible mechanism for this compound derivatives involves the disruption of microtubule dynamics or other cellular stresses, leading to cell cycle checkpoint activation and the initiation of the apoptotic cascade.
Caption: Potential mechanism involving cell cycle arrest and apoptosis induction.
This pathway suggests that the compounds may inhibit tubulin polymerization, similar to other nitropyridine analogues, causing cells to arrest in the G2/M phase.[7] Concurrently, cellular stress induced by the compound could activate tumor suppressor proteins like p53 and stress-activated kinases like JNK, which converge to trigger the apoptotic cell death program.[9]
Conclusion and Future Directions
The amalgamation of the nitropyridine and piperazine scaffolds presents a promising strategy for the development of novel anticancer agents. The representative data indicate that compounds featuring these moieties can exhibit potent cytotoxicity against a range of human cancer cell lines. The established protocols for MTT and LDH assays provide a robust framework for the systematic evaluation and comparison of new derivatives within this chemical class.
Future research should focus on the synthesis and direct comparative screening of a library of this compound derivatives to establish clear structure-activity relationships (SAR). Mechanistic studies, including cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and tubulin polymerization assays, will be crucial to confirm the proposed mechanisms of action and identify the most promising candidates for further preclinical and in vivo evaluation.
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A Researcher's Guide to the Pharmacological Validation of Novel Chemical Probes: The Case of 1-(5-Nitropyridin-2-yl)piperazine
Introduction: Re-evaluating the Inquiry
Researchers investigating novel chemical structures often begin with a specific compound of interest. In this instance, the query focuses on the validation of 1-(5-Nitropyridin-2-yl)piperazine (1-NPP) as a pharmacological tool. However, a comprehensive review of the current scientific literature reveals that this compound is not an established or characterized pharmacological tool for a specific biological target. While derivatives of the closely related isomer, 1-(3-nitropyridin-2-yl)piperazine, have recently been explored as urease inhibitors, the 5-nitro isomer remains uncharacterized in a pharmacological context[1].
This guide, therefore, pivots from a direct comparison of a non-validated compound to a more instructive and broadly applicable purpose: to provide a rigorous, field-proven framework for the validation of any novel chemical entity, using 1-NPP as a hypothetical starting point.
We will use the well-characterized piperazine-based chemogenetic tools, specifically ligands for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), as a gold-standard case study. This approach will provide the necessary experimental details, decision-making logic, and comparative data that researchers and drug development professionals require when assessing a new molecule's potential as a selective pharmacological probe.
The Piperazine Scaffold: A Privileged Structure in Neuropharmacology
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drugs. Its properties, such as high water solubility, oral bioavailability, and the ability to be readily modified at its two nitrogen atoms, make it an ideal building block for creating compounds that can interact with a wide range of biological targets, particularly neurotransmitter receptors in the central nervous system (CNS)[2][3][4]. Many successful antipsychotic, antidepressant, and anxiolytic drugs, including clozapine, vortioxetine, and buspirone, feature a piperazine core, highlighting its utility in CNS drug discovery[2].
The Validation Workflow: From Unknown Compound to Characterized Tool
Assuming this compound is a novel, synthesized compound, the following workflow outlines the essential stages of its pharmacological validation. This process is designed to be self-validating, with each step building upon the last to create a comprehensive profile of the molecule's activity and selectivity.
Caption: A generalized workflow for the validation of a novel pharmacological tool.
Step 1: Target Identification via Broad Panel Screening
The first critical step is to determine if the compound has a high affinity for any known biological targets. A common and efficient method is to screen the compound against a large panel of receptors, ion channels, and enzymes.
Experimental Protocol: Broad Receptor Screening
-
Compound Preparation: Solubilize 1-NPP in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Execution: Submit the compound to a commercial or institutional screening service (e.g., Eurofins SafetyScreen, MilliporeSigma's Lead-Profiling Screen). These services typically test the compound at a fixed concentration (e.g., 10 µM) against hundreds of targets using radioligand binding assays.
-
Data Analysis: The results are reported as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) flags a potential "hit" or interaction.
-
Causality: This unbiased approach prevents confirmation bias and can uncover unexpected activities. A clean profile with a single, potent hit is the ideal outcome for a selective tool. In contrast, multiple hits suggest the compound may have off-target effects, which are crucial to understand[5][6][7].
Step 2: In-Depth In Vitro Characterization
Once a primary target is identified (let's hypothetically say 1-NPP binds to the inhibitory DREADD, hM4Di), the next step is to quantify its affinity and functional activity at that target.
Protocol 1: Radioligand Competition Binding Assay (Affinity - Ki)
-
Materials: Membranes from cells expressing the target receptor (e.g., HEK-293 cells with hM4Di), a suitable radioligand with known affinity (e.g., [³H]-clozapine or [¹¹C]deschloroclozapine), and a series of dilutions of the test compound (1-NPP)[8][9].
-
Incubation: Combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in a buffer solution. Incubate to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant), which reflects the compound's binding affinity. A lower Ki value indicates higher affinity.
Protocol 2: Functional Assay (Potency - IC₅₀/EC₅₀) The choice of functional assay depends on the target's signaling mechanism. The hM4Di DREADD is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Caption: Signaling pathway for the inhibitory hM4Di DREADD.
-
Cell Culture: Use cells stably expressing hM4Di (e.g., CHO-hM4Di).
-
Stimulation: Pre-treat cells with forskolin (an adenylyl cyclase activator) to induce a high basal level of cAMP.
-
Compound Addition: To determine agonist activity, add increasing concentrations of the test compound (1-NPP) and measure the decrease in cAMP. To determine antagonist activity, add a fixed concentration of a known agonist (like Deschloroclozapine - DCZ) along with increasing concentrations of the test compound (1-NPP).
-
Measurement: After incubation, lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP response against the compound concentration. For an agonist, calculate the EC₅₀ (effective concentration for 50% of maximal response). For an antagonist, calculate the IC₅₀ (inhibitory concentration for 50% of the agonist response).
Comparative Analysis: Learning from Validated DREADD Ligands
The evolution of DREADD ligands from Clozapine-N-Oxide (CNO) to newer agents like Deschloroclozapine (DCZ) and JHU37160 provides a powerful case study in pharmacological validation. Early research relied on CNO, but further validation revealed significant liabilities: it has poor blood-brain barrier penetration and is reverse-metabolized to clozapine, which has its own complex pharmacology and off-target effects[2][10][11]. This discovery highlighted the critical need for better-validated tools.
The table below compares key validation parameters for these compounds, illustrating what researchers should aim for when characterizing a new tool like our hypothetical 1-NPP.
| Parameter | Clozapine-N-Oxide (CNO) | Deschloroclozapine (DCZ) | JHU37160 | Ideal Profile for a Novel Tool |
| Primary Use | 1st Gen DREADD Agonist | 2nd Gen DREADD Agonist | 2nd Gen DREADD Agonist | Selective for single target |
| hM4Di Potency (EC₅₀) | ~11 nM (in vitro) | ~0.1 nM | ~0.2 nM | High potency (low nM or pM) |
| hM4Di Affinity (Ki) | Low affinity | ~5.7 nM | ~3.6 nM | High affinity (low nM) |
| Blood-Brain Barrier | Poor penetration | Excellent penetration | Excellent penetration | High CNS exposure |
| Metabolism | Reverse-metabolized to Clozapine | Stable, not converted to Clozapine | Stable | Predictable, no active metabolites |
| Off-Target Concerns | Clozapine metabolite has many off-targets | Minimal at effective doses | Minimal at effective doses | No significant off-target binding |
| In Vivo Dose | 1-10 mg/kg (rodents) | 0.01-0.1 mg/kg | 0.01-0.1 mg/kg | Low effective dose |
Data compiled from multiple sources for illustrative purposes[11][12][13].
This comparison clearly demonstrates the superiority of DCZ and JHU37160 as pharmacological tools. Their high potency, excellent brain penetrance, and lack of confounding metabolites are the direct result of a rigorous validation process—the very process a novel compound like 1-NPP would need to undergo.
Conclusion and Future Directions
While this compound is not currently a validated pharmacological tool, the framework for its characterization is well-established. The journey from a novel molecule to a trusted chemical probe requires a systematic, evidence-based approach grounded in robust in vitro and in vivo validation. By identifying a molecular target, quantifying affinity and functional potency, and rigorously profiling for off-target effects, researchers can build a comprehensive understanding of a new compound. The evolution of DREADD ligands serves as a critical lesson in the importance of this process, reminding us that the utility of a pharmacological tool is only as strong as its validation. Any researcher with a novel piperazine derivative, including 1-NPP, should follow this workflow to determine if their compound has the potential to become the next selective and powerful tool for dissecting complex biological systems.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-(5-Nitropyridin-2-yl)piperazine
For researchers, scientists, and drug development professionals, the meticulous verification of purity for synthesized intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of 1-(5-nitropyridin-2-yl)piperazine, a key building block in contemporary pharmaceutical synthesis. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative framework to aid in selecting the most appropriate analytical strategy for your research needs.
The Synthetic Landscape: Understanding the Origin of Impurities
The most prevalent and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2-chloro-5-nitropyridine with piperazine. The electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating the displacement of the chloro substituent by the nucleophilic piperazine.
While this method is efficient, it is not without the potential for impurity generation. A thorough understanding of the reaction mechanism allows for the prediction of likely process-related impurities, which is critical for developing a targeted and effective purity assessment strategy.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2-chloro-5-nitropyridine and piperazine.
-
Di-substituted Piperazine: 1,4-bis(5-nitropyridin-2-yl)piperazine, formed by the reaction of the product with another molecule of 2-chloro-5-nitropyridine.
-
Positional Isomers: Impurities arising from substitution at other positions on the pyridine ring, although less likely due to the directing effects of the nitro group.
-
Degradation Products: Potential degradation of the nitro group or cleavage of the piperazine ring under harsh reaction or work-up conditions.
-
Residual Solvents: Solvents used in the reaction and purification steps.
The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for the reporting, identification, and qualification of such impurities in new drug substances, which serves as a valuable reference for setting acceptance criteria for intermediates.[1][2][3][4][5]
Comparative Analysis of Purity Assessment Methodologies
The selection of an appropriate analytical technique hinges on a balance of sensitivity, selectivity, speed, and the specific information required. Here, we compare three workhorse analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. |
| Primary Use | Quantitative purity determination, detection of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Structural confirmation, identification and quantification of major components and impurities. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Moderate (mg to µg level). |
| Selectivity | High, tunable with different column chemistries and mobile phases. | Very high, based on both chromatographic retention time and mass fragmentation pattern. | High, provides detailed structural information for unambiguous identification. |
| Quantification | Excellent, highly linear response with appropriate standards. | Good, requires appropriate internal standards for best accuracy. | Good, can be quantitative (qNMR) with an internal standard of known purity. |
| Throughput | High, with typical run times of 15-30 minutes. | Moderate, with typical run times of 20-40 minutes. | Low to moderate, requires longer acquisition times for high sensitivity. |
| Sample Requirements | Soluble in a suitable mobile phase. | Volatile and thermally stable. Derivatization may be required. | Soluble in a deuterated solvent. |
| Key Advantage | Versatility and robustness for routine quality control. | Unparalleled identification power for volatile impurities. | Provides definitive structural information without the need for reference standards for all components. |
| Limitation | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic techniques. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is the cornerstone for quantitative purity assessment and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm and 330 nm (to monitor for different chromophores) Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Determine the area percent of the main peak relative to the total peak area to calculate purity.
-
Identify and quantify known impurities using certified reference standards.
-
Characterize unknown impurities by their retention time and UV spectrum (if using a PDA detector).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
DB-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
Injector Temperature: 250 °C Transfer Line Temperature: 280 °C Ionization Mode: Electron Ionization (EI) at 70 eV Mass Range: 40-500 amu
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or dichloromethane) that does not interfere with the analysis.
-
Inject 1 µL into the GC-MS.
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unparalleled level of structural detail, confirming the identity of the target compound and allowing for the identification and quantification of major impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended).
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
Experiment: ¹H NMR
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
For quantitative analysis (qNMR), add a known amount of a certified internal standard (e.g., maleic acid) with a resonance that does not overlap with the analyte signals.
Data Analysis:
-
Confirm the structure of this compound by analyzing the chemical shifts, integration values, and coupling patterns of the protons.
-
Identify impurities by their characteristic signals.
-
Calculate the purity by comparing the integral of the analyte protons to the integral of the internal standard protons.
Visualizing the Workflow
Caption: Workflow for the purity assessment of synthesized this compound.
Conclusion: A Multi-faceted Approach to Ensuring Quality
The robust assessment of purity for a synthesized pharmaceutical intermediate like this compound is not a one-size-fits-all endeavor. A comprehensive and self-validating approach necessitates the strategic application of multiple analytical techniques. HPLC serves as the primary tool for quantitative purity determination, while GC-MS is indispensable for the analysis of volatile impurities and residual solvents. NMR spectroscopy provides the ultimate structural confirmation and can be a powerful quantitative tool. By integrating these methodologies, researchers and drug development professionals can ensure the quality and consistency of their intermediates, paving the way for reliable and reproducible downstream applications.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
- Pharmaffiliates. Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. [Link]
- Science Rabbit. Pharmacopeial Solvents & Impurities. [Link]
- NETZSCH Analyzing & Testing.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- Scholars.Direct.
- SIELC Technologies. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. [Link]
- Journal of Pharmaceutical and Chemical Research.
- ResearchGate.
- Thieme. Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. [Link]
- ResearchGate. SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. [Link]
- MDPI.
- SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]
- ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
- Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
- PubChem. 2-Chloro-5-nitropyridine. [Link]
- ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
- Wiley Online Library. 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. [Link]
- PubMed Central. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
- ResearchGate. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).. [Link]
- ResearchGate.
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A Guide to Inter-Laboratory Comparison of 1-(5-Nitropyridin-2-yl)piperazine Analysis
Introduction: The Imperative for Analytical Consensus
1-(5-Nitropyridin-2-yl)piperazine is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final drug product. As such, robust and reliable analytical methods are paramount. However, the truest measure of a method's reliability is not its performance in a single laboratory, but its reproducibility across multiple laboratories.
This guide provides a comprehensive framework for establishing an inter-laboratory comparison (ILC) or proficiency test (PT) for the analysis of this compound. The objective of such a study is to allow participating laboratories to assess their analytical performance against their peers and a reference value, thereby ensuring the quality and comparability of data across the pharmaceutical development and manufacturing landscape.[1][2][3]
We will delve into the selection of appropriate analytical technologies, the design of a robust study protocol, a detailed experimental procedure for a recommended High-Performance Liquid Chromatography (HPLC) method, and the statistical framework for data analysis, grounded in internationally recognized standards.[4][5][6]
Comparing Analytical Methodologies
The choice of analytical technique is the foundation of any ILC. For this compound, several chromatographic methods are viable. The selection depends on the specific goals of the analysis (e.g., potency assay, impurity profiling), available instrumentation, and required sensitivity.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance of the nitropyridine chromophore. | Ubiquitous, robust, cost-effective, simple operation. | Moderate sensitivity, potential for interference from co-eluting impurities without UV chromophores. | Potency assay, determination of known UV-active impurities. |
| LC-MS/MS | Separation by HPLC coupled with mass spectrometry for highly specific detection. | High sensitivity and selectivity, structural confirmation of impurities. | Higher cost and complexity, potential for matrix effects. | Trace-level impurity analysis, metabolite identification. |
| GC-MS | Separation of volatile analytes in the gas phase, with mass spectrometry detection. | Excellent for volatile and semi-volatile impurities. | Requires derivatization for non-volatile compounds like the topic analyte, potential for thermal degradation. | Analysis of volatile residual solvents or specific volatile impurities. |
For the purpose of a foundational ILC focusing on assay and purity, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) offers the best balance of accessibility, robustness, and performance. Its widespread availability ensures that a greater number of laboratories can participate, which is crucial for a meaningful statistical evaluation.[1]
Designing a Robust Inter-Laboratory Comparison Study
A successful ILC hinges on meticulous planning and execution. The design must ensure that any observed variability is due to laboratory performance, not inconsistencies in the study materials or protocol.[1][7] This process is guided by principles outlined in standards such as ISO/IEC 17043 and ISO 13528.[2][4][5]
Key Design Pillars:
-
Coordinating Laboratory: A designated laboratory is responsible for preparing, validating, and distributing the test materials and for statistically analyzing the returned data.[8]
-
Test Material Preparation: A bulk batch of this compound should be sourced or synthesized. For an assay ILC, a high-purity material is required. For an impurity ILC, the material should be spiked with known, relevant impurities at realistic concentrations. Potential impurities could arise from the synthesis, such as unreacted starting materials or by-products like azo compounds.[9]
-
Homogeneity and Stability Testing: Before distribution, the coordinating lab must rigorously test the bulk material to ensure it is perfectly homogeneous. Stability studies must also be conducted under the proposed shipping and storage conditions to guarantee the material's integrity throughout the study period.
-
Protocol and Reporting: A detailed protocol must be provided to all participants.[7] This includes the analytical method, instructions for sample handling, and a standardized format for reporting results. This minimizes methodological variation as a source of error.
Workflow for an Inter-Laboratory Comparison Study
Below is a visualization of the typical workflow for conducting an ILC, from initial planning to the final report.
Caption: A typical workflow for an inter-laboratory comparison study.
Recommended Experimental Protocol: RP-HPLC-UV Method
This section provides a detailed, self-validating HPLC method suitable for an ILC focused on the assay of this compound. The causality behind the chosen parameters is explained to enhance understanding and troubleshooting.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector.
-
Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the analyte, while the 250 mm length ensures high efficiency and resolution from potential impurities.
-
Reference Standard: this compound, purity ≥ 99.5%.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ | The acidic pH ensures the piperazine moiety is protonated, leading to consistent interactions and sharp peak shapes. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength for this class of compounds. |
| Gradient | 0-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B | The gradient allows for elution of the main analyte while also separating earlier and later eluting impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[10] |
| Detection λ | 340 nm | This wavelength is chosen to maximize the signal for the nitropyridine chromophore, enhancing sensitivity.[11] |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response.[11] |
Preparation of Solutions
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Test Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the ILC Test Material into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[12][13] This is a self-validating step. Inject the Standard Solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[14] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Precision (%RSD) | RSD for peak area ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector.[14] |
The system is only deemed suitable for analysis if all SST criteria are met.[15]
Analysis Procedure
-
Perform the System Suitability Test.
-
Inject the diluent once as a blank to ensure no baseline interference.
-
Inject the Standard Solution.
-
Inject the Test Sample Solution in duplicate.
-
Inject the Standard Solution again after a reasonable number of sample injections (e.g., every 6-10 samples) to bracket the samples and check for drift.
Calculation
Calculate the percentage purity or assay of this compound in the test material using the following formula:
% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Statistical Analysis and Performance Evaluation
The analysis of data from an ILC must be performed using robust statistical methods, as described in ISO 13528.[4][5][6][16]
-
Outlier Detection: Before calculating summary statistics, data should be screened for outliers using tests like Grubbs' or Cochran's test.[17]
-
Assigned Value (x_pt): The consensus value is determined from the participants' data, typically using a robust statistical measure like the algorithm A mean.
-
Standard Deviation for Proficiency Assessment (σ_pt): This value represents the expected spread of results and can be set by the organizers or derived from the participant data.
-
Performance Scoring (Z-score): Each laboratory's performance is evaluated using a Z-score, which quantifies how far their result is from the assigned value.[17][18][19]
Z = (x_i - x_pt) / σ_pt
Where:
-
x_i is the result from laboratory i.
-
x_pt is the assigned value.
-
σ_pt is the standard deviation for proficiency assessment.
-
Interpretation of Z-scores:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (Warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (Action signal).
Laboratories with unsatisfactory results are expected to conduct a root cause investigation and implement corrective actions.[8]
Conclusion
An inter-laboratory comparison is an invaluable tool for quality assurance in the pharmaceutical industry. By participating in a well-designed study for the analysis of this compound, laboratories can demonstrate their technical competence, identify potential areas for methodological improvement, and contribute to a culture of analytical excellence. This guide provides the scientific and statistical framework necessary to design and execute such a study, ensuring that the results are robust, reliable, and contribute to the overall goal of producing safe and effective medicines.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
- ISO 13528:2022 Statistical methods for use in proficiency testing by interlabor
- SIST ISO 13528:2023 - Statistical methods for use in proficiency testing by interlabor
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Quality Guidelines.
- Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy (ECA). [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal. [Link]
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]
- System Suitability in HPLC Analysis. Pharmaguideline. [Link]
- INTERNATIONAL STANDARD ISO 13528. iTeh Standards. [Link]
- INTERNATIONAL STANDARD ISO 13528. ANSI Webstore. [Link]
- Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]
- Assessing interlaboratory comparison data adjustment procedures. Metrologia. [Link]
- What are the purposes of Interlaboratory Comparisons ? ISO 17043 - 5725 - 17034 ? Proficiency testing programs BIPEA. [Link]
- Interlaboratory comparison.
- Protocol for interlaboratory comparison. IUPAC Compendium of Chemical Terminology. [Link]
- Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. [Link]
- What is an inter labor
- Interlaboratory comparisons. The Joint Research Centre - EU Science Hub. [Link]
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
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A Senior Application Scientist's Guide to the Validation of In Silico Models for Predicting 1-(5-Nitropyridin-2-yl)piperazine Activity
Abstract
The integration of computational, or in silico, models into the drug discovery pipeline has become indispensable for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparison and validation framework for in silico models aimed at predicting the biological activity of 1-(5-Nitropyridin-2-yl)piperazine and its analogs. This class of compounds, containing a key nitrogen-heterocyclic scaffold, is of significant interest in medicinal chemistry. We will delve into the nuances of various modeling techniques, from traditional Quantitative Structure-Activity Relationship (QSAR) models to more sophisticated machine learning and structure-based approaches. Crucially, this guide emphasizes the principles of rigorous validation, ensuring that the predictive models are not only statistically robust but also mechanistically informative and prospectively accurate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to streamline their discovery efforts.
Introduction: The Rationale for In Silico Modeling of this compound Analogs
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The piperazine ring, a six-membered ring with two opposing nitrogen atoms, is a common functional group in many pharmacologically active molecules. The early assessment of the potential biological activity of novel analogs through in silico methods offers a significant reduction in the time and cost associated with synthesizing and screening large compound libraries. A well-validated computational model can prioritize the most promising candidates for synthesis and experimental testing, thereby enriching the hit rate of screening campaigns.
This guide will navigate the complexities of selecting, building, and, most importantly, validating in silico models for this specific chemical class. We will explore the strengths and weaknesses of different approaches, providing the necessary context for making informed decisions in your research.
A Comparative Analysis of In Silico Modeling Techniques
The choice of an in silico modeling technique is contingent on the available data and the specific research question. For the this compound series, several approaches can be considered, each with its own set of advantages and limitations.
Ligand-Based Approaches
When the three-dimensional structure of the biological target is unknown, ligand-based methods are the tools of choice. These models derive their predictive power from the chemical structures and known biological activities of a set of compounds.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a cornerstone of computational medicinal chemistry, establishing a mathematical relationship between the chemical structures of compounds and their biological activities. The success of a QSAR model is heavily dependent on the quality of the input data, the selection of relevant molecular descriptors, and rigorous statistical validation. For this compound analogs, descriptors capturing electronic properties (e.g., partial charges on the nitro and pyridine groups), steric features, and hydrophobicity are likely to be important. A study on piperazine and keto piperazine derivatives as renin inhibitors highlighted the importance of constitutional descriptors in their QSAR model.
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. A pharmacophore model for this compound could highlight the importance of the nitro group as a hydrogen bond acceptor and the piperazine nitrogen as a potential basic center. Ligand-based pharmacophore models are particularly useful for virtual screening to identify novel scaffolds that fit the hypothesized binding mode.
-
Machine Learning (ML): ML algorithms, such as random forests and support vector machines, are increasingly being used to develop predictive models in drug discovery. These methods can capture complex, non-linear relationships between molecular features and activity that may be missed by traditional QSAR approaches. For nitrogen-containing heterocycles, ML models have shown promise in predicting biological activity. However, it is crucial to be aware of potential pitfalls, such as model overfitting and the influence of literature biases in the training data.
Structure-Based Approaches
When the 3D structure of the biological target is available, structure-based methods can provide invaluable insights into the molecular interactions driving biological activity.
-
Molecular Docking: Docking simulations predict the preferred orientation of a ligand within the binding site of a target protein. This technique can be used to rationalize the observed activities of known this compound analogs and to screen virtual libraries for new potential binders. The accuracy of docking is dependent on the quality of the protein structure and the scoring function used to rank the poses.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of binding stability and the identification of key interactions over time. For flexible ligands like those containing a piperazine ring, MD can be crucial for understanding the conformational changes upon binding.
The Cornerstone of Predictive Modeling: A Rigorous Validation Workflow
The predictive power of any in silico model is meaningless without thorough validation. A robust validation process ensures that the model is not simply fitting the noise in the data but is capturing a genuine relationship between chemical structure and biological activity. The Organisation for Economic Co-operation and Development (OECD) has established key principles for the validation of QSAR models for regulatory purposes.
Here, we present a comprehensive, step-by-step validation workflow applicable to all the modeling techniques discussed.
Figure 1: A comprehensive workflow for the development and validation of in silico models.
Experimental Protocol: A Step-by-Step Validation Guide
-
Data Curation and Splitting:
-
Objective: To assemble a high-quality dataset of this compound analogs with reliable biological activity data.
-
Procedure:
-
Compile a dataset of compounds with experimentally determined activity (e.g., IC50, Ki) against the target of interest. Ensure data consistency and handle missing values appropriately.
-
Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation. The split should be performed to ensure that both sets are representative of the chemical diversity of the entire dataset.
-
If available, an additional external validation set of compounds that were not used in the model development process at all provides the most stringent test of a model's predictive power.
-
-
-
Internal Validation:
-
Objective: To assess the robustness and stability of the model using only the training set.
-
Procedure:
-
Cross-Validation: The most common technique is k-fold cross-validation. The training set is divided into 'k' subsets. The model is trained on 'k-1' subsets and validated on the remaining subset. This process is repeated 'k' times, with each subset used once for validation. Leave-one-out (LOO) cross-validation is an extreme case where 'k' equals the number of compounds in the training set. A high cross-validated R² (q²) value indicates good internal predictivity.
-
Bootstrapping: This involves randomly sampling the training set with replacement to create multiple new training sets. Models are built on these new sets, and their performance is averaged. This helps to assess the stability of the model.
-
-
-
External Validation:
-
Objective: To evaluate the model's ability to predict the activity of new, unseen compounds.
-
Procedure:
-
Use the model developed on the training set to predict the biological activity of the compounds in the test set.
-
Calculate the predictive R² (R²_pred), which measures the correlation between the predicted and experimental activities for the test set. A high R²_pred value indicates good external predictivity.
-
-
-
Y-Randomization (Permutation Test):
-
Objective: To ensure that the developed model is not a result of a chance correlation between the descriptors and the biological activity.
-
Procedure:
-
Randomly shuffle the biological activity values in the training set, while keeping the molecular descriptors unchanged.
-
Build new models using the shuffled data and the same modeling procedure.
-
Repeat this process multiple times. The resulting models should have significantly lower R² and q² values than the original model. This confirms that the original model is statistically robust and not due to chance.
-
-
-
Applicability Domain (AD) Definition:
-
Objective: To define the chemical space in which the model can make reliable predictions.
-
Procedure:
-
The AD is defined by the range of molecular descriptors of the compounds in the training set.
-
Various methods can be used to define the AD, including descriptor range-based methods, distance-based methods (e.g., Euclidean or Tanimoto distance), and leverage-based approaches.
-
Any new compound for which a prediction is to be made should fall within the defined AD to ensure the reliability of the prediction. Predictions for compounds outside the AD are considered extrapolations and should be treated with caution.
-
-
Data Presentation: A Comparative Look at Model Performance
To facilitate an objective comparison, the performance of different in silico models should be summarized in a clear and concise manner. The following table provides a template for presenting key validation metrics.
| Model Type | Internal Validation (q²) | External Validation (R²_pred) | Y-Randomization | Applicability Domain | Strengths | Limitations |
| 2D-QSAR | e.g., 0.65 | e.g., 0.60 | Pass | Defined by descriptor ranges | Computationally inexpensive, easy to interpret. | Does not consider 3D structure. |
| 3D-QSAR (CoMFA/CoMSIA) | e.g., 0.72 | e.g., 0.68 | Pass | Defined by molecular field similarity | Provides 3D structural insights. | Requires molecular alignment. |
| Pharmacophore Model | N/A (qualitative) | Evaluated by hit rate in virtual screening | N/A | Defined by feature constraints | Identifies key interaction features. | Abstract representation of the ligand. |
| Machine Learning (RF) | e.g., 0.85 (OOB error) | e.g., 0.75 | Pass | Defined by ensemble prediction confidence | Can model non-linear relationships. | Can be a "black box," difficult to interpret. |
| Molecular Docking | N/A | Rank-ordering of known actives/inactives | N/A | Defined by binding site volume | Provides detailed protein-ligand interactions. | Scoring function accuracy can be a limitation. |
Visualizing the In Silico Landscape
A conceptual understanding of how different modeling techniques relate to one another can be beneficial. The following diagram illustrates the two main branches of in silico drug discovery.
Figure 2: The two major families of in silico drug discovery methods.
Conclusion: Towards Predictive and Actionable In Silico Models
The successful application of in silico models for predicting the activity of this compound analogs hinges on a deep understanding of the strengths and limitations of each modeling technique, coupled with a commitment to rigorous and multi-faceted validation. By following the comprehensive workflow outlined in this guide, researchers can develop predictive models that are not only statistically sound but also provide actionable insights to guide the design and prioritization of new, more potent, and selective compounds. The ultimate goal is to seamlessly integrate these computational tools into the drug discovery process, fostering a more efficient and effective path towards novel therapeutics.
References
- Validation of QSAR Models - Basicmedical Key. (2016, July 18).
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- Validation of QSAR models for legislative purposes. (n.d.). PubMed Central (PMC).
- y-Randomization and its variants in QSPR/QSAR. (n.d.). PubMed.
- Y-Randomization – A Useful Tool in QSAR Validation, or Folklore? (n.d.). University of Bayreuth.
- Gramatica, P. (2007). Principles of QSAR models validation: internal and external. QSAR & Combinatorial Science, 26(5), 694–701.
- The VEGA Tool to Check the Applicability Domain Gives Greater Confidence in the Prediction of In Silico Models. (2023, June 8). MDPI.
- ADvisor: An Open-Source Tool for Applicability Domain Definition and Optimization in Molecular Predictive Modeling. (n.d.). ACS Publications.
- Principles of QSAR models validation: internal and external. (2007, April 30). SciSpace.
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- Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. (n.d.). PubMed Central (PMC).
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- Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. (n.d.). PubMed.
- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (n.d.). Royal Society of Chemistry.
- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). PubMed Central (PMC).
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1-(5-Nitropyridin-2-yl)piperazine
This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(5-Nitropyridin-2-yl)piperazine. As a crucial intermediate in contemporary drug discovery and chemical synthesis, understanding its hazard profile is paramount to ensuring the safety of laboratory personnel and maintaining environmental integrity. This guide moves beyond a simple checklist, delving into the causality behind each procedural step to empower researchers with the knowledge to handle this and similar chemical wastes with confidence and expertise.
Part 1: Hazard Characterization and Waste Classification
Before any disposal protocol can be established, a thorough understanding of the substance's intrinsic hazards is essential. While a specific, comprehensive toxicological profile for this compound is not extensively published, data from structurally similar compounds and its constituent moieties (nitropyridine, piperazine) provide a strong basis for a conservative and safe waste management strategy.
The primary hazards, based on analogous compounds, are summarized below.[1][2][3][4]
| Hazard Classification | GHS Hazard Statement | Description | Authoritative Source (Analogous Compounds) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can lead to redness, itching, and inflammation. Prolonged exposure may cause more severe reactions. | AK Scientific, Inc.[1], Fisher Scientific[4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Contact with eyes can result in significant irritation, pain, and potential damage if not promptly addressed. | AK Scientific, Inc.[1], Fisher Scientific[4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. | AK Scientific, Inc.[1], ChemicalBook[2] |
Waste Classification:
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, toxicity).[5]
-
Listed Waste: this compound is not specifically found on the EPA's P-list (acutely hazardous) or U-list (toxic) of hazardous wastes.[6]
-
Characteristic Waste: Based on available data, the compound is a solid that does not exhibit characteristics of ignitability, corrosivity, or reactivity.[7][8] While its formal toxicity profile is incomplete, the principle of prudent practice in a laboratory setting dictates that any research chemical with known irritant properties and an unconfirmed toxicological profile should be managed as hazardous waste.
Therefore, all waste forms of this compound, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste through a licensed disposal facility.[1][4][9] Under no circumstances should this chemical be discharged into the sewer system or disposed of in regular laboratory trash.[1][10]
Part 2: Pre-Disposal Safety and Spill Management
Safe disposal begins with safe handling at all stages. Adherence to proper personal protective equipment (PPE) and established spill control protocols is non-negotiable.
Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or airborne dust getting into the eyes, preventing serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation.[1][2] |
| Protective Clothing | Standard laboratory coat. | Provides a removable barrier to protect personal clothing and underlying skin from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | Prevents inhalation of dust, which can cause respiratory tract irritation.[1][9] |
Emergency Spill Protocol
In the event of a small-scale spill (<100g of solid or <250mL of a dilute solution) within a chemical fume hood:
-
Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the affected area.
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed above.
-
Containment: For liquid spills, cover with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable, and chemically compatible container. Use non-sparking tools if a solvent was involved.
-
Labeling: Label the container clearly as "Hazardous Waste: Spill Debris containing this compound."
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials (wipes, gloves) as hazardous waste.
-
Disposal: Manage the sealed container of spill debris as hazardous waste, following the procedures in Part 3.
Part 3: Step-by-Step Disposal Protocol for Routine Waste
This protocol outlines the systematic procedure for collecting and storing this compound waste at the point of generation until it can be collected by trained professionals.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[11] The piperazine moiety can act as a base, and the overall compound is an organic amine.
Action:
-
Designate a specific waste container for this compound and compatible substances (e.g., other non-halogenated organic solids).
-
NEVER mix this waste with strong acids or strong oxidizing agents.[11][12]
Step 2: Container Selection and Labeling
The integrity of the waste container is a primary barrier against environmental release.
-
Container Choice: Use a container made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass for solids. The container must be in good condition with no leaks or cracks and must have a secure, leak-proof screw-on cap.[13]
-
Labeling: The container must be labeled clearly at the moment the first piece of waste is added. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full, unabbreviated chemical name: "this compound"
-
An accurate list of all contents, including solvents if applicable.
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
Step 3: Waste Accumulation
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[11][14]
-
Location: The SAA should be a designated, low-traffic area, such as inside a ventilated cabinet.
-
Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[13] The secondary container must be able to hold 110% of the volume of the primary container.[13]
-
Storage: Keep the waste container securely capped at all times, except when adding waste.[11][13]
Step 4: Final Disposal Request
The final step is to arrange for professional collection and disposal.
-
Monitor Volume: Do not fill containers beyond 90% capacity to allow for expansion.[11]
-
Contact Authority: When the container is full, or before the accumulation time limit set by your institution (typically 90-180 days) is reached, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[13][15]
-
Documentation: Complete any required waste pickup forms or tags as instructed by EH&S. Be prepared to provide the full chemical name and quantity.
Part 4: Managing Contaminated Materials and Empty Containers
Proper disposal extends to all materials that have come into contact with the chemical.
-
Chemically Contaminated Solid Waste: Items such as gloves, absorbent pads from spill cleanups, and weigh paper should be collected in a separate, clearly labeled container (e.g., a double-bagged, transparent plastic bag inside a pail).[13] This container should be labeled as "Solid Hazardous Waste" with the chemical name and managed through EH&S.
-
Empty Containers: A chemical container is not considered "empty" until it has been properly decontaminated. For this compound, this requires a triple-rinse procedure.[14][16]
-
Select a solvent in which the compound is soluble (e.g., methanol, acetone).
-
Rinse the container thoroughly with a small amount of the solvent.
-
Pour the rinsate into a designated "Hazardous Waste - Rinsate" container.
-
Repeat the rinse two more times.
-
The collected rinsate is a hazardous waste and must be disposed of via EH&S.
-
Once triple-rinsed, deface or remove the original label from the container and dispose of it as regular laboratory glass or plastic waste, as per institutional policy.[14]
-
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, reflecting the highest standards of laboratory practice.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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- Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]
- Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
- MSDS of 1-(6-Nitropyridin-3-yl)piperazine. Autech Industry Co.,Ltd. [Link]
- Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(5-Nitropyridin-2-yl)piperazine
This document provides a comprehensive operational and safety guide for the handling and disposal of 1-(5-Nitropyridin-2-yl)piperazine (CAS No. 82205-58-1). As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to encompass the well-being of every researcher in the lab. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety through understanding. The protocols herein are designed as a self-validating system, grounded in the known hazards of the compound's structural moieties.
Hazard Assessment: A Structurally-Informed Perspective
-
The Piperazine Moiety: The piperazine ring is a known and potent hazard. Piperazine itself is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] Furthermore, it is a well-documented respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions, including asthma-like symptoms, even at low concentrations.[2][3] There is also evidence suggesting that piperazine may pose a risk to fertility or the unborn child.[1][2]
-
The Nitropyridine Moiety: The presence of a nitro group on a pyridine ring suggests several potential hazards. Aromatic nitro compounds are often toxic and can be irritants.[4] Safety data for analogous compounds, such as 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine, explicitly list hazards of skin irritation, serious eye irritation, and respiratory irritation.[5] The electron-withdrawing nature of the nitro group can also activate the molecule for certain chemical reactions, requiring careful consideration of incompatibilities.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The following table outlines the minimum required PPE for handling this compound. Note that specific experimental conditions (e.g., heating, aerosolization) may require an escalation of these requirements.
| Protection Type | Specification | Rationale & Causality |
| Eye Protection | Chemical safety goggles and a full-face shield. | Goggles provide a seal against splashes and dust. The face shield is required due to the anticipated corrosivity and severe irritant nature of the compound, protecting the entire face from splashes when handling solutions or weighing the powder. |
| Hand Protection | Double-gloving: Nitrile inner glove, with a thicker, chemical-resistant (e.g., butyl rubber or neoprene) outer glove. | The piperazine moiety necessitates robust protection against skin absorption and burns.[1] Double-gloving provides redundancy. The outer glove should be selected for its high resistance to organic solvents if the compound is in solution. Always check the glove manufacturer's permeation data. |
| Body Protection | A flame-retardant laboratory coat, fully buttoned with sleeves extended to the wrist. A chemical-resistant apron should be worn over the lab coat when handling significant quantities (>1g) or solutions. | This protects against accidental spills on personal clothing and skin. The apron adds a layer of impermeable protection against the compound's potential corrosivity. |
| Respiratory Protection | Mandatory use of a certified chemical fume hood for all handling steps. For situations where a fume hood is not feasible or during large-scale spill cleanup, a full-face respirator with organic vapor/acid gas/particulate (ABEK-P2/P3) cartridges is required.[6] | The compound is expected to be a respiratory irritant and sensitizer.[5] All handling of solids (weighing, transferring) and solutions must be performed in a fume hood to minimize inhalation exposure. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Open-toed shoes are never permissible in a laboratory setting.[7] |
Procedural Guide: Safe Handling Workflow
Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk.
Preparation and PPE Donning
-
Area Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and certified. Verify that the safety shower and eyewash station are unobstructed and functional.[8]
-
Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent, waste containers) inside the fume hood to minimize movement in and out of the controlled area.
-
Don PPE: Don PPE in the following order: closed-toe shoes, lab coat, inner gloves, outer gloves, safety goggles, and face shield.
Handling this compound
The following diagram illustrates the logical flow for handling this compound.
Caption: Workflow for handling this compound.
Disposal Plan
-
Waste Segregation: All materials that come into contact with the compound, including gloves, weigh boats, and pipette tips, must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container.[9][10]
-
Decontamination: Glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) inside the fume hood, with the rinsate collected into the hazardous waste container. Following the solvent rinse, glassware should be washed thoroughly.
-
Spill Management: In case of a small spill inside the fume hood, absorb the material with a chemical absorbent pad or sand. Gently sweep the absorbed material into the hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[2]
PPE Doffing (Removal)
The removal of PPE is a critical step to prevent self-contamination.
-
Remove the chemical-resistant apron (if used).
-
Remove the outer pair of gloves, peeling them off without touching the outside surface.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[2]
Emergency Protocols
-
Skin Contact: Immediately rinse the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for a minimum of 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
By integrating this comprehensive understanding of the risks with strict adherence to the outlined protocols, researchers can handle this compound with the highest degree of safety, ensuring both personal well-being and the integrity of their valuable work.
References
- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]
- PubMed. (2020). Piperazine derivatives as dangerous abused compounds.
- ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. [Link]
- National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. Australian Government Department of Health. [Link]
- U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]
- Pharmaffiliates. (n.d.). This compound. [Link]
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
- Wits University. (2022). Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube. [Link]
- DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube. [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
